trans-3-(Cbz-amino)cyclobutanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCPLYMKZBZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212380-76-1 | |
| Record name | rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid
Abstract
trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a valuable constrained amino acid analog extensively utilized as a key building block in the development of novel therapeutics. Its rigid cyclobutane scaffold imparts unique conformational constraints on molecules, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of a robust and scalable synthetic route to this important compound, delving into the underlying chemical principles, detailed experimental protocols, and critical process considerations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.
Introduction: The Significance of Constrained Amino Acids in Drug Design
The incorporation of non-natural, conformationally restricted amino acids into peptide and small molecule drug candidates is a powerful strategy for optimizing their therapeutic profiles. The cyclobutane ring, in particular, serves as a versatile scaffold for introducing rigidity. The trans stereochemistry of the 1,3-disubstituted pattern in the target molecule provides a well-defined spatial arrangement of the amino and carboxylic acid functionalities, which can be crucial for precise molecular recognition at biological targets. The benzyloxycarbonyl (Cbz) protecting group on the amine is a cornerstone of peptide chemistry, offering stability under a range of reaction conditions while allowing for facile removal via hydrogenolysis.[1][2]
Recommended Synthetic Strategy: A Multigram-Scale Approach
An expedient and scalable synthesis of trans-3-aminocyclobutanecarboxylic acid has been developed, commencing from the readily available 1,1-cyclobutanedicarboxylic acid.[3] This approach strategically introduces the amino functionality after the formation of the cyclobutane core.[3] The subsequent Cbz protection of the resulting trans-amino acid is a standard and high-yielding transformation.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Synthesis of trans-3-Aminocyclobutanecarboxylic Acid
This multi-step synthesis is notable for its efficiency, with a reported overall yield of approximately 16% for the formation of the unprotected amino acid, making it suitable for multigram preparations.[3]
Step 1: Chlorination of 1,1-Cyclobutanedicarboxylic Acid
The synthesis commences with the chlorination of commercially available 1,1-cyclobutanedicarboxylic acid. This step introduces the first key functional group that will later be converted to the amine.
Step 2: Decarboxylation
The resulting 1,1,3-trisubstituted cyclobutane undergoes decarboxylation to yield 3-chlorocyclobutanecarboxylic acid as a mixture of cis and trans diastereomers.[3]
Step 3: Azide Formation and Stereochemical Control
The mixture of chlorocyclobutanes is then converted to the corresponding azides. It is at this stage or during the subsequent reduction that the stereochemistry can be controlled or the isomers separated to isolate the desired trans precursor.
Step 4: Reduction to the Amine
The azide intermediate is reduced to the primary amine, yielding trans-3-aminocyclobutanecarboxylic acid. This transformation is typically achieved with high fidelity. The stereochemistry of the final product is definitively established using Nuclear Overhauser Effect Spectroscopy (NOESY).[3]
Quantitative Data Summary for the Synthesis of the Unprotected Amine
| Step | Product | Reported Yield |
| 1-4 | trans-3-Aminocyclobutanecarboxylic Acid | 67% from the azide intermediate[3] |
| Overall | trans-3-Aminocyclobutanecarboxylic Acid | ~16% over six steps[3] |
Cbz Protection of trans-3-Aminocyclobutanecarboxylic Acid
The final step in the synthesis is the protection of the amino group with the benzyloxycarbonyl (Cbz) group. This is a crucial step for the use of the title compound in further synthetic applications, particularly in peptide synthesis.
The Role and Mechanism of Cbz Protection
The Cbz group is a robust amine protecting group that is stable to a variety of reaction conditions but can be selectively removed, most commonly by catalytic hydrogenolysis.[1][2] The protection reaction is typically carried out using benzyl chloroformate (Cbz-Cl) under basic conditions.[1]
The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction requires a base to neutralize the hydrochloric acid that is formed as a byproduct.[1]
Caption: Mechanism of Cbz protection of a primary amine.
Experimental Protocol for Cbz Protection:
-
Dissolution: Dissolve trans-3-aminocyclobutanecarboxylic acid in a suitable aqueous basic solution, such as aqueous sodium carbonate or sodium bicarbonate. This deprotonates the carboxylic acid and neutralizes the amine hydrochloride if it is used as the starting salt.
-
Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermicity of the reaction.
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution with vigorous stirring. It is crucial to maintain the basic pH of the reaction mixture throughout the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture is typically acidified to protonate the carboxylic acid, leading to the precipitation of the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system to afford this compound as a solid.
Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound, a key building block for modern drug discovery. The strategy's efficiency and reliance on readily available starting materials make it an attractive option for both academic research and industrial applications. As the demand for conformationally constrained scaffolds continues to grow, further refinements of this and other synthetic approaches will undoubtedly emerge, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
"physicochemical properties of Cbz-protected cyclobutane amino acids"
An In-Depth Technical Guide to the Physicochemical Properties of Cbz-Protected Cyclobutane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the quest for molecular scaffolds that offer both structural rigidity and biological activity is paramount. Cyclobutane amino acids (CBAAs) have emerged as a compelling class of building blocks, prized for the unique conformational constraints they impart upon peptide backbones.[1][2] This inherent rigidity can lead to peptidomimetics with enhanced potency, selectivity, and metabolic stability. The synthesis and incorporation of these valuable motifs, however, necessitate precise control over their reactive functional groups.
This is where the quintessential Carboxybenzyl (Cbz or Z) protecting group plays a critical role. Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational innovation that enabled controlled, stepwise peptide synthesis.[3][4] Its stability and the reliability of its removal have cemented its place in the synthetic chemist's toolbox.[5][6]
This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the core physicochemical properties of Cbz-protected cyclobutane amino acids. Understanding these characteristics—from conformational behavior and solubility to lipophilicity and acidity—is not merely an academic exercise. It is fundamental to the rational design of novel therapeutics, providing the causal link between molecular structure and pharmacological performance. We will delve into the "why" behind experimental choices and provide field-proven protocols for the characterization of these unique molecular entities.
The Structural Framework: A Duality of Constraint and Control
The physicochemical identity of a Cbz-protected cyclobutane amino acid is dominated by the interplay between the rigid cyclobutane core and the versatile Cbz protecting group.
The Cyclobutane Ring: A Conformational Anchor
Unlike flexible, linear aliphatic chains, the four-membered cyclobutane ring is subject to significant angle and torsional strain.[7] To alleviate this, the ring abandons a planar geometry and adopts a puckered or "butterfly" conformation.[8][9] This non-planar structure is crucial; it reduces the eclipsing interactions between hydrogen atoms on adjacent carbons and establishes a well-defined three-dimensional architecture.[7] When incorporated into a peptide, this fixed conformation restricts the available Ramachandran space, guiding the peptide into specific folded structures which can be essential for potent receptor binding.[10]
The puckering of the ring creates two distinct substituent positions: axial and equatorial. The energetic preference for a substituent to occupy the equatorial position is a key determinant of the molecule's overall conformation.[10]
Caption: Puckered conformation of a cyclobutane amino acid.
The Cbz Group: A Tool for Synthesis and a Modulator of Properties
The benzyloxycarbonyl (Cbz) group is an amine protecting group that is stable under a wide range of basic and mildly acidic conditions, offering great flexibility during multi-step syntheses.[3][11] Its primary role is to temporarily convert the nucleophilic amine into a far less reactive carbamate, preventing self-polymerization and other side reactions during peptide coupling.[3][5]
Beyond its synthetic utility, the Cbz group significantly influences the molecule's physicochemical profile. The presence of the aromatic benzyl group increases the molecule's affinity for organic solvents and often enhances its ability to form well-ordered crystals, which can simplify purification by recrystallization.[5][11]
Core Physicochemical Properties: A Quantitative Perspective
The successful progression of a drug candidate from bench to clinic is critically dependent on its physicochemical properties. These parameters govern how a molecule behaves in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity and Basicity (pKa)
The pKa value defines the pH at which a functional group is 50% ionized. This is a critical parameter as the ionization state of a molecule affects its solubility, membrane permeability, and ability to interact with biological targets.
-
Carboxylic Acid Group (-COOH): The carboxylic acid moiety of a Cbz-protected cyclobutane amino acid is the primary acidic center. Its pKa value is typically in the range of 3.5 to 4.5, similar to other carboxylic acids.
-
Cbz-Protected Amine (-NH-Cbz): The nitrogen atom of the Cbz-carbamate is significantly less basic than a free amine. Its pKa is very low, meaning it remains protonated only under strongly acidic conditions. For all practical purposes at physiological pH (7.4), this group is neutral and does not carry a positive charge.
Table 1: Representative pKa Values for Related Structures
| Compound | pKa1 | pKa2 | Source |
| 1,3-cis-Cyclobutanedicarboxylic acid | 3.25 | 5.31 | [12] |
| 1,3-trans-Cyclobutanedicarboxylic acid | 3.81 | 5.28 | [12] |
| Leucine | 2.36 (-COOH) | 9.60 (-NH3+) | [12] |
Lipophilicity (LogP/LogD)
Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ADME properties.[13] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
The structure of a Cbz-protected cyclobutane amino acid presents a balance of hydrophilic and lipophilic regions:
-
Lipophilic Contributors: The rigid cyclobutane ring and the aromatic benzyl portion of the Cbz group are major contributors to lipophilicity.
-
Hydrophilic Contributors: The carboxylic acid group is the primary hydrophilic center. The carbamate linkage also provides some polar character.
This balance is crucial. Excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, while insufficient lipophilicity can hinder membrane permeability and cell uptake. The LogP of these molecules is highly dependent on the specific stereochemistry and substitution pattern of the cyclobutane ring.
Solubility
Solubility is a prerequisite for absorption and distribution. The solubility of Cbz-protected cyclobutane amino acids is pH-dependent due to the ionizable carboxylic acid group.
-
In Acidic to Neutral Aqueous Media (pH < pKa): The carboxylic acid is protonated (-COOH), making the molecule neutral and generally poorly soluble in water.
-
In Basic Aqueous Media (pH > pKa): The carboxylic acid is deprotonated (-COO⁻), rendering the molecule charged and significantly increasing its aqueous solubility.
-
In Organic Solvents: The presence of the Cbz group and the cyclobutane core typically imparts good solubility in common organic solvents like ethyl acetate, dichloromethane, and methanol.[5]
Conformational Analysis: Deciphering the 3D Structure
A comprehensive understanding of the three-dimensional structure is vital for rational drug design. A synergistic approach combining experimental techniques and computational methods is often employed.[10][14]
-
X-ray Crystallography: This is the gold standard for determining the solid-state conformation.[15] It provides precise information on bond lengths, bond angles, and the puckering of the cyclobutane ring.[16] The resulting crystal structure reveals how the molecules pack together, which is influenced by intermolecular forces like hydrogen bonding from the carboxylic acid and carbamate groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying the conformational preferences of molecules in solution.[14] By analyzing coupling constants and through-space interactions (e.g., via NOESY experiments), one can deduce the preferred puckering of the ring and the relative orientation of substituents in the solution phase, which is more representative of the biological environment.
Table 2: Comparison of Key Analytical Techniques
| Technique | Information Provided | Phase | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, crystal packing | Solid | Unambiguous structural determination | Requires single crystals; conformation may differ from solution |
| NMR Spectroscopy | Solution-state conformation, dynamics, proton environments | Liquid | Reflects biologically relevant state; can study dynamics | Structure is an interpretation of averaged data; can be complex |
| Potentiometric Titration | pKa values | Liquid | Direct, accurate measurement of ionization constants | Requires sufficient solubility in the titration medium |
| Shake-Flask Method | LogP / LogD values | Liquid | Gold standard for lipophilicity measurement | Can be labor-intensive; requires pure compound |
Field-Proven Experimental Protocols
The trustworthiness of any scientific claim is rooted in reproducible, well-described methodologies. The following protocols are standard, self-validating systems for the synthesis and characterization of Cbz-protected cyclobutane amino acids.
Protocol 1: Synthesis via Schotten-Baumann Conditions
This protocol describes the standard method for introducing the Cbz group onto the amine of a cyclobutane amino acid. The causality behind this choice is the robust and high-yielding nature of the reaction under basic aqueous conditions.
Caption: Workflow for Cbz-protection of a cyclobutane amino acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the cyclobutane amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The base is crucial to deprotonate the amino group, making it nucleophilic, and to neutralize the HCl byproduct.[3][11]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise. Maintaining a low temperature (< 5 °C) is critical to prevent decomposition of the Cbz-Cl reagent.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This step protonates the carboxylic acid, making the final product neutral and extractable into an organic solvent.[3]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected cyclobutane amino acid.[3]
Protocol 2: Deprotection via Catalytic Hydrogenolysis
The key advantage of the Cbz group is its clean removal by catalytic hydrogenolysis, which breaks the relatively weak benzylic C-O bond. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3][4]
Step-by-Step Methodology:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]
Protocol 3: Determination of LogP via Shake-Flask Method
This is the traditional and most reliable method for measuring the partition coefficient.
Caption: Experimental workflow for LogP determination.
Step-by-Step Methodology:
-
Phase Preparation: Prepare two phases: n-octanol saturated with water and water saturated with n-octanol. This pre-saturation is essential for thermodynamic accuracy.
-
Dissolution: Dissolve a precisely weighed amount of the Cbz-protected amino acid in one of the phases.
-
Partitioning: Add an equal volume of the corresponding saturated second phase to a separation funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the layers to separate. Centrifugation may be required to ensure a clean separation.
-
Quantification: Carefully remove an aliquot from each layer and determine the concentration of the compound, typically using UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Water]. The final value is expressed as LogP.
Conclusion and Outlook
The Cbz-protected cyclobutane amino acids represent a powerful synergy of conformational constraint and synthetic practicality. Their physicochemical properties are a direct consequence of the rigid, puckered cyclobutane core and the aromatic, stabilizing Cbz group. A thorough understanding and quantitative characterization of their pKa, lipophilicity, solubility, and conformational behavior are not optional but essential for their successful application in drug development. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize, analyze, and ultimately leverage these unique building blocks to create the next generation of structured peptidomimetics and targeted therapeutics. Future work will undoubtedly involve the expansion of computational models to accurately predict these properties, further accelerating the design-build-test-learn cycle in medicinal chemistry.
References
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Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006). Journal of Organic Chemistry. Retrieved from [Link]
-
Cbz Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). The Journal of Organic Chemistry. Retrieved from [Link]
-
How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. (n.d.). Proprep. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. Retrieved from [Link]
-
A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. (n.d.). Retrieved from [Link]
-
Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Retrieved from [Link]
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Representative ¹³C‐NMR spectra of Cbz protected and deprotected polycaprolactone. (n.d.). ResearchGate. Retrieved from [Link]
-
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved from [Link]
-
Single-crystal X-ray diffraction structure of compound 17b. (n.d.). ResearchGate. Retrieved from [Link]
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Conformational analysis. (n.d.). Slideshare. Retrieved from [Link]
-
4.4: Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Histogram solubility of CBZ and physical mixture of CBZ and amino acids... (n.d.). ResearchGate. Retrieved from [Link]
-
Lipophilicity of amino acids. (1994). Amino Acids. Retrieved from [Link]
-
Review x Ray crystallography. (n.d.). Retrieved from [Link]
-
pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved from [Link]
-
Aminoacids of the cyclobutane series. (2025). ResearchGate. Retrieved from [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
New Derivatives of Cyclobutane β-Amino Acids. (2023). ChemistryViews. Retrieved from [Link]
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Chiral Synthesis of trans-3-Aminocyclobutanecarboxylic Acid: An In-Depth Technical Guide
Introduction
Cyclobutane-containing amino acids are pivotal structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity to peptides and peptidomimetics.[1][2] This rigidity can enhance metabolic stability and modulate biological activity. Among these, trans-3-aminocyclobutanecarboxylic acid stands out as a key building block in the development of novel therapeutics. Its stereochemically defined structure presents a unique challenge and opportunity for synthetic chemists. This guide provides a comprehensive overview of the core strategies for the chiral synthesis of this valuable compound, focusing on the underlying principles and practical applications for researchers in drug discovery and development.
Strategic Approaches to Stereocontrol
The synthesis of enantiomerically pure trans-3-aminocyclobutanecarboxylic acid necessitates precise control over stereochemistry. The primary strategies employed can be broadly categorized into three main approaches:
-
Chiral Pool Synthesis: Leveraging readily available chiral starting materials to construct the cyclobutane core.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the cyclobutane ring or in the modification of a prochiral cyclobutane precursor.
-
Chiral Resolution: Separating a racemic mixture of the target compound or a key intermediate into its constituent enantiomers.
The selection of a specific strategy often depends on factors such as scalability, cost-effectiveness, and the desired enantiomeric purity.
Comparative Overview of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Methodologies |
| Chiral Pool Synthesis | High enantiopurity, well-defined stereochemistry. | Limited availability of suitable starting materials. | [2+2] cycloadditions with chiral auxiliaries. |
| Asymmetric Catalysis | High efficiency, potential for high enantioselectivity. | Catalyst development can be complex and costly. | Enantioselective [2+2] photocycloadditions, catalytic reductions.[3] |
| Chiral Resolution | Applicable to a wide range of racemic mixtures. | Maximum theoretical yield of 50% for the desired enantiomer without a racemization process. | Enzymatic resolution, formation of diastereomeric salts. |
Key Synthetic Methodologies and Protocols
This section delves into specific, field-proven protocols for the synthesis of chiral trans-3-aminocyclobutanecarboxylic acid, highlighting the rationale behind key experimental choices.
Asymmetric [2+2] Cycloaddition Strategy
The [2+2] cycloaddition reaction is a powerful tool for the construction of cyclobutane rings. The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of this transformation, leading to enantioenriched products. A notable approach involves the visible-light-mediated [2+2] photocycloaddition.[3][4]
Conceptual Workflow for Asymmetric [2+2] Cycloaddition
Caption: Workflow for Asymmetric [2+2] Cycloaddition.
Detailed Experimental Protocol: Photocatalyzed [2+2] Cycloaddition
This protocol is adapted from methodologies employing triplet energy transfer catalysts for the synthesis of cyclobutane α-amino acid derivatives, which can be conceptually extended to β-amino acids.[3]
Materials:
-
Dehydroamino acid derivative
-
Styrene-type olefin
-
[Ir(dFCF3ppy)2(dtbpy)]PF6 (photocatalyst)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vessel, dissolve the dehydroamino acid derivative (1.0 equiv.), the styrene-type olefin (1.5 equiv.), and the iridium photocatalyst (1-2 mol%) in the anhydrous, degassed solvent.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting cyclobutane adduct by column chromatography on silica gel.
-
The resulting protected amino acid can then undergo further transformations, such as ring-opening and functional group interconversions, to yield the target trans-3-aminocyclobutanecarboxylic acid.
Rationale: The iridium-based photocatalyst, upon excitation with visible light, acts as a triplet sensitizer, facilitating the [2+2] cycloaddition between the dehydroamino acid and the olefin.[3] The stereochemistry of the resulting cyclobutane is influenced by the nature of the substrates and the reaction conditions.
Enzymatic Resolution of a Racemic Intermediate
Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly employed for the kinetic resolution of racemic esters or alcohols.
Conceptual Workflow for Enzymatic Resolution
Caption: Workflow for Enzymatic Resolution.
Detailed Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol is based on the principle of enantioselective enzymatic hydrolysis of meso diesters, which can be adapted for the resolution of racemic esters.[5]
Materials:
-
Racemic methyl trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylate
-
Lipase (e.g., from Candida antarctica)
-
Phosphate buffer (pH 7.0)
-
Organic co-solvent (e.g., tert-butanol)
Procedure:
-
Suspend the racemic ester in the phosphate buffer containing a small amount of the organic co-solvent to aid solubility.
-
Add the lipase to the mixture and stir at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the hydrolysis by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining ester and the formed carboxylic acid.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous solution and extract the enantioenriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Extract the remaining enantioenriched ester from the aqueous layer.
-
The separated, enantioenriched carboxylic acid or ester can then be deprotected under acidic conditions to yield the desired enantiomer of trans-3-aminocyclobutanecarboxylic acid.
Rationale: The lipase selectively hydrolyzes one enantiomer of the racemic ester at a much faster rate than the other. This kinetic resolution results in the accumulation of one enantiomer as the carboxylic acid and the other as the unreacted ester.
Diastereoselective Synthesis from Chiral Precursors
This strategy involves the use of a chiral starting material that directs the formation of the desired stereoisomer. A common approach is the stereoselective reduction of a prochiral cyclobutanone derivative.
Diastereoselective Reduction followed by Functional Group Interconversion
A highly diastereoselective synthesis of a related compound, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, was achieved using a ketoreductase (KRED) catalyzed reduction, demonstrating the power of biocatalysis in achieving high stereoselectivity.[6] A similar strategy can be envisioned for the synthesis of trans-3-aminocyclobutanecarboxylic acid.
Conceptual Pathway
-
Start with a prochiral cyclobutanone: A suitably substituted cyclobutanone with a precursor to the carboxylic acid group is used as the starting material.
-
Stereoselective reduction: A chiral reducing agent or a biocatalyst (e.g., KRED) is used to reduce the ketone to a hydroxyl group with high diastereoselectivity, establishing the trans relationship between the hydroxyl group and the other substituent.
-
Introduction of the amino group: The hydroxyl group is then converted to an amino group with inversion of configuration, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by hydrolysis.[7]
-
Deprotection: Final deprotection steps yield the target molecule.
Rationale: The stereocenter introduced during the reduction step dictates the final stereochemistry of the product. The subsequent introduction of the amino group with inversion of configuration ensures the desired trans stereochemistry.
Conclusion
The chiral synthesis of trans-3-aminocyclobutanecarboxylic acid is a challenging yet crucial endeavor for the advancement of medicinal chemistry. The methodologies outlined in this guide, including asymmetric [2+2] cycloadditions, enzymatic resolutions, and diastereoselective syntheses, provide a robust toolkit for researchers in this field. The choice of synthetic route will ultimately be guided by the specific requirements of the research program, including scalability, cost, and desired optical purity. Continued innovation in asymmetric catalysis and biocatalysis is expected to further refine and improve the synthesis of this and other valuable chiral building blocks.
References
-
Canales, E., et al. (2010). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 15(12), 8939-8983. Available at: [Link]
-
Gagnon, D., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Omega, 6(45), 30587-30596. Available at: [Link]
-
Verkh, Y., Illa, O., & Ortuño, R. M. (2021). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. European Journal of Organic Chemistry, 2021(43), 6022-6027. Available at: [Link]
-
Verkh, Y., et al. (2019). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. The Journal of Organic Chemistry, 84(16), 10077-10088. Available at: [Link]
-
Fulop, F., et al. (2001). Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. Helvetica Chimica Acta, 84(11), 3265-3276. Available at: [Link]
-
Reddy, R. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8827-8831. Available at: [Link]
-
Chen, J., et al. (2021). Asymmetric synthesis of cyclobutanes and their derivatives. Chemical Communications, 57(64), 7899-7913. Available at: [Link]
-
Lenci, E., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 334-340. Available at: [Link]
-
Taylor, S. J. C., et al. (1991). Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Chemical Communications, (16), 1124-1125. Available at: [Link]
-
Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: [Link]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3818-3821. Available at: [Link]
- CN112608243A - Synthesis method of trans-3-aminobutanol. (2021). Google Patents.
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A Technical Guide to the Spectroscopic Profile of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for trans-3-(Cbz-amino)cyclobutanecarboxylic acid, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and extensive data from analogous structures to forecast the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each predicted spectroscopic feature is rationalized based on the molecule's structural components: the carbobenzyloxy (Cbz) protecting group, the trans-substituted cyclobutane ring, and the carboxylic acid moiety. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of novel cyclobutane-containing compounds, providing a robust framework for spectral interpretation and quality control.
Introduction: The Structural Significance of a Constrained Amino Acid
This compound is a conformationally constrained non-proteinogenic amino acid. The cyclobutane scaffold imparts a rigid structure that is of significant interest in the design of peptidomimetics and other bioactive molecules. Understanding its precise chemical structure through spectroscopic analysis is paramount for its effective use in synthetic chemistry and drug discovery. The carbobenzyloxy (Cbz) group provides a stable protecting group for the amine functionality, crucial for controlled peptide synthesis. This guide will deconstruct the molecule to predict its spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide information on the connectivity of atoms, the stereochemistry of the cyclobutane ring, and the presence of the Cbz protecting group.
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum is summarized in Table 1. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the Cbz group, as well as the constrained geometry of the cyclobutane ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |
| Aromatic (Cbz) | 7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring of the Cbz group. |
| Benzyl (-CH₂-) (Cbz) | ~5.1 | Singlet | 2H | The methylene protons of the benzyl group are adjacent to an oxygen and the phenyl ring. |
| Methine (H-3) | 4.0 - 4.5 | Multiplet | 1H | The proton on the carbon bearing the Cbz-amino group is deshielded by the adjacent nitrogen. |
| Methine (H-1) | 2.8 - 3.2 | Multiplet | 1H | The proton on the carbon bearing the carboxylic acid group is deshielded by the carbonyl group. |
| Methylene (H-2, H-4) | 2.2 - 2.6 | Multiplet | 4H | The methylene protons of the cyclobutane ring. |
| Amide (-NH-) | ~5.0 | Broad Singlet | 1H | The amide proton chemical shift can vary and is often broad. |
Solvent: DMSO-d₆. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum is detailed in Table 2. The chemical shifts reflect the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Carboxylic Acid (-COOH) | 173 - 176 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Carbamate (C=O) (Cbz) | 155 - 157 | The carbonyl carbon of the carbamate group. |
| Aromatic (Cbz) | 127 - 137 | Carbons of the phenyl ring. |
| Benzyl (-CH₂-) (Cbz) | 65 - 67 | The methylene carbon of the benzyl group. |
| Methine (C-3) | 45 - 50 | The carbon attached to the nitrogen of the Cbz-amino group. |
| Methine (C-1) | 40 - 45 | The carbon attached to the carboxylic acid group. |
| Methylene (C-2, C-4) | 30 - 35 | The methylene carbons of the cyclobutane ring. |
Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial.
-
Sample Preparation :
-
Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters :
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) with a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively, thereby validating the structural assignments.
-
Figure 1: Molecular structure of the target compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the carboxylic acid, the carbamate (Cbz group), and the N-H bond.
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch in a hydrogen-bonded carboxylic acid is characteristically very broad.[1][2] |
| N-H Stretch (Amide) | 3200 - 3400 | Medium | The N-H stretching vibration of the carbamate. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | C-H stretching vibrations of the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching vibrations of the cyclobutane and benzyl methylene groups. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch of a hydrogen-bonded carboxylic acid.[1][3] |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | The carbonyl stretch of the Cbz group. |
| C-N Stretch (Amide) | 1200 - 1300 | Medium | C-N stretching vibration of the carbamate. |
| C-O Stretch (Carboxylic Acid/Carbamate) | 1210 - 1320 | Strong | C-O stretching vibrations from both the carboxylic acid and carbamate groups.[1] |
Experimental Protocol for FT-IR Spectroscopy
Given that the compound is a solid, two common methods for sample preparation are applicable.[4][5][6]
Method A: Thin Solid Film [4][6]
-
Preparation : Dissolve a small amount (2-5 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Application : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
Analysis : Place the plate in the spectrometer and acquire the spectrum. The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to optimize peak intensities.
Method B: Potassium Bromide (KBr) Pellet [7]
-
Mixing : Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing : Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis : Place the pellet in a sample holder in the spectrometer and acquire the spectrum.
Figure 2: Workflow for FT-IR sample preparation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Table 4: Predicted Mass Spectrometry Data (Positive Ion ESI)
| Ion | Predicted m/z | Rationale for Prediction |
| [M+H]⁺ | 250.11 | The protonated molecular ion. The molecular formula is C₁₃H₁₅NO₄, with a monoisotopic mass of 249.10 g/mol . |
| [M+Na]⁺ | 272.09 | The sodium adduct, commonly observed in ESI-MS. |
| [M-C₇H₇]⁺ | 158.05 | Loss of the tropylium cation (C₇H₇⁺) from the benzyl group is a characteristic fragmentation of Cbz-protected compounds. |
| [M-C₈H₈O₂]⁺ | 101.07 | Loss of the entire Cbz protecting group. |
Experimental Protocol for ESI-MS
-
Sample Preparation :
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8] Formic acid aids in protonation for positive ion mode.
-
-
Instrumental Parameters :
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion ([M+H]⁺) to induce fragmentation and observe the characteristic daughter ions.
-
Figure 3: Predicted ESI-MS fragmentation pathways.
Conclusion: A Predictive Spectroscopic Blueprint
This guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By systematically analyzing the contributions of each structural component, we have established a reliable spectroscopic blueprint that can guide researchers in the identification and characterization of this important synthetic building block. The provided experimental protocols offer a framework for obtaining high-quality, reproducible data. This predictive approach, grounded in the extensive spectroscopic data of analogous compounds, serves as a powerful tool in the absence of direct experimental spectra, ensuring scientific integrity and facilitating the advancement of research and development in the chemical and pharmaceutical sciences.
References
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]
-
University of the West Indies. Sample preparation for FT-IR. Available from: [Link]
- Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]
-
Spectroscopy School. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-Depth Technical Guide to trans-3-(Cbz-amino)cyclobutanecarboxylic Acid (CAS Number: 1217802-45-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-3-(Cbz-amino)cyclobutanecarboxylic acid, a valuable building block for medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible synthetic route, and explores its applications in the design of novel therapeutics. Safety and handling information, as well as a list of commercial suppliers, are also included to support researchers in their work with this compound.
Introduction
This compound, registered under CAS number 1217802-45-3, is a non-proteinogenic amino acid that has garnered interest in the field of drug development. Its rigid cyclobutane scaffold offers a unique conformational constraint that can be exploited to improve the pharmacological properties of peptide-based drugs and other small molecules. The incorporation of this building block can lead to enhanced metabolic stability, increased receptor affinity, and improved oral bioavailability. The carbobenzyloxy (Cbz) protecting group on the amine functionality makes it particularly suitable for standard peptide synthesis protocols.
Physicochemical Properties
This compound is typically supplied as a white to yellow solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1217802-45-3 | [1] |
| Molecular Formula | C₁₃H₁₅NO₄ | [2] |
| Molecular Weight | 249.27 g/mol | [1] |
| Appearance | White to Yellow Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI | 1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t10-,11- | [1] |
| InChIKey | OBTCPLYMKZBZTO-XYPYZODXSA-N | [1] |
| Canonical SMILES | C1C(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Synthesis and Characterization
Caption: A proposed high-level workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Protection of the Amino Group: To a solution of cis-3-aminocyclobutanecarboxylic acid in a mixture of dioxane and water, add sodium bicarbonate. Cool the mixture in an ice bath and add benzyl chloroformate dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Extraction: Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent such as ethyl acetate.
-
Isomerization and Purification: The resulting crude product, which may be a mixture of cis and trans isomers, can be subjected to conditions that favor the formation of the thermodynamically more stable trans isomer, potentially through epimerization at the carbon bearing the carboxylic acid group under basic or acidic conditions. Purification by column chromatography or recrystallization would then yield the desired this compound.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the aromatic protons of the Cbz group, the methine proton of the Cbz group, the protons on the cyclobutane ring, and the exchangeable proton of the carboxylic acid.
-
¹³C NMR would show distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the methine carbon of the Cbz group, and the carbons of the cyclobutane ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.
Applications in Drug Discovery and Development
The primary application of this compound lies in its use as a constrained amino acid analog in peptide and small molecule drug design.[3]
Caption: The role of the title compound in advancing drug discovery efforts.
By replacing a natural amino acid with this cyclobutane derivative, researchers can introduce conformational rigidity into a peptide backbone. This can have several beneficial effects:
-
Enhanced Potency and Selectivity: The constrained conformation can lock the peptide into a bioactive conformation, leading to stronger and more selective binding to its target receptor.
-
Increased Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the drug candidate.
-
Improved Pharmacokinetic Properties: The introduction of the cyclobutane ring can modulate the lipophilicity and other physicochemical properties of the molecule, potentially leading to improved absorption and distribution.
This building block is particularly valuable in the design of inhibitors for enzymes such as proteases and kinases, as well as in the development of agonists and antagonists for G-protein coupled receptors (GPCRs).
Safety and Handling
This compound is a chemical that should be handled in a laboratory setting by trained professionals. The following safety information is based on available data sheets.[1][4][5]
Hazard Statements:
-
H317: May cause an allergic skin reaction.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Storage:
For more detailed information, it is essential to consult the full Safety Data Sheet (SDS) from the supplier.
Commercial Suppliers
This compound is available from several chemical suppliers. Researchers should always verify the purity and specifications of the compound from their chosen supplier.
| Supplier | Product Number (Example) |
| Sigma-Aldrich | SY3390162031 |
| Thermo Scientific Chemicals | H62902.03 (for the Boc-protected analog) |
| AK Scientific, Inc. | Not specified |
| ChemUniverse | P47254 |
Conclusion
This compound is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. Its unique conformational constraints offer a powerful tool for medicinal chemists to address common challenges in drug development, such as poor metabolic stability and low receptor affinity. As the demand for more sophisticated and effective drugs continues to grow, the importance of such specialized chemical building blocks is likely to increase.
References
A Technical Guide to the Introduction of the Carboxybenzyl (Cbz) Protecting Group on Cyclobutane Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The temporary masking of reactive amine functionalities is a cornerstone of modern organic synthesis, particularly within the intricate landscape of pharmaceutical development. The carboxybenzyl (Cbz) protecting group, introduced by Bergmann and Zervas in 1932, remains a pivotal tool for this purpose, prized for its robustness and distinct deprotection conditions.[1] This guide provides an in-depth examination of the strategic application of the Cbz group to cyclobutane amines. Cyclobutane rings are increasingly incorporated into drug candidates to modulate physicochemical properties, and a comprehensive understanding of their protection is paramount. We will dissect the mechanistic underpinnings of the N-benzyloxycarbonylation reaction, provide field-tested experimental protocols, and address the unique challenges and considerations pertinent to this specific class of strained cyclic amines.
The Strategic Imperative for Amine Protection in Synthesis
In the multi-step synthesis of complex molecules, the nucleophilic and basic nature of amines necessitates their temporary deactivation to prevent unwanted side reactions.[2][3] Protecting groups serve as transient masks, enabling chemists to perform transformations on other parts of a molecule with high fidelity. The ideal protecting group is characterized by:
-
Ease of installation: High-yielding introduction under mild conditions.
-
Stability: Resilience to a wide range of reagents and reaction environments.
-
Facile removal: Clean and high-yielding cleavage under specific conditions that leave the rest of the molecule intact.[1]
The Cbz group excels in these areas, forming a stable carbamate that is resistant to basic and mildly acidic conditions.[1][4] Its removal via catalytic hydrogenolysis provides a distinct advantage, offering orthogonality to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[5][6] This orthogonality is the bedrock of modern synthetic strategy, permitting the selective deprotection of one amine in the presence of others.[1][7]
The cyclobutane motif is a valuable "bioisostere" in drug design, often used to replace larger or more flexible groups to improve metabolic stability, binding affinity, and cell permeability. Consequently, the efficient and predictable protection of cyclobutane amines is a critical enabling step in the synthesis of novel therapeutics.
The Mechanism of N-Benzyloxycarbonylation
The introduction of the Cbz group onto an amine is a nucleophilic acyl substitution reaction. The most common reagent for this transformation is benzyl chloroformate (Cbz-Cl).[8] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of benzyl chloroformate.[5][9]
The reaction liberates a molecule of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize the generated acid.[5]
Figure 1. General mechanism for the Cbz protection of an amine.
The choice of base and solvent system is critical and depends on the substrate's properties, such as solubility and steric hindrance.
Core Experimental Protocol: Cbz Protection of Cyclobutylamine
This section details a robust, general procedure for the Cbz protection of cyclobutylamine. This protocol can be adapted for substituted cyclobutane amines, although optimization may be required.
Reagents and Materials
-
Cyclobutylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutylamine (1.0 eq) in a 2:1 mixture of THF and water.
-
Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves. For less reactive or sterically hindered amines, a stronger base like sodium carbonate or sodium hydroxide may be necessary, but care must be taken to control the pH, as a pH that is too high can promote racemization in chiral substrates.[10]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction and to minimize potential side reactions.
-
Reagent Addition: Add benzyl chloroformate (1.1-1.5 eq) dropwise to the vigorously stirred solution, ensuring the internal temperature remains below 5 °C.[1] The slow addition prevents localized high concentrations of the reactive Cbz-Cl.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-20 hours.[1][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual water and inorganic salts.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure N-Cbz-cyclobutylamine.[5]
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A Technical Guide to the Structural Elucidation of trans-3-(Benzyloxycarbonylamino)cyclobutane-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of trans-3-(benzyloxycarbonylamino)cyclobutane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection and sequencing of analytical techniques, emphasizing a self-validating system of protocols to ensure the unambiguous determination of molecular structure, connectivity, and stereochemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography, offering field-proven insights and detailed experimental methodologies.
Introduction: The Significance of a Constrained Amino Acid Analog
trans-3-(Benzyloxycarbonylamino)cyclobutane-1-carboxylic acid is a non-proteinogenic amino acid derivative. Its rigid cyclobutane scaffold imposes significant conformational constraints compared to its linear counterparts. This structural rigidity is of high interest in medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The benzyloxycarbonyl (Cbz) protecting group makes it a valuable building block in peptide synthesis.[1]
The precise determination of its three-dimensional structure, particularly the trans stereochemistry of the substituents on the cyclobutane ring, is critical for its application in rational drug design. This guide outlines a robust workflow for achieving this, ensuring the highest degree of scientific integrity.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
Before delving into the complexities of NMR and crystallography, it is prudent to confirm the molecular formula and the presence of key functional groups. This initial phase provides a foundational dataset that guides the interpretation of more complex spectroscopic data.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the cornerstone for determining the elemental composition of a molecule. For a compound like ours, Electrospray Ionization (ESI) is a suitable soft ionization technique that minimizes fragmentation and preserves the molecular ion.
Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Given the carboxylic acid and carbamate groups, both positive and negative ion modes should be explored. In positive mode, we expect to observe the [M+H]⁺ or [M+Na]⁺ adducts. In negative mode, the deprotonated molecule [M-H]⁻ is anticipated.
-
Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass calculated from the molecular formula (C₁₃H₁₅NO₄).
| Species | Calculated Exact Mass | Expected m/z |
| [M] | 249.1001 | - |
| [M+H]⁺ | 250.1074 | 250.1074 |
| [M-H]⁻ | 248.0928 | 248.0928 |
Trustworthiness: A match between the experimental and theoretical mass within a narrow tolerance (typically < 5 ppm) provides high confidence in the elemental composition. This is a critical first step in validating the identity of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands.
Expected Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) | [2] |
| Amine N-H | Stretching | ~3300 | [3] |
| Aromatic C-H | Stretching | ~3100-3000 | [4] |
| Aliphatic C-H | Stretching | ~2950-2850 | [4] |
| Carbamate C=O | Stretching | ~1715-1685 | [5] |
| Carboxylic Acid C=O | Stretching | ~1760-1690 | [2] |
| Aromatic C=C | Stretching | ~1600, 1450 | [4] |
Trustworthiness: The presence of a very broad O-H stretch, a sharp N-H stretch, and two distinct carbonyl stretches for the carbamate and carboxylic acid groups would strongly support the proposed structure.[6][7] This data complements the HRMS results by confirming the presence of the expected functional groups.
Unraveling Connectivity: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and stereochemistry of organic molecules in solution. A systematic approach using a suite of NMR experiments is essential.
Workflow for NMR Analysis
The following diagram illustrates a logical workflow for the NMR-based structural elucidation.
Caption: A logical workflow for NMR-based structural elucidation.
¹H and ¹³C NMR: The Initial Blueprint
Expertise & Experience: ¹H NMR provides information on the number of different proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments.[8][9] The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[10]
Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H, ¹³C, DEPT-90, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns.
Predicted NMR Data (Illustrative, based on similar structures):
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted δ (ppm) | Multiplicity | Notes |
| Carboxylic Acid OH | 10-12 | br s | Broad, exchangeable with D₂O |
| Amine NH | 7-8 | d | Coupling to methine proton |
| Phenyl H | 7.2-7.4 | m | 5 protons |
| Benzyl CH₂ | ~5.1 | s | 2 protons |
| Cyclobutane CH-N | ~4.0-4.3 | m | 1 proton |
| Cyclobutane CH-COOH | ~2.8-3.2 | m | 1 proton |
| Cyclobutane CH₂ | ~2.2-2.6 | m | 4 protons |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Notes |
| Carboxylic Acid C=O | 170-175 | - | Quaternary |
| Carbamate C=O | 155-160 | - | Quaternary |
| Phenyl C (ipso) | 135-140 | - | Quaternary |
| Phenyl C-H | 127-129 | + | |
| Benzyl CH₂ | 65-70 | - | |
| Cyclobutane CH-N | 45-55 | + | |
| Cyclobutane CH-COOH | 40-50 | + | |
| Cyclobutane CH₂ | 30-40 | - |
2D NMR: Connecting the Pieces
Expertise & Experience: 2D NMR experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[10][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH), which is key for identifying connectivity across quaternary carbons.[12][13]
Protocol: 2D NMR Acquisition
-
Standard pulse programs for COSY, edited-HSQC, and HMBC are used on the same sample prepared for 1D NMR.
Trustworthiness: The combination of these experiments provides a self-validating network of correlations. For example, the proton on the carbon bearing the amino group (CH-N) should show a COSY correlation to the adjacent cyclobutane CH₂ protons. In the HMBC spectrum, this same CH-N proton should show a correlation to the carbamate carbonyl carbon, definitively linking these fragments.[14][15]
Caption: Key HMBC correlations for structural confirmation.
Definitive Stereochemistry: X-ray Crystallography
Expertise & Experience: While NMR (specifically through-space correlations from NOESY/ROESY experiments) can provide strong evidence for relative stereochemistry, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure, including the absolute configuration if a heavy atom is present or anomalous dispersion is used.[16][17]
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. Slow evaporation of a solvent, vapor diffusion, or solvent layering techniques are employed to grow single crystals of sufficient quality.[16]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.[17]
Trustworthiness: The output of a successful X-ray crystallographic analysis is a 3D model of the molecule in the crystal lattice. This will definitively show the trans relationship between the amino and carboxylic acid groups on the cyclobutane ring, where they are on opposite faces of the ring. This technique serves as the gold standard for structural validation.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of trans-3-(benzyloxycarbonylamino)cyclobutane-1-carboxylic acid is not achieved by a single technique but by the logical and synergistic application of multiple analytical methods. HRMS and FTIR provide the initial confirmation of molecular formula and functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously pieces together the molecular framework. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous confirmation of the three-dimensional structure and, crucially, the stereochemistry. This multi-faceted, self-validating workflow ensures the highest level of scientific rigor and provides the foundational structural knowledge required for the confident application of this molecule in research and drug development.
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Jones, J. H. (1968). The Mass Spectra of Amino-acid and Peptide Derivatives. Quarterly Reviews, Chemical Society, 22(3), 302-316. [Link][18][19]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link][12]
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Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847. [Link][14]
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Moser, A. (n.d.). Interpreting a 1H-13C HMBC spectrum. ACD/Labs. [Link][13]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link][10]
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University of Florida. (2020). CHM4930 Example of Solving Structure from 2D NMR. YouTube. [Link][11]
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LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link][21]
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Williamson, R. T., et al. (2013). Getting the Most Out of HSQC and HMBC Spectra. In Structure Elucidation in Organic Chemistry (pp. 1-36). Springer. [Link][22]
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Elyashberg, M. E., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847. [Link][15]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link][5]
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LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link][6]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link][7]
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University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Wisconsin-Platteville. [Link][2]
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LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link][3]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link][9]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link][8]
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Wlodawer, A. (2013). X-Ray Crystallography of Chemical Compounds. Protein Science, 22(1), 1-1. [Link][16]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link][17]
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AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. [Link][4]
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The Puckered Blueprint: Harnessing Cyclobutane Ring Conformation for Modern Drug Discovery
A Senior Application Scientist's Guide to a Privileged Scaffold
Foreword: Beyond Flatland – Embracing the Third Dimension in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by flat, aromatic rings. While undeniably successful, this "flatland" approach often leads to challenges in solubility, metabolic stability, and target selectivity. The increasing demand for novel chemical matter with improved pharmaceutical properties has propelled the exploration of three-dimensional scaffolds. Among these, the cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a powerful and versatile tool.[1][2] Its true value lies not just in its compact structure, but in its unique and controllable non-planar conformation—a phenomenon known as "puckering."
This guide provides an in-depth exploration of the cyclobutane ring's conformational behavior and its strategic application in drug design. We will move beyond simple descriptions to uncover the causal relationships between the ring's puckered nature and its ability to enhance potency, selectivity, and pharmacokinetic profiles. This is not a mere collection of facts, but a blueprint for researchers, scientists, and drug development professionals to strategically leverage this remarkable scaffold.
The Fundamental Principle: Understanding Cyclobutane Puckering
Unlike the rigid, planar triangle of cyclopropane or the flexible chair/boat of cyclohexane, the cyclobutane ring exists in a dynamic equilibrium between puckered, non-planar conformations.[3] A perfectly planar cyclobutane would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to the inherent angle strain from its ~90° bond angles (a deviation from the ideal 109.5° sp³ angle).[4]
To alleviate this torsional strain, the ring "puckers," with one carbon atom moving out of the plane of the other three. This results in a bent or "butterfly" conformation.[4] This puckering is not static; the ring can rapidly interconvert between equivalent puckered forms at room temperature. The energy barrier for this inversion is relatively low, but crucial for its role in medicinal chemistry.[5]
The key conformational parameter is the puckering angle (θ) , which for unsubstituted cyclobutane is approximately 29-35°.[5][6] This angle, along with the substitution pattern on the ring, dictates the precise three-dimensional arrangement of appended functional groups—the very pharmacophores that interact with a biological target.
Diagram: The Energetics of Cyclobutane Puckering
The following diagram illustrates the energy profile of cyclobutane as it transitions from a high-energy planar state to the more stable puckered conformation.
Caption: Energy profile of cyclobutane ring inversion, showing stable puckered minima.
Strategic Applications in Drug Design: The "Why"
The seemingly simple act of puckering provides medicinal chemists with a sophisticated toolkit to address common drug development hurdles. The decision to incorporate a cyclobutane is not arbitrary; it is a calculated choice to exploit its conformational properties.
Conformational Restriction: Locking in Bioactivity
Flexible molecules pay an "entropic penalty" upon binding to a target, as their rotational freedom is lost. By replacing a flexible linker (e.g., an ethyl or propyl chain) with a more rigid cyclobutane scaffold, we can pre-organize the pharmacophores into a bioactive conformation.[2] This reduces the entropic cost of binding, potentially leading to a significant increase in binding affinity and potency.
Causality: The puckered nature of 1,3-disubstituted cyclobutanes, for example, forces substituents into well-defined spatial vectors that are not achievable with linear linkers. The cis and trans isomers present distinct three-dimensional arrangements, allowing for a precise exploration of the target's binding pocket topology.
A Superior Bioisostere: Moving Beyond Alkenes and Arenes
Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutane ring has proven to be a highly effective bioisostere for several common moieties, each replacement leveraging its conformational properties in a different way.
-
Alkene Isostere: Replacing a double bond with a cyclobutane ring can prevent cis/trans isomerization, a common metabolic liability, while maintaining the critical distance between pharmacophores.[2]
-
Aryl Isostere: Perhaps the most impactful application is the replacement of planar aromatic rings. This strategy introduces three-dimensionality, increasing the fraction of sp³-hybridized carbons (Fsp³)—a property correlated with higher clinical success rates.[7] The puckered ring can provide better complementarity to non-planar binding pockets, escape flatland, and significantly improve physicochemical properties.[7]
-
gem-Dimethyl Isostere: A cyclobutane ring can mimic the steric bulk of a gem-dimethyl group while locking the substituents in place, which can be advantageous for filling specific hydrophobic pockets and blocking metabolic access to adjacent sites.
Diagram: Cyclobutane as a Versatile Bioisostere
This workflow illustrates the strategic replacement of common chemical groups with a cyclobutane scaffold to improve drug-like properties.
Caption: Strategic use of cyclobutane as a bioisostere in drug design.
Enhancing Metabolic Stability and Physicochemical Properties
Saturated rings like cyclobutane are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems or labile linear chains.[7] By replacing a metabolically "hot" spot with a cyclobutane, chemists can significantly improve a compound's half-life. Furthermore, disrupting the planarity of a molecule by introducing a puckered ring can hinder crystal packing, often leading to lower melting points and, critically, improved aqueous solubility.[2]
Data-Driven Validation: Quantitative Impact of Cyclobutane Incorporation
The theoretical advantages of using cyclobutanes are consistently validated by empirical data. The following tables summarize published results comparing aromatic compounds with their cyclobutane bioisosteres, demonstrating clear improvements in key drug-like properties.
Table 1: Comparative Physicochemical Properties
| Parameter | Aromatic Analog | Cyclobutane Analog | Fold Change/Improvement | Target/Compound Series |
| Aqueous Solubility (µg/mL) | <0.1 | 104 | >1000-fold increase | γ-Secretase Modulator[7] |
| Lipophilicity (ChromLogD) | >4.0 | 3.6 | Reduction | γ-Secretase Modulator[7] |
| Calculated LogP (cLogP) | 4.5 | 2.6 | Reduction | Imatinib Analog[7] |
Table 2: Comparative Biological Activity and Metabolic Stability
| Parameter | Aromatic Analog | Cyclobutane Analog | Fold Change/Improvement | Target/Compound Series |
| Potency (IC₅₀, nM) | 1.1 | 0.5 | 2.2-fold improvement | Bruton's Tyrosine Kinase (BTK) Inhibitor[7] |
| Potency (pIC₅₀) | 10.2 | 9.4 | Maintained High Potency | LpPLA₂ Inhibitor[7] |
| Human Liver Microsomal Stability (T½, min) | Not Reported | >80 minutes | Enhanced Stability | αvβ3 Antagonist[7][8] |
Case Study: The Role of Puckering in JAK Inhibitor Selectivity
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) are critical targets for inflammatory diseases.[9] However, due to high homology in their ATP-binding sites, achieving isoform selectivity is a major challenge. The development of selective JAK inhibitors provides a compelling example of how cyclobutane conformation can be expertly exploited.
In certain JAK inhibitor scaffolds, a flexible linker was replaced with a cis-1,3-disubstituted cyclobutane diamine.[2] X-ray crystallography and molecular modeling revealed the critical role of the ring's puckered conformation. The puckering orients a sulphonamide NH group into a perfect position to form crucial hydrogen bonds with specific arginine and asparagine residues within the JAK1 binding pocket. The corresponding trans-isomer, with its different substituent vectors, could not achieve this optimal interaction and showed significantly lower activity.[2] This demonstrates that the specific diastereomer and its resulting conformation are paramount for achieving high potency and selectivity.
Diagram: Conformation-Driven Binding in a JAK Kinase
This diagram illustrates how the specific puckered conformation of a cis-substituted cyclobutane enables optimal hydrogen bonding within the JAK ATP-binding site, a feat not possible for the trans isomer.
Caption: Puckering of cis-cyclobutane enables key H-bonds for potent JAK inhibition.
Experimental and Computational Protocols: A Self-Validating System
Trustworthy drug development requires a synergistic approach, where computational predictions guide synthesis and experimental data validates both.
Synthesis Protocol: Stereoselective [2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful and atom-economical method for constructing the cyclobutane core.[10][11] Controlling the stereochemistry is critical, as demonstrated in the JAK inhibitor case study.
Objective: To synthesize a substituted cyclobutane via a triplet-sensitized intermolecular [2+2] photocycloaddition.
Methodology:
-
Reactant Preparation: Dissolve the alkene substrate (1.0 eq) and a suitable cycloaddition partner (e.g., another alkene, 1.2 eq) in a solvent with a high triplet energy, such as acetone. Acetone can often serve as both the solvent and the triplet sensitizer.[10] If another solvent (e.g., acetonitrile) is used, add a sensitizer like benzophenone (0.1-0.2 eq).
-
Degassing: Thoroughly degas the solution for 15-30 minutes by bubbling with nitrogen or argon. Oxygen can quench the excited triplet state, reducing reaction efficiency.
-
Irradiation: Irradiate the solution using a high-pressure mercury lamp (typically with a Pyrex filter to block short-wavelength UV that could cause side reactions) at a controlled temperature (e.g., 0-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purification: Purify the resulting mixture of cyclobutane diastereomers using column chromatography on silica gel.
-
Characterization: Characterize the isolated isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the diastereomeric ratio. The distinct stereochemistry (cis vs. trans) will be evident in the proton coupling constants.
Conformational Analysis Protocol: NMR Spectroscopy
NMR spectroscopy is the primary tool for determining the conformation of small molecules in solution.[12][13]
Objective: To determine the preferred conformation and puckering of a synthesized cyclobutane derivative.
Methodology:
-
Sample Preparation: Prepare a high-purity sample (~5-10 mg) of the isolated cyclobutane isomer dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Pay close attention to the coupling constants (J-values) between protons on the cyclobutane ring. The magnitude of these couplings is highly dependent on the dihedral angles between the protons, which is a direct reflection of the ring's conformation.
-
2D NMR Acquisition (COSY & NOESY):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to definitively assign which protons are coupled to each other.
-
Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. Cross-peaks in a NOESY spectrum indicate protons that are close in space (<5 Å), regardless of whether they are bonded. This is critical for distinguishing between cis and trans isomers and for identifying through-space interactions that define the puckered conformation.
-
-
Data Analysis:
-
Measure the vicinal (³JHH) and long-range coupling constants from the 1D spectrum.
-
Analyze the NOESY cross-peaks to determine the spatial proximity of substituents. For example, a strong NOE between two substituents on the ring would strongly suggest a cis relationship.
-
Compare the experimental J-values and NOE patterns with those predicted from computational models (see below) of different possible conformations (e.g., different puckering angles) to determine the most populated conformation in solution.
-
Computational Validation Protocol: DFT Geometry Optimization
Computational chemistry provides invaluable insight into the energetics and preferred geometries of different conformers.[5][14]
Objective: To calculate the minimum energy conformation and puckering angle of a cyclobutane derivative.
Methodology:
-
Structure Building: Build the 3D structure of the cyclobutane molecule of interest using molecular modeling software. Create both planar and multiple initial puckered geometries to ensure the global minimum is found.
-
Method Selection: Choose a suitable level of theory. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* or higher is a common and reliable choice for geometry optimization of organic molecules.[15]
-
Geometry Optimization: Perform a full geometry optimization calculation. This process systematically alters the bond lengths, angles, and dihedrals to find the lowest energy (most stable) structure.
-
Frequency Calculation: After optimization, perform a frequency calculation on the resulting structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.[15]
-
Analysis:
-
Measure the C-C-C-C dihedral angles and calculate the puckering angle (θ) from the optimized geometry.
-
Calculate the relative energies of different isomers (e.g., cis vs. trans) or different puckered states to predict their relative populations.
-
The output can be used to predict NMR parameters, which can then be compared directly with experimental data for validation.[13]
-
Conclusion and Future Outlook
The cyclobutane ring is far more than a simple four-carbon cycle; it is a conformationally sophisticated scaffold that offers elegant solutions to complex problems in medicinal chemistry. Its puckered nature provides a unique three-dimensional blueprint for arranging pharmacophores, enabling chemists to improve potency, enhance selectivity, and build in superior drug-like properties. By integrating rational design with robust synthetic protocols and validating our hypotheses with a combination of experimental and computational analysis, we can fully harness the power of this privileged structure. As we continue to push the boundaries of drug discovery beyond "flatland," the controlled, predictable, and powerful puckering of the cyclobutane ring will undoubtedly be a cornerstone of next-generation therapeutics.
References
-
Lopez, J. C., & Wilson, W. G. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]
-
Egawa, T., & Kuchitsu, K. (1988). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Physical Chemistry, 92(16), 4535-4542. [Link]
-
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A Technical Guide to Cycloaddition Reactions for the Synthesis of Cyclobutane Amino Acids
Foreword: The Rising Prominence of Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among these, conformationally constrained amino acids have emerged as powerful tools for sculpting the biological activity and metabolic stability of peptides and small molecule drugs.[1] Cyclobutane amino acids (CBAAs), with their rigid four-membered ring, offer a unique structural scaffold that can enforce specific backbone conformations, leading to improved receptor binding, increased potency, and enhanced resistance to enzymatic degradation.[2] This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable building blocks: cycloaddition reactions. We will delve into the mechanistic underpinnings, stereochemical considerations, and practical applications of these powerful transformations, offering researchers and drug development professionals a comprehensive resource for the synthesis of this important class of unnatural amino acids.
I. The Power of [2+2] Photocycloadditions: A Modern Approach to α-Cyclobutane Amino Acids
The direct formation of the cyclobutane ring via a [2+2] cycloaddition is the most intuitive and widely employed strategy.[3][4] Recent advancements in photoredox catalysis have revolutionized this field, enabling the efficient and selective synthesis of α-cyclobutane amino acids under mild conditions.[2][5]
A. Visible Light-Mediated [2+2] Cycloaddition of Dehydroamino Acids
A groundbreaking approach involves the visible light-mediated [2+2] cycloaddition of α,β-dehydroamino acids with various olefins.[2][5] This method offers a direct and atom-economical route to a diverse range of substituted cyclobutane α-amino acids.
Mechanism and Rationale:
The reaction is typically catalyzed by a photosensitizer, such as an iridium complex (e.g., [Ir(dFCF3ppy2)dtbpy]PF6), which absorbs visible light and enters an excited state.[2] This excited sensitizer then transfers its energy to one of the olefinic partners, promoting it to a triplet state. The triplet-state olefin subsequently undergoes a stepwise radical cycloaddition with the ground-state partner to form the cyclobutane ring. This energy transfer mechanism avoids the formation of high-energy intermediates and allows the reaction to proceed under gentle visible light irradiation.[3]
Figure 1: Mechanism of Photocatalyzed [2+2] Cycloaddition.
Stereochemical Control:
The stereochemistry of the resulting cyclobutane ring is a critical aspect of this methodology. The diastereoselectivity of the cycloaddition is influenced by the nature of the substituents on both the dehydroamino acid and the olefin partner. In many cases, a high degree of diastereoselectivity can be achieved, favoring the formation of a single isomer.[2][5] For enantioselective syntheses, the use of chiral catalysts or auxiliaries is an active area of research.[6][7][8]
Experimental Protocol: Visible Light-Mediated [2+2] Cycloaddition
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine the dehydroamino acid (1.0 equiv), the olefin (1.5-2.0 equiv), and the photocatalyst (e.g., [Ir(dFCF3ppy2)dtbpy]PF6, 1-5 mol%).
-
Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) and degas the solution by three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in front of a blue LED lamp (λ = 456 nm) and stir at room temperature.[9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the residue by column chromatography on silica gel to afford the desired cyclobutane amino acid.[2]
Table 1: Representative Examples of Photocatalyzed [2+2] Cycloaddition for Cyclobutane α-Amino Acid Synthesis[2][5]
| Dehydroamino Acid Derivative | Olefin | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Acetyl-α,β-dehydroalanine methyl ester | Styrene | 2 | CH2Cl2 | 85 | >20:1 |
| N-Boc-α,β-dehydroalanine tert-butyl ester | 4-Methoxystyrene | 1 | CH3CN | 75 | 8:1 |
| N-Fmoc-α,β-dehydroalanine tert-butyl ester | 4-Chlorostyrene | 1.5 | CH2Cl2 | 77 | 7.5:1 |
II. The Staudinger Synthesis: A Classic Route to β-Lactams as Cyclobutane Amino Acid Precursors
The Staudinger ketene-imine cycloaddition is a venerable and powerful method for the synthesis of β-lactams, which are valuable intermediates that can be further elaborated to access cyclobutane β-amino acids.[10][11][12]
A. Mechanism and Stereochemical Considerations
This [2+2] cycloaddition involves the reaction of a ketene with an imine to form a four-membered β-lactam ring.[10][11] The reaction is believed to proceed through a zwitterionic intermediate.[11]
Figure 2: Mechanism of the Staudinger Synthesis.
The stereochemical outcome of the Staudinger synthesis is highly dependent on the substituents of both the ketene and the imine.[11] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite electronic effects often lead to trans-β-lactams.[11] This predictability allows for a degree of stereocontrol in the synthesis.
Experimental Protocol: Staudinger Synthesis of a β-Lactam
-
Ketene Generation (in situ): In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the acid chloride precursor in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C.
-
Imine Addition: Add the imine (1.0 equiv) to the solution.
-
Base Addition: Slowly add a tertiary amine base (e.g., triethylamine, 1.1 equiv) dropwise to the reaction mixture to generate the ketene in situ.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired β-lactam.[10]
III. Metal-Catalyzed Cycloadditions: Expanding the Synthetic Toolbox
A diverse array of transition metal catalysts has been employed to facilitate [2+2] cycloaddition reactions, offering unique reactivity and selectivity profiles.[6][13][14]
A. Iron-Catalyzed [2+2] Cycloaddition
Iron catalysts have been utilized for the [2+2] cycloaddition of enimides with alkylidene malonates to produce β-amino acid cyclobutane derivatives.[13] These reactions often proceed under mild conditions and with good yields.
B. Gold-Catalyzed [2+2] Cycloaddition
Gold(I) catalysts have proven particularly effective in the enantioselective [2+2] cycloaddition of alkynes and alkenes to furnish chiral cyclobutenes.[14] These cyclobutene products serve as versatile intermediates that can be readily converted to the corresponding cyclobutane amino acids through subsequent functional group manipulations.
Figure 3: Gold-Catalyzed Enantioselective [2+2] Cycloaddition.
IV. Intramolecular Cycloadditions: A Strategy for Constrained Bicyclic Amino Acids
Intramolecular [2+2] cycloaddition reactions are a powerful strategy for the synthesis of bicyclic and conformationally rigid amino acids, such as 2,4-methanoproline.[15] In these reactions, the two reacting olefinic moieties are tethered within the same molecule, leading to a more favorable entropic profile for the cyclization.
Table 2: Comparison of Cycloaddition Strategies for Cyclobutane Amino Acid Synthesis
| Strategy | Key Reactants | Typical Catalyst/Conditions | Product Type | Key Advantages |
| Visible Light Photocycloaddition | Dehydroamino acids, Olefins | Iridium or Ruthenium photocatalyst, visible light | α-Cyclobutane amino acids | Mild conditions, high functional group tolerance, direct access to α-CBAAs.[2] |
| Staudinger Synthesis | Ketenes, Imines | Base (e.g., triethylamine) | β-Lactams (precursors to β-CBAAs) | Well-established, predictable stereochemical outcomes based on electronics.[10][11] |
| Metal-Catalyzed Cycloaddition | Varies (e.g., enimides, alkynes, alkenes) | Iron, Gold, Rhodium catalysts | Varies (β- and other substituted CBAAs) | Access to unique reactivity and high enantioselectivity with chiral catalysts.[6][13][14] |
| Intramolecular Photocycloaddition | Dienes | UV light | Bicyclic constrained amino acids | Efficient for constructing fused ring systems.[15] |
V. Conclusion and Future Outlook
Cycloaddition reactions, particularly [2+2] cycloadditions, represent a cornerstone of synthetic strategies for accessing cyclobutane amino acids. The advent of visible light photoredox catalysis has significantly advanced this field, providing mild, efficient, and selective methods for the synthesis of these valuable building blocks.[2][5] Concurrently, classic methods like the Staudinger synthesis and the expanding repertoire of metal-catalyzed cycloadditions continue to offer powerful and complementary approaches. As the demand for novel, conformationally constrained amino acids in drug discovery continues to grow, the development of new and improved cycloaddition methodologies will undoubtedly remain a vibrant and impactful area of chemical research.
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"understanding the stability of Cbz-protected amino acids"
An In-Depth Technical Guide to Understanding the Stability of Cbz-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The Carboxybenzyl (Cbz or Z) protecting group has been a cornerstone in peptide synthesis and the broader field of organic chemistry since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1] Its enduring utility is a testament to its unique stability profile: robust enough to withstand a variety of reaction conditions, yet susceptible to cleavage under specific and mild protocols.[1][] This technical guide provides a comprehensive exploration of the stability of Cbz-protected amino acids, offering insights into the chemical principles that govern their behavior. We will delve into the factors influencing their stability, methods for their introduction and removal, and strategies to mitigate potential side reactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the Cbz protecting group with precision and confidence.
The Chemical Foundation of the Cbz Group's Stability
The benzyloxycarbonyl group, the formal name for the Cbz group, is a carbamate that effectively masks the nucleophilicity of the amino group in amino acids.[3][4] This protection is crucial to prevent uncontrolled polymerization during peptide bond formation.[1][5] The stability of the Cbz group is intrinsically linked to its chemical structure, which imparts a balance of resilience and selective lability.
Key Structural Features:
-
Carbamate Linkage: The core of the Cbz group is a carbamate functional group, which is generally more stable than an ester or an amide linkage to acidic and basic hydrolysis.
-
Benzyl Group: The presence of the benzyl group is the key to its selective removal via catalytic hydrogenolysis, a mild and highly efficient deprotection method.[6][7]
The Cbz group's stability allows for its use in a wide array of synthetic transformations, as it is generally resistant to:
-
Basic conditions: Cbz-protected amines are stable in the presence of bases, a critical feature for subsequent synthetic steps.[1]
-
Mildly acidic conditions: The group can tolerate mildly acidic media, offering flexibility in reaction design.[1]
This robustness makes the Cbz group orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][6] This orthogonality is a fundamental principle in modern multi-step organic synthesis, enabling the selective deprotection of one functional group while others remain intact.[1]
Factors Influencing the Stability of Cbz-Protected Amino Acids
While generally stable, the integrity of the Cbz group can be compromised under certain conditions. A thorough understanding of these factors is essential for successful synthesis and storage.
pH
The stability of Cbz-protected amino acids is significantly influenced by pH. While stable under neutral and mildly acidic or basic conditions, extreme pH levels can lead to cleavage.
-
Strongly Acidic Conditions: Harsh acidic conditions, such as treatment with HBr in acetic acid, can cleave the Cbz group.[1][8] The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon in an SN2 fashion, leading to the release of the free amine, carbon dioxide, and benzyl bromide.[3]
-
Strongly Basic Conditions: While generally stable to bases, prolonged exposure to strong bases at elevated temperatures can lead to hydrolysis of the carbamate linkage, although this is less common than acidic or hydrogenolytic cleavage.[8][9]
When introducing the Cbz group using benzyl chloroformate (Cbz-Cl) under alkaline conditions (Schotten-Baumann reaction), the pH must be carefully controlled, typically between 8 and 10.[8] A pH that is too low can cause the decomposition of Cbz-Cl, while a pH that is too high may lead to racemization of the amino acid.[8]
Temperature
Elevated temperatures can negatively impact the stability of Cbz-protected amino acids, particularly during long-term storage and in the presence of other reagents. High temperatures can accelerate degradation pathways and promote side reactions. For instance, during hydrogenolysis, elevated temperatures can favor the decarboxylation of the resulting carbamic acid to the free amine.[3] It is generally recommended to store Cbz-protected amino acids at cool to refrigerated temperatures to ensure their long-term stability.
Catalytic Hydrogenolysis Conditions
Catalytic hydrogenolysis is the most common and mildest method for Cbz group removal.[7][10] However, the conditions of this reaction must be carefully controlled to ensure selective deprotection without affecting other sensitive functional groups.
-
Catalyst: Palladium on carbon (Pd/C) is the most frequently used catalyst.[1] The activity of the catalyst can influence the reaction rate and selectivity.
-
Hydrogen Source: Hydrogen gas (H₂) is the standard reagent.[10] Alternatively, transfer hydrogenolysis using hydrogen donors like formic acid or ammonium formate can be employed, which avoids the need for handling flammable hydrogen gas.[7][10]
-
Solvent: A variety of solvents can be used, with methanol and ethanol being common choices.[1]
It is important to note that some functional groups are also susceptible to reduction under these conditions, which can limit the applicability of this deprotection method in certain contexts.
Quantitative Data on Stability and Deprotection
The following tables summarize key quantitative data related to the stability and deprotection of Cbz-protected amino acids.
Table 1: Stability of Cbz Group under Various Conditions
| Condition | Reagents | Stability | Reference(s) |
| Mild Acid | Dilute aqueous HCl (pH > 4) | Stable | [1][9] |
| Strong Acid | HBr in Acetic Acid | Labile | [1][8] |
| Mild Base | Aqueous Na₂CO₃, NaOH (pH 8-10) | Stable | [1][8] |
| Strong Base | Concentrated NaOH, high temp. | Potentially Labile | [8] |
| Hydrogenolysis | H₂, Pd/C | Labile | [3][6] |
| Neutral Aqueous | pH 7, Room Temperature | Stable | [][9] |
Table 2: Representative Yields for Cbz Protection and Deprotection
| Amino Acid | Protection (Cbz-Cl, aq. Na₂CO₃, 0 °C) Yield (%) | Deprotection (H₂, 10% Pd/C, MeOH) Yield (%) | Reference(s) |
| Glycine | > 90 | > 95 | [1] |
| Alanine | > 90 | > 95 | [1] |
| Phenylalanine | > 85 | > 95 | [1] |
| Lysine (Nε-Cbz) | > 80 | > 90 | [1] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection of an amino acid with the Cbz group and its subsequent deprotection via catalytic hydrogenolysis.
Protocol for N-Cbz Protection of an Amino Acid (e.g., Alanine)
Materials:
-
L-Alanine
-
Sodium Carbonate (Na₂CO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a flask cooled in an ice bath, dissolve L-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[1]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the Cbz-protected amino acid should form.[1]
-
Extraction: Extract the product with ethyl acetate (3 x volume of aqueous layer).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected alanine.[1]
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amino acid
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
-
Magnetic stirrer, filtration apparatus, rotary evaporator
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed.[1]
Visualization of Key Processes
The following diagrams illustrate the core concepts related to the use of the Cbz protecting group.
Caption: Cbz Protection and Deprotection Cycle in Peptide Synthesis.
Caption: Simplified Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis.
Caption: Orthogonality of Common Amine Protecting Groups.
Side Reactions and Mitigation Strategies
While a robust protecting group, the use of Cbz-protected amino acids is not without potential pitfalls. Awareness of these side reactions is crucial for troubleshooting and optimizing synthetic outcomes.
-
Racemization: During the activation of the carboxyl group for peptide coupling, there is a risk of racemization, especially for acyl-type protecting groups.[11][12] Cbz-protected amino acids are generally resistant to racemization upon activation.[11][12] However, prolonged exposure to harsh basic conditions during protection or deprotection can lead to some degree of racemization.[8]
-
Mitigation: Careful control of pH and temperature during the introduction of the Cbz group is essential.[8]
-
-
Incomplete Deprotection: In some cases, particularly with sterically hindered substrates or when the catalyst is poisoned, deprotection via hydrogenolysis may be incomplete.[7]
-
Mitigation: Increasing the catalyst loading, reaction time, or hydrogen pressure can often drive the reaction to completion. Alternatively, switching to a different deprotection method, such as acidolysis, may be necessary.[7]
-
-
Side Reactions During Deprotection: The choice of deprotection method must be compatible with other functional groups in the molecule. For instance, catalytic hydrogenolysis can also reduce other functional groups such as alkenes, alkynes, and some aromatic systems.[9][13]
Analytical Methods for Assessing Stability and Purity
To ensure the quality and integrity of Cbz-protected amino acids and the peptides synthesized from them, a suite of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of Cbz-protected amino acids and for monitoring the progress of reactions.[14][15] Reversed-phase HPLC with UV detection is commonly used.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the Cbz-protected amino acid and to identify any impurities or byproducts.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the protected amino acid and for detecting any structural changes that may indicate degradation.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of protection and deprotection reactions in real-time.[15]
Conclusion
The Carboxybenzyl protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its well-defined stability profile, characterized by its robustness to a range of chemical environments and its susceptibility to specific and mild cleavage conditions, underpins its widespread and enduring use. A comprehensive understanding of the factors that govern the stability of Cbz-protected amino acids—namely pH, temperature, and the specific conditions of deprotection—is paramount for their successful application. By leveraging the insights and protocols detailed in this guide, researchers, scientists, and drug development professionals can continue to employ the Cbz group with a high degree of control and predictability, thereby facilitating the synthesis of complex peptides and other molecular architectures that are vital for scientific advancement.
References
- 1. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of trans-3-Aminocyclobutanecarboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: The Value of Conformational Constraint
The rational design of peptide-based therapeutics often seeks to overcome the inherent limitations of natural peptides, namely their conformational flexibility and susceptibility to proteolytic degradation. Incorporating non-natural, sterically constrained amino acids is a powerful strategy to address these challenges. Cyclic β-amino acids, such as trans-3-aminocyclobutanecarboxylic acid, are particularly valuable building blocks. The rigid cyclobutane ring imposes a well-defined kink in the peptide backbone, restricting conformational freedom. This pre-organization can enhance binding affinity to biological targets, improve receptor selectivity, and significantly increase stability against enzymatic cleavage, thereby extending the peptide's in vivo half-life.
This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of this unique building block into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS).
Critical Prerequisite: Selecting the Correctly Protected Monomer for Fmoc-SPPS
A common point of confusion for researchers new to this specific monomer is the choice of protecting group. The topic compound, trans-3-(Cbz-amino)cyclobutanecarboxylic acid , utilizes a benzyloxycarbonyl (Cbz or Z) group for amine protection.
It is critical to understand that the Cbz group is largely incompatible with standard Fmoc-based SPPS. The Cbz group is typically removed by hydrogenolysis (e.g., H₂/Pd), a condition that is not feasible on a solid support and is not orthogonal to the acid-labile side-chain protecting groups (like Boc and Trt) used in Fmoc chemistry.[1][2] The standard Fmoc/tBu strategy relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups.[3][4]
Therefore, for successful incorporation using the protocols described herein, the correct starting material is the Fmoc-protected version: Fmoc-trans-3-aminocyclobutanecarboxylic acid . The Cbz-protected variant is a useful precursor for the synthesis of the required Fmoc monomer but should not be used directly in the peptide synthesizer.[5]
Experimental Workflow and Chemical Logic
The incorporation of a sterically hindered, cyclic amino acid requires careful optimization of the coupling step to ensure high efficiency and prevent sequence deletion.[6][7] The workflow follows the standard SPPS cycle, with special attention paid to the activation and coupling stages.
Below is a diagrammatic representation of the key coupling step within the broader SPPS cycle.
Caption: SPPS cycle for incorporating the activated Fmoc-protected amino acid.
Detailed Protocols for Incorporation
These protocols are designed for automated peptide synthesizers but can be adapted for manual synthesis. They assume a standard Rink Amide resin for C-terminal amide peptides.
Reagent Preparation
-
Amino Acid Solution: Prepare a 0.2 M solution of Fmoc-trans-3-aminocyclobutanecarboxylic acid in N,N-Dimethylformamide (DMF). Gentle warming (to ~35°C) may be required to ensure complete dissolution due to the rigid structure.
-
Activator Solution: Prepare a 0.5 M solution of a suitable coupling reagent. For sterically hindered amino acids, a high-reactivity uronium/aminium salt is strongly recommended.[8] Our preferred reagent is HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base Solution: Prepare a 2 M solution of N,N-Diisopropylethylamine (DIEA) in N-Methyl-2-pyrrolidone (NMP).
Automated Synthesizer Protocol (Per Coupling)
This protocol outlines the steps for a single coupling cycle of Fmoc-trans-3-aminocyclobutanecarboxylic acid.
| Step | Action | Details & Rationale |
| 1 | Resin Swelling | Swell the resin in DMF for 30 minutes prior to the first cycle. This ensures all reactive sites are accessible. |
| 2 | Fmoc Deprotection | Treat resin with 20% piperidine in DMF (2 x 10 min). This removes the Nα-Fmoc group from the preceding amino acid, exposing the free amine for coupling. |
| 3 | Washing | Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, which would neutralize the incoming activated amino acid. |
| 4 | Amino Acid Delivery | Deliver 5 equivalents (eq.) of the 0.2 M Fmoc-trans-3-aminocyclobutanecarboxylic acid solution to the reaction vessel. |
| 5 | Activator Delivery | Deliver 4.9 eq. of 0.5 M HCTU solution. |
| 6 | Base Delivery | Deliver 10 eq. of 2 M DIEA solution to initiate the activation and coupling. |
| 7 | Coupling Reaction | Mix for 60-120 minutes at room temperature. The extended coupling time is crucial to overcome the steric hindrance of the cyclobutane ring.[9] For particularly difficult sequences, microwave-assisted SPPS can dramatically improve efficiency.[6] |
| 8 | Monitoring (Optional) | Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to Step 9. |
| 9 | Double Coupling | Drain the reaction vessel and repeat steps 4-7. This is highly recommended to drive the reaction to completion and avoid deletion sequences, a common issue with hindered amino acids.[10] |
| 10 | Washing | Wash the resin thoroughly with DMF (3 x 1 min) and then Dichloromethane (DCM) (2 x 1 min) to prepare for the next cycle. |
Cleavage and Final Deprotection
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard Reagent R cocktail is: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum and proceed with purification, typically by reverse-phase HPLC.
Troubleshooting & Key Considerations
-
Poor Solubility: If the Fmoc-protected amino acid is difficult to dissolve in DMF, using a mixture of DMF/DCM (1:1) or adding a small amount of NMP can improve solubility.
-
Incomplete Coupling: The primary challenge with this amino acid is low coupling efficiency.[11] Always budget for a double coupling in your synthesis plan. If deletion is still observed, consider using a more potent coupling agent like COMU or increasing the reaction temperature to 40-50°C (if using a temperature-controlled synthesizer).
-
Racemization: While less common with β-amino acids, using a robust activating agent like HCTU in combination with DIEA helps minimize the risk of epimerization at the α-carbon of the preceding amino acid.
Conclusion
The incorporation of trans-3-aminocyclobutanecarboxylic acid is an effective method for introducing conformational rigidity into synthetic peptides. While its steric bulk presents a challenge to standard coupling protocols, this can be overcome through strategic choices of coupling reagents, extended reaction times, and the routine application of double coupling. By following the optimized protocols outlined in this guide, researchers can reliably synthesize novel, constrained peptides for applications in drug discovery and chemical biology.
References
- Vertex AI Search. Amino Acid Derivatives for Peptide Synthesis. Accessed January 3, 2026.
- BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Accessed January 3, 2026.
-
Katritzky, A.R., et al. "Efficient peptide coupling involving sterically hindered amino acids." Journal of Organic Chemistry, 2007. [Link]
-
Ashenhurst, J. Protecting Groups for Amines: Carbamates. Master Organic Chemistry, 2018. [Link]
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Accessed January 3, 2026.
-
Amblard, M., et al. "Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK." PubMed, 2024. [Link]
- GenScript. Mastering Solid Phase Peptide Synthesis (SPPS). Accessed January 3, 2026.
-
Young, J., et al. "Coupling efficiencies of amino acids in the solid phase synthesis of peptides." Peptide research, 1990. [Link]
- Biosynth. Protecting Groups in Peptide Synthesis. Accessed January 3, 2026.
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Accessed January 3, 2026.
- BenchChem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Accessed January 3, 2026.
-
Wang, L., et al. "Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group." Molecules, 2022. [Link]
- Creative Peptides. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Accessed January 3, 2026.
- Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Accessed January 3, 2026.
- MDPI. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Accessed January 3, 2026.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 3, 2026.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics [mdpi.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Incorporation of Constrained Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of constrained amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance conformational stability, receptor affinity, bioavailability, and resistance to enzymatic degradation.[1][2] However, the synthetic challenges associated with these sterically demanding and conformationally restricted monomers, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS), are significant.[3][4] This guide provides a comprehensive overview of the principles, advanced strategies, and detailed protocols for the successful incorporation of constrained amino acids. We delve into the causality behind experimental choices, offering field-proven insights to navigate common hurdles such as slow coupling kinetics and aggregation, ensuring high-yield, high-purity synthesis of complex peptides.
Introduction: The Rationale for Conformational Constraint
Peptides are remarkable signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility.[5] A linear peptide in solution can adopt a multitude of conformations, leading to a significant entropic penalty upon binding to its target receptor. By introducing conformational constraints, we pre-organize the peptide into a bioactive conformation, which can lead to:
-
Enhanced Binding Affinity: Reducing the entropic cost of binding.
-
Increased Selectivity: Favoring a conformation recognized by the target receptor over off-target receptors.
-
Improved Metabolic Stability: The constrained backbone can sterically shield peptide bonds from proteolytic enzymes.[5]
-
Increased Bioavailability: N-methylation, a common constraining modification, can improve membrane permeability.[6][7]
Constrained amino acids achieve this by restricting the allowable dihedral angles (phi, psi) of the peptide backbone, effectively guiding the peptide to fold into specific secondary structures like β-turns, 3₁₀-helices, or α-helices.[8][9][10]
Classification of Common Constrained Amino Acids
Constraining elements can be introduced at the α-carbon, the N-terminus, or through side-chain cyclization. Understanding the different classes is crucial for selecting the appropriate building block and synthetic strategy.
Caption: Major classes of constrained amino acids used in peptide design.
Table 1: Properties and Effects of Common Constrained Amino Acids
| Class | Example(s) | Structural Feature | Conformational Effect | Synthetic Challenge |
| α,α-Disubstituted | Aib (α-aminoisobutyric acid) | Two methyl groups on Cα | Strongly promotes helical (3₁₀ or α) conformations.[8][9][10] | Severe steric hindrance at the carboxyl group, requiring potent activation. |
| N-Alkylated | N-Methyl-Alanine, Proline | Methyl group on backbone nitrogen | Disrupts H-bonding, increases protease resistance, can favor cis-amide bonds. | Steric hindrance at the amino group, requiring stronger coupling conditions.[6] |
| Cyclic / Bridged | Stapled Peptides, Lactam-bridged Peptides | Covalent linkage between side chains | Enforces a specific secondary structure (e.g., α-helix, β-turn).[11] | Requires orthogonal protecting groups and on-resin or solution-phase cyclization steps. |
Core Synthetic Strategy: Optimized Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the workhorse for modern peptide synthesis. However, incorporating constrained residues necessitates significant deviations from standard protocols. The central challenge is overcoming the steric hindrance that plagues both the incoming amino acid and the N-terminus of the growing peptide chain, leading to sluggish and incomplete coupling reactions.[3][4]
Caption: Optimized SPPS workflow for incorporating constrained amino acids.
The Critical Choice: Coupling Reagents
Standard coupling reagents like HBTU or DIC/HOBt are often insufficient for driving the acylation of a sterically hindered amine to completion.[12] For difficult couplings, highly reactive aminium/uronium or phosphonium salt-based reagents are essential.[13]
Scientist's Note: The choice of activator is paramount. Reagents like HATU and HCTU form highly reactive OAt/O-6-ClBt esters, which are more effective at acylating hindered amines than the OBt esters formed by HBTU. The pyridine nitrogen in HOAt provides anchimeric assistance, further accelerating the reaction, making HATU a superior choice for the most challenging couplings.
Table 2: Comparative Performance of Coupling Reagents for Hindered Systems
| Reagent | Class | Relative Reactivity | Key Advantages | Considerations |
| HBTU/TBTU | Aminium | Standard | Cost-effective, widely used for routine SPPS.[14] | Often insufficient for N-methyl or Aib residues; risk of N-terminal guanidinylation. |
| HCTU | Aminium | High | More reactive than HBTU due to the 6-Cl-HOBt leaving group.[14] | More effective than HBTU but may still be insufficient for consecutive hindered residues. |
| HATU | Aminium | Very High | Excellent for hindered couplings (N-Me-AA, Aib).[14][15] HOAt leaving group minimizes racemization. | Higher cost; can cause guanidinylation if used in large excess without pre-activation. |
| PyBOP/PyAOP | Phosphonium | High / Very High | No risk of guanidinylation side reaction.[12][15] PyAOP is highly reactive.[15] | Byproducts can be difficult to remove in solution-phase synthesis. |
| COMU | Aminium | Very High | Oxyma-based leaving group is non-explosive and highly reactive, comparable to HATU.[14] | Newer reagent, may be more expensive. |
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like TFA, piperidine, and coupling agents in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 4.1: Optimized Coupling of Fmoc-Aib-OH
This protocol details the incorporation of the sterically demanding α,α-disubstituted amino acid, Aib. The key modifications are the use of HATU, an increased excess of reagents, and an extended coupling time.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Peptide-grade Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Aib-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-Aib-OH (4 eq. relative to resin loading), HATU (3.95 eq.), in DMF.
-
Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Scientist's Note: Using slightly less HATU than the amino acid prevents the formation of guanidinium capping on any unreacted N-termini. Pre-activation ensures the formation of the reactive ester before addition to the resin.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult sequences (e.g., coupling to an N-terminal Aib), extend the coupling time to 4 hours or overnight.[9]
-
-
Monitoring & Capping:
-
Perform a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with a fresh solution of activated amino acid.
-
If the coupling remains incomplete after a second attempt, cap any unreacted amines by treating the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 20 minutes. This prevents the formation of deletion peptides.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) and proceed to the next deprotection/coupling cycle.
-
Final Cleavage: After the final Fmoc deprotection and washing, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail for 2-3 hours.
Protocol 4.2: Incorporation of Fmoc-N-Me-Amino Acids
The incorporation of N-methylated amino acids is notoriously difficult due to the secondary amine at the N-terminus of the growing chain.[5][6] This protocol utilizes COMU, a highly effective and safer alternative to HATU.
Materials:
-
As per Protocol 4.1, but using the desired Fmoc-N-Me-AA-OH.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
Procedure:
-
Steps 1-3: Follow the Resin Swelling, Deprotection, and Washing steps from Protocol 4.1.
-
Amino Acid Activation:
-
In a separate vial, dissolve the standard Fmoc-amino acid to be coupled to the N-methylated residue (4 eq.), COMU (3.95 eq.), in DMF.
-
Add DIPEA (8 eq.) and pre-activate for 2 minutes.
-
Scientist's Note: The coupling onto an N-methylated residue is the most challenging step. COMU is highly effective for this transformation and, being Oxyma-based, avoids the safety concerns associated with benzotriazole-based reagents.[14]
-
-
Coupling Reaction:
-
Steps 6-8: Follow the Monitoring, Capping, Washing, and Cleavage steps from Protocol 4.1.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: A logical decision tree for troubleshooting difficult peptide syntheses.
Problem: Peptide Aggregation
-
Cause: Hydrophobic sequences or the formation of intermolecular β-sheets on-resin can block reactive sites.[16]
-
Solutions:
-
Chaotropic Agents: Add salts like LiCl to the coupling and deprotection steps to disrupt hydrogen bonding.[16]
-
Special Solvents: Use a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation.[17]
-
Pseudoproline Dipeptides: Incorporate dipeptides that act as "turn-inducers" to break up secondary structures.[16][18]
-
Conclusion
The synthesis of peptides containing constrained amino acids is a demanding but highly rewarding field. Success hinges on anticipating and overcoming the inherent steric challenges through the rational selection of potent coupling reagents, optimized reaction conditions, and diligent in-process monitoring. By understanding the chemical principles behind these advanced strategies, researchers can unlock the full potential of constrained peptides as next-generation therapeutics and powerful biochemical tools.
References
-
Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, 53(53), 7318–7321. Available from: [Link]
-
Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. PubMed. Available from: [Link]
-
Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785–2798. Available from: [Link]
-
Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. (2025). Nature Chemistry. Available from: [Link]
-
Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. (2014). PubMed. Available from: [Link]
-
Cowell, S. M., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available from: [Link]
-
Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(70), 10171–10174. Available from: [Link]
-
Tsuchiya, K., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(4), 2217–2226. Available from: [Link]
-
Cowell, S. M., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ProQuest. Available from: [Link]
-
Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Available from: [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag. Available from: [Link]
-
Peptide Coupling Reagents: Selection and Use. (n.d.). Peptide Coupling Reagents. Available from: [Link]
-
Wenschuh, H., et al. (2000). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 65(26), 8652–8662. Available from: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). AmbioPharm. Available from: [Link]
-
Singh, I., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ACS Medicinal Chemistry Letters, 12(6), 881–914. Available from: [Link]
-
Kawakami, T., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(49), 16861–16867. Available from: [Link]
-
Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). PubMed. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. Available from: [Link]
-
Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. Available from: [Link]
-
Albericio, F., & Carpino, L. A. (1997). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available from: [Link]
-
Bionda, N., & Cudic, P. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 148. Available from: [Link]
Sources
- 1. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienmag.com [scienmag.com]
- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 13. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 14. bachem.com [bachem.com]
- 15. file.globalso.com [file.globalso.com]
- 16. benchchem.com [benchchem.com]
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- 18. blog.mblintl.com [blog.mblintl.com]
Application Notes & Protocols: Leveraging trans-3-(Cbz-amino)cyclobutanecarboxylic acid for Rigid PROTAC Linker Design
Abstract
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] While initially seen as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3] Historically, flexible polyethylene glycol (PEG) and alkyl chains have dominated linker design due to their synthetic accessibility.[2][4] However, the field is rapidly evolving towards more sophisticated, rigid linkers to gain precise conformational control. This guide details the application of trans-3-(Cbz-amino)cyclobutanecarboxylic acid, a rigid building block, in the rational design and synthesis of next-generation PROTACs.
The Strategic Advantage of Rigid Linkers
The choice between a flexible and a rigid linker profoundly impacts PROTAC performance. While flexible linkers allow the warhead and E3 ligase ligand to adopt multiple orientations, this conformational freedom can come at a cost.[5]
-
Entropic Penalty: High flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[5]
-
Physicochemical Properties: Long, flexible chains can contribute to poor drug-like properties, such as high lipophilicity and an excessive number of rotatable bonds, which negatively affect cell permeability and bioavailability.[5]
Rigid linkers, incorporating scaffolds like piperazines, alkynes, or cycloalkanes, offer a solution to these challenges.[6] Their primary advantages include:
-
Conformational Pre-organization: They can lock the PROTAC into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[5]
-
Improved Selectivity: By restricting conformational freedom, rigid linkers can disfavor the formation of unproductive or off-target ternary complexes, thereby enhancing selectivity.[5]
-
Enhanced Pharmacokinetics: Rigidification is a common strategy to improve a molecule's metabolic stability and overall pharmacokinetic (PK) profile.[5][7]
The cyclobutane core, in particular, is an attractive but underutilized scaffold in medicinal chemistry that provides a metabolically stable, three-dimensional structure to orient vectors with precision.[7][8]
Profile: this compound
This bifunctional molecule is an ideal building block for introducing a rigid cyclobutane moiety into a PROTAC linker. The trans stereochemistry fixes the relative orientation of the two functional groups, providing a predictable geometry for linker design.
| Property | Value | Reference(s) |
| CAS Number | 1217802-45-3 | [9] |
| Molecular Formula | C₁₃H₁₅NO₄ | [9] |
| Molecular Weight | 249.26 g/mol | [9] |
| Appearance | White to Yellow Solid | |
| Purity | ≥97% | [9] |
| Key Functional Groups | - Carboxylic Acid (for coupling)- Cbz-protected Amine (masked amine) | N/A |
| Storage Temperature | Refrigerator |
The Carboxybenzyl (Cbz) group is a crucial feature, serving as a robust protecting group for the amine. It is stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenation, allowing for sequential, controlled conjugation reactions.
General Synthetic Workflow
The modular nature of PROTACs allows for a convergent synthesis strategy.[1] Using a bifunctional linker building block like this compound enables a stepwise approach to connect the warhead and the E3 ligase ligand.
Detailed Synthetic Protocols
The following protocols provide a generalized framework. Researchers must optimize conditions based on the specific properties (e.g., solubility, steric hindrance) of their warhead and E3 ligase ligands.
Protocol 4.1: Amide Coupling of Ligand 1 to the Linker
This protocol describes the conjugation of an amine-containing ligand (Ligand 1, e.g., a warhead with a suitable exit vector) to the carboxylic acid of the cyclobutane linker.[1]
Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is recommended. It is highly efficient, minimizes racemization for chiral ligands, and operates under mild conditions. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the reaction mixture.
Materials:
-
Ligand 1 (containing a primary or secondary amine)
-
This compound
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve Ligand 1 (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of Ligand 1 to the pre-activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate (Intermediate 1) via flash column chromatography to yield the pure product.
-
Confirm the structure and purity using ¹H NMR and HRMS.
Protocol 4.2: Cbz Deprotection to Reveal the Linker's Amine
This step removes the Cbz protecting group to expose the amine, which is necessary for the second coupling reaction.
Rationale: Catalytic hydrogenation is the gold standard for Cbz deprotection. It is a clean reaction where the byproducts are gaseous (toluene and CO₂), simplifying purification. Palladium on carbon (Pd/C) is the most common catalyst.
Materials:
-
Intermediate 1 (Cbz-protected conjugate)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve Intermediate 1 in a suitable solvent (e.g., MeOH or EtOAc).
-
Carefully add 10% Pd/C (approx. 10-20% by weight of the substrate) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas. For small-scale reactions, a hydrogen-filled balloon is sufficient.
-
Stir the suspension vigorously at room temperature for 2-8 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product (Intermediate 2). This product is often used in the next step without further purification if it is sufficiently pure.
-
Confirm complete deprotection via LC-MS.
Protocol 4.3: Final Amide Coupling to Ligand 2
This final step connects the linker's newly exposed amine to a second ligand containing a carboxylic acid (Ligand 2, e.g., an E3 ligase ligand like a pomalidomide or VHL ligand derivative).
Procedure:
-
This protocol is analogous to Protocol 4.1.
-
Activate the carboxylic acid of Ligand 2 (1.0 equivalent) using HATU (1.05 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF.
-
Add a solution of Intermediate 2 (1.1 equivalents) to the activated Ligand 2.
-
Stir at room temperature and monitor by LC-MS.
-
Perform an aqueous workup and purification via preparative HPLC to isolate the final PROTAC molecule.
-
Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity, structure, and purity.
PROTAC Evaluation: A Hypothetical Case Study
To illustrate the potential impact of a rigid linker, consider the development of a PROTAC targeting Bruton's tyrosine kinase (BTK) using a known warhead and a CRBN E3 ligase ligand.
A library of PROTACs would be synthesized, varying only the linker.[] The degradation efficiency of each compound would be assessed in a relevant cell line.
Table 2: Hypothetical Performance Data for BTK-Degraders
| Compound | Linker Moiety | DC₅₀ (nM) [Cell-based Assay] | Dₘₐₓ (%) | Interpretation |
| PROTAC-PEG | Flexible 12-atom PEG chain | 55 | 85 | Moderate potency and good maximal degradation. Typical performance for a first-generation flexible linker. |
| PROTAC-Cyclo | trans-3-aminocyclobutanecarboxylic acid derived | 8 | 95 | Significantly improved potency (lower DC₅₀) and near-complete degradation (higher Dₘₐₓ), suggesting the rigid linker promotes a more stable ternary complex. |
Interpretation of Results: The hypothetical data in Table 2 suggests that the conformationally constrained cyclobutane linker (PROTAC-Cyclo) facilitates a more productive ternary complex than the flexible PEG linker.[5] This leads to more efficient ubiquitination and subsequent degradation of the target protein, reflected in a lower DC₅₀ (the concentration required to degrade 50% of the target protein) and a higher Dₘₐₓ (the maximum percentage of protein degraded).
Conclusion
The linker is a pivotal component in PROTAC design, directly influencing the molecule's biological activity and therapeutic potential.[4] Moving beyond simple flexible chains towards rationally designed rigid linkers is a key step in optimizing PROTAC performance. This compound serves as an excellent and commercially available building block for this purpose. Its defined stereochemistry and bifunctional nature enable the controlled, stepwise synthesis of PROTACs with a rigid cyclobutane core, offering a promising strategy to enhance potency, selectivity, and drug-like properties.
References
-
R, Troup. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273–312. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
ChemUniverse. (n.d.). This compound [P47254]. ChemUniverse. [Link]
-
Aladdin Scientific. (n.d.). This compound, min 97%, 1 gram. Aladdin Scientific. [Link]
-
Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]
-
Bull, J. A., et al. (2016). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 7(5), 941–946. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 27(1), 107-123. [Link]
Sources
- 1. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
Application Notes and Protocols: Synthetic Routes to Novel Peptide Mimetics with Cyclobutane Scaffolds
Introduction: The Strategic Advantage of Cyclobutane Scaffolds in Peptide Mimetics
In the landscape of modern drug discovery, peptide mimetics stand out for their potential to combine the high potency and selectivity of peptides with the improved pharmacokinetic properties of small molecules. A key strategy in the design of these mimetics is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby enhancing binding affinity and metabolic stability. The cyclobutane scaffold has emerged as a particularly valuable motif in this regard.[1][2] Its unique, puckered three-dimensional structure offers a rigid framework that can significantly improve a drug candidate's potency, selectivity, and pharmacokinetic profile.[2] Unlike flexible linear peptides that can suffer from enzymatic degradation, cyclobutane-constrained peptidomimetics often exhibit enhanced resistance to proteases.[3] Furthermore, the replacement of planar aromatic rings with saturated cyclobutane moieties increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[4]
This guide provides a comprehensive overview of a novel synthetic route to peptide mimetics incorporating a cyclobutane α-amino acid. We will detail a visible light-mediated [2+2] cycloaddition for the synthesis of the core cyclobutane amino acid, followed by its incorporation into a model peptide using solid-phase peptide synthesis (SPPS), and conclude with protocols for purification and characterization.
Overall Synthetic Workflow
The synthesis of a cyclobutane-containing peptide mimetic can be conceptually divided into three main stages: the synthesis of the novel cyclobutane amino acid, its incorporation into a peptide chain via solid-phase peptide synthesis, and finally, the purification and characterization of the target peptide mimetic.
Caption: Overall workflow for the synthesis of cyclobutane peptide mimetics.
Stage 1: Synthesis of a Novel Cyclobutane α-Amino Acid via Visible Light Photocatalysis
A powerful and mild method for constructing the cyclobutane core is through a visible light-promoted [2+2] cycloaddition.[5] This approach offers high selectivity and functional group tolerance, making it ideal for the synthesis of complex amino acid derivatives.[5] Here, we detail the synthesis of a novel cyclobutane α-amino acid (Cba) from a dehydroamino acid and a styrene derivative.
Mechanism of the Photocatalytic [2+2] Cycloaddition
The reaction is initiated by the visible light excitation of a photocatalyst, such as [Ir(dF(CF3)ppy)2(dtbpy)]PF6, to its triplet excited state.[6] This excited state then undergoes energy transfer to one of the alkene substrates, promoting it to its triplet state.[7] The triplet alkene then reacts with the ground state of the second alkene in a stepwise radical mechanism to form the cyclobutane ring. The iridium(III) complex is an excellent choice due to its strong absorption in the visible region, long-lived excited state, and high triplet energy, which allows for efficient energy transfer to a wide range of substrates.[7][8]
Caption: Simplified mechanism of the photocatalytic [2+2] cycloaddition.
Protocol 1: Synthesis of a Protected Cyclobutane α-Amino Acid
This protocol is adapted from the work of Ragab, et al. (2022).[5]
Materials:
-
N-acetyl-α,β-dehydroalanine methyl ester
-
Styrene
-
[Ir(dF(CF3)ppy)2(dtbpy)]PF6 (Iridium photocatalyst)
-
Acetonitrile (CH3CN), degassed
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Blue LED light source (λmax ≈ 415 nm)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
In a Schlenk tube, combine N-acetyl-α,β-dehydroalanine methyl ester (0.2 mmol, 1.0 equiv), styrene (0.3 mmol, 1.5 equiv), and [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (0.004 mmol, 2 mol%).
-
Add degassed acetonitrile (1.0 mL, to achieve a 0.2 M concentration of the dehydroamino acid).
-
Seal the tube and degas the solution with three freeze-pump-thaw cycles.
-
Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Irradiate the reaction mixture with a blue LED light source at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected cyclobutane α-amino acid.
| Parameter | Value | Reference |
| Reactants | N-acetyl-α,β-dehydroalanine methyl ester, Styrene | [5] |
| Photocatalyst | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (2 mol%) | [5] |
| Solvent | Acetonitrile (0.2 M) | [5] |
| Light Source | Blue LED (λmax ≈ 415 nm) | [5] |
| Reaction Time | 24 hours | [5] |
| Temperature | Room Temperature | [5] |
| Typical Yield | 75-90% | [5] |
Protocol 2: Deprotection and Fmoc Protection for SPPS
For incorporation into a peptide using Fmoc-based SPPS, the synthesized cyclobutane amino acid must be deprotected and then re-protected with an Fmoc group.
Procedure:
-
Hydrolysis: Treat the product from Protocol 1 with 6 M HCl at 120°C for 24 hours to hydrolyze the methyl ester and N-acetyl group.[9]
-
Fmoc Protection: Dissolve the resulting free amino acid in a mixture of 10% aqueous sodium carbonate and dioxane. Add Fmoc-OSu (1.1 equivalents) and stir at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Fmoc-protected cyclobutane α-amino acid (Fmoc-Cba-OH).
Stage 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Mimetic
We will now describe the synthesis of a model tripeptide, Ala-Cba-Gly, to illustrate the incorporation of our novel cyclobutane amino acid. We will use a standard Fmoc/tBu strategy.[10]
Protocol 3: SPPS of Ala-Cba-Gly
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Ala-OH, and the synthesized Fmoc-Cba-OH
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc-Gly Coupling:
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Couple Fmoc-Gly-OH (3 equiv) using HATU (2.9 equiv) and DIPEA (6 equiv) in DMF for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc-Cba Coupling (Sterically Hindered):
-
Deprotect the resin-bound glycine with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly.
-
Couple Fmoc-Cba-OH (3 equiv) using HATU (2.9 equiv) and DIPEA (6 equiv) in DMF. Due to the steric hindrance of the cyclobutane amino acid, extend the coupling time to 2-4 hours or perform a double coupling.[1][10] The use of HATU is critical here as it is a highly efficient coupling reagent, particularly for hindered amino acids, and it minimizes racemization.[5][11][12]
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly.
-
-
Fmoc-Ala Coupling:
-
Deprotect the resin-bound Cba with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin.
-
Couple Fmoc-Ala-OH (3 equiv) using HATU (2.9 equiv) and DIPEA (6 equiv) in DMF for 1 hour.
-
Wash the resin.
-
-
Final Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[2]
-
Mechanism of HATU-Mediated Coupling
HATU is a uronium salt-based coupling reagent that reacts with the carboxylic acid of the incoming amino acid to form a highly reactive OAt-active ester. This ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, forming the amide bond. The 7-azabenzotriazole (At) group is a superior leaving group compared to the benzotriazole (Bt) group found in older reagents like HBTU, leading to faster and more efficient couplings, especially for sterically hindered residues.[5][13]
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Stage 3: Purification and Characterization
The final stage involves purifying the crude peptide mimetic and verifying its identity and purity.
Protocol 4: HPLC Purification
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative reverse-phase HPLC system with a C18 column
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Set up the HPLC system with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).[14]
-
Inject the crude peptide solution onto the preparative C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[15]
-
Monitor the elution profile at 214 nm or 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
| Parameter | Typical Value/Condition | Reference |
| Stationary Phase | Reverse-phase C18 | [16] |
| Mobile Phase A | 0.1% TFA in Water | [14] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [14] |
| Gradient | Linear, e.g., 5-95% B over 30 min | [15] |
| Detection | UV at 214 nm | [17] |
| Purity Goal | >95% | [15] |
Protocol 5: Characterization
Mass Spectrometry (MS):
-
Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide mimetic. The observed mass should match the calculated mass of Ala-Cba-Gly.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra.
-
The ¹H NMR spectrum will show characteristic signals for the alanine, glycine, and cyclobutane protons. The high-resolution NMR spectra can provide insights into the conformational preferences of the peptide, with peptides containing trans-cyclobutane residues often adopting a more folded structure in solution.[4][18][19] The relative configuration of the cyclobutane residue is a key determinant of the peptide's folding pattern.[4]
Conclusion
The incorporation of cyclobutane scaffolds into peptide mimetics represents a powerful strategy for enhancing their therapeutic potential. The synthetic route detailed in these application notes, combining a novel visible light-mediated photocatalysis for the synthesis of the core amino acid with optimized solid-phase peptide synthesis protocols, provides a robust and versatile platform for accessing these valuable compounds. The causality-driven explanations for the choice of reagents and conditions, along with detailed step-by-step protocols, are intended to empower researchers, scientists, and drug development professionals to explore this exciting area of medicinal chemistry.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
SeRMN – NMR Service at UAB. (2017). cyclobutane. Retrieved from [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
SeRMN – NMR Service at UAB. (n.d.). peptides. Retrieved from [Link]
-
SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR. Retrieved from [Link]
-
Ragab, F. A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 324-331. [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(1), 156. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Ignited Minds Journals. (n.d.). Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. Retrieved from [Link]
-
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Ragab, F. A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 324-331. [Link]
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PubMed. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Retrieved from [Link]
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The Unique Physicochemical Landscape of the Cyclobutane Ring
An increasing number of drug candidates feature the cyclobutane motif, a testament to its growing recognition as a valuable scaffold in medicinal chemistry.[1][2] Historically underutilized compared to five- and six-membered rings, the unique structural and physicochemical properties of the cyclobutane ring are now being strategically exploited to overcome common challenges in drug design.[3] Its strained, non-planar structure provides a rigid framework that offers distinct advantages in potency, selectivity, and pharmacokinetic profiles.
This guide serves as a technical resource for researchers and drug development professionals, detailing the strategic applications of cyclobutane derivatives. It moves beyond a simple survey of existing drugs to provide the underlying medicinal chemistry rationale, supported by actionable protocols for synthesis and evaluation.
The utility of the cyclobutane ring in drug design stems directly from its distinct structural characteristics, which differ significantly from both planar aromatic systems and more flexible cycloalkanes.
Conformational Rigidity and Puckered Structure: The cyclobutane ring is not planar. It adopts a puckered or "folded" conformation to relieve torsional strain that would be present in a flat structure.[4][5] This puckering results in a defined three-dimensional shape where substituents occupy distinct pseudo-axial and pseudo-equatorial positions.[6] This inherent rigidity is a key asset, as it can pre-organize a molecule into a bioactive conformation for optimal target binding, thereby reducing the entropic penalty upon binding.[1][7]
Ring Strain and Bond Characteristics: With a strain energy of approximately 26.3 kcal/mol, the cyclobutane ring is significantly more strained than cyclopentane or cyclohexane.[1] This strain leads to longer C-C bonds and increased p-character in these bonds.[1][2] While highly strained, the ring is generally inert under physiological conditions, making it a stable scaffold for drug molecules.[8]
Diagram: Conformation of Cyclobutane vs. Planar Ring
Caption: Comparison of a planar aromatic ring and the 3D puckered cyclobutane scaffold.
Key Strategies for Employing Cyclobutane Derivatives in Drug Discovery
The unique properties of the cyclobutane ring are leveraged in several key medicinal chemistry strategies to enhance drug-like properties.
Conformational Restriction
Application Note: Flexible linkers in a drug molecule can adopt numerous conformations, and only a specific subset may be active. This flexibility can lead to an entropic penalty when the molecule binds to its target. Replacing a flexible alkyl chain with a rigid cyclobutane ring locks the molecule into a more defined conformation.[1][7] For example, a 1,3-disubstituted cyclobutane can mimic a constrained ethyl linker, reducing the number of rotatable bonds and improving binding affinity.[1] This strategy can also enhance metabolic stability by shielding otherwise accessible metabolic soft spots.[7]
Case Study: Tankyrase (TNKS) Inhibitors In the development of tankyrase inhibitors for cancer therapy, replacing a flexible n-butanoic acid moiety with a rigid cis-cyclobutane acetic acid led to a significant improvement in the drug's pharmacokinetic profile. The cyclobutane ring correctly oriented the crucial carboxylic acid group for interaction with key amino acid residues in the binding site, leading to the clinical candidate TAK-828F.
Diagram: Conformational Restriction Workflow
Caption: Logic flow for improving binding affinity via conformational restriction.
Bioisosteric Replacement
Application Note: A bioisostere is a chemical substituent that can be interchanged with another group to produce a compound with similar biological properties but improved physicochemical or pharmacokinetic characteristics. The cyclobutane ring is an effective bioisostere for several common motifs.
-
Aromatic Rings: Replacing a flat aromatic ring with a puckered, three-dimensional cyclobutane ring increases the fraction of sp3-hybridized carbons (Fsp3).[9] A higher Fsp3 is often correlated with improved clinical success rates, better solubility, and enhanced metabolic stability.[9]
-
Gem-Dimethyl and Isopropyl Groups: The cyclobutane ring can serve as a bioisostere for gem-dimethyl or isopropyl groups, often improving metabolic stability and modulating lipophilicity.[10]
Case Study: Ivosidenib (Tibsovo) The development of the IDH1 inhibitor ivosidenib for treating specific cancers provides a powerful example. An early lead compound suffered from high metabolic clearance due to instability in its cyclohexane and imidazole moieties. A key optimization was replacing the metabolically vulnerable cyclohexyl amine with a difluorocyclobutanyl amine. This strategic replacement significantly improved metabolic stability, leading to a potent, selective, and orally available drug.[11]
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol is designed to compare the metabolic stability of a parent compound with its cyclobutane-containing analogue.
1. Materials:
- Test compounds (Parent and Cyclobutane Analogue), 10 mM in DMSO
- Pooled Human Liver Microsomes (HLM), 20 mg/mL
- NADPH regenerating system (e.g., NADPH-A/B)
- 0.1 M Phosphate Buffer, pH 7.4
- Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide) for reaction termination and protein precipitation.
- Control compounds: Verapamil (high clearance), Warfarin (low clearance)
- 96-well incubation plate and a collection plate
2. Experimental Procedure:
- Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer.
- Incubation Mixture: In the 96-well plate, add 198 µL of the HLM working solution to each well. Pre-incubate the plate at 37°C for 10 minutes.
- Initiate Reaction: Add 2 µL of the 10 mM test compound stock solution to the HLM mixture to achieve a final substrate concentration of 100 µM. Mix well. Immediately take a 25 µL aliquot for the t=0 time point and quench it in a collection plate containing 100 µL of ACN with internal standard.
- Time Points: Incubate the reaction plate at 37°C. Take additional 25 µL aliquots at specified time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.
- Sample Processing: Once all time points are collected, seal the collection plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
- LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a calibrated LC-MS/MS method.
3. Data Analysis:
- Plot the natural log of the peak area ratio (Compound/Internal Standard) versus time.
- The slope of the line (k) is the elimination rate constant.
- Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
- Calculate intrinsic clearance (CLint) in µL/min/mg protein.
Data Presentation: Comparative Metabolic Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Clearance |
| Parent Compound (e.g., with Cyclohexane) | 8.5 | 95.2 | High |
| Cyclobutane Analogue | 45.2 | 17.8 | Low-Medium |
| Verapamil (Control) | 5.1 | 155.6 | High |
| Warfarin (Control) | 90.8 | 8.5 | Low |
Enhancing Potency and Selectivity
Application Note: The rigid framework of the cyclobutane ring allows for the precise spatial arrangement of pharmacophoric elements. This vectorial control helps to optimize interactions within a target's binding pocket, which can lead to substantial gains in potency and selectivity.[1] For instance, in the hepatitis C virus (HCV) NS3/4A protease inhibitor Boceprevir, the cyclobutane-containing analogue is 3-fold more potent than the corresponding cyclopropyl version and 19-fold more potent than the cyclopentyl version, highlighting the privileged nature of the four-membered ring for this specific target.
Case Study: Janus Kinase (JAK) Inhibitors In the pursuit of selective JAK inhibitors for autoimmune diseases, cyclobutane and methylcyclobutane derivatives have been developed.[12] The cyclobutane scaffold serves to orient the key pharmacophoric groups into the ATP-binding pocket of the kinase, contributing to both potency and selectivity against different members of the JAK family.
Protocols for the Synthesis of Cyclobutane Derivatives
The historical scarcity of cyclobutane-containing drugs was partly due to a lack of accessible and scalable synthetic methods.[3] Modern organic synthesis now provides several robust routes.
Protocol 2: Synthesis of Cyclobutane-Fused Indolines via [2+2] Photocycloaddition
This protocol describes a visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition, adapted from modern synthetic methodologies.[13]
1. Materials:
- N-protected indole derivative (1.0 equiv)
- Styrene derivative (2.0-10.0 equiv)
- Gadolinium triflate (Gd(OTf)₃) (10 mol%)
- Chiral PyBox ligand (12.5 mol%)
- Anhydrous Tetrahydrofuran (THF)
- Blue LEDs (450-460 nm)
- Schlenk tube or similar reaction vessel suitable for photochemistry
2. Experimental Procedure:
- Catalyst Preparation: To an oven-dried Schlenk tube, add Gd(OTf)₃ (10 mol%) and the chiral PyBox ligand (12.5 mol%).
- Inert Atmosphere: Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.
- Solvent and Complexation: Add anhydrous THF via syringe and stir the mixture at room temperature for 30 minutes to form the chiral Lewis acid complex.
- Reagent Addition: Add the N-protected indole derivative (1.0 equiv) to the mixture. Cool the reaction vessel to -65 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
- Substrate Addition: Add the styrene derivative (2.0-10.0 equiv) to the cooled mixture.
- Photoreaction: Irradiate the reaction mixture with blue LEDs at -65 °C under an argon atmosphere.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Quenching and Purification: Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃). Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane-fused indoline.[13]
Diagram: General [2+2] Photocycloaddition Workflow
Caption: A typical experimental workflow for a [2+2] photocycloaddition reaction.
Evaluation of Cyclobutane Derivatives
Once synthesized, the new derivatives must be evaluated for their biological activity and drug-like properties.
Protocol 3: Competitive Binding Assay for Ki Determination
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known labeled ligand.[9]
1. Materials:
- Target receptor/enzyme source (e.g., purified protein, cell membrane preparation)
- Labeled ligand (e.g., radiolabeled, fluorescent) with a known dissociation constant (Kd)
- Unlabeled test compound (cyclobutane derivative) at various concentrations
- Assay buffer (specific to the target)
- 96-well microplate
- Detection instrument (e.g., scintillation counter, fluorescence plate reader)
2. Experimental Procedure:
- Assay Setup: In a 96-well plate, combine the receptor/enzyme source, a fixed concentration of the labeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound in the assay buffer. Include controls for total binding (no unlabeled compound) and non-specific binding (excess unlabeled compound).
- Incubation: Incubate the plate for a sufficient time at an appropriate temperature to reach binding equilibrium.
- Separation: Separate bound from unbound labeled ligand. The method depends on the assay format (e.g., filtration for membrane preps, size-exclusion chromatography).
- Detection: Quantify the amount of bound labeled ligand using the appropriate instrument.
3. Data Analysis:
- Plot the percentage of specific binding against the log concentration of the test compound.
- Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the labeled ligand).
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Conclusion
The cyclobutane ring has transitioned from a chemical curiosity to a powerful tool in the medicinal chemist's arsenal. Its unique, rigid, three-dimensional structure provides rational and often predictable solutions to pervasive problems in drug discovery, including poor metabolic stability, low potency, and lack of selectivity. By serving as a conformational lock, a stable bioisostere, and a precise scaffold for orienting pharmacophores, cyclobutane derivatives have led to the successful development of marketed drugs and promising clinical candidates. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and application of this valuable motif, paving the way for the next generation of innovative therapeutics.
References
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Janssen, M. A. C. H., van der Kolk, M. R., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
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Singh, R. P., et al. (2001). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. PubMed. [Link]
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Sergeiko, A., Poroikov, V., Hanuš, L., & Dembitsky, V. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-42. [Link]
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Application Notes and Protocols for Amide Coupling of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid
Introduction: The Significance of a Constrained Scaffold
trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a conformationally constrained β-amino acid that has garnered significant interest among medicinal chemists and drug development professionals. Its rigid cyclobutane core introduces a well-defined spatial arrangement of the amine and carboxylic acid functionalities, making it an invaluable building block for peptidomimetics, protease inhibitors, and other bioactive molecules. The defined stereochemistry of the trans isomer provides a scaffold to probe specific binding interactions in biological targets. However, the inherent steric hindrance of the cyclobutane ring presents unique challenges for the efficient formation of amide bonds, a critical step in the synthesis of its derivatives.[1][2]
This application note provides a detailed guide to effective amide coupling protocols for this valuable synthetic intermediate. It moves beyond a simple listing of steps to explain the rationale behind reagent choice and reaction conditions, ensuring researchers can achieve high yields and maintain stereochemical integrity.
Core Challenge: Overcoming Steric Hindrance and Preserving Chirality
The primary obstacle in coupling this compound is the steric bulk imposed by the four-membered ring. This can significantly slow down the rate of reaction and lead to incomplete conversions when using standard coupling reagents.[3] Furthermore, as with many chiral carboxylic acids, there is a risk of epimerization at the α-carbon under harsh reaction conditions, which could compromise the biological activity of the final compound.[4][5]
Therefore, the selection of an appropriate coupling strategy is paramount. The ideal protocol will:
-
Employ a highly reactive coupling reagent to overcome steric barriers.
-
Utilize conditions that minimize the risk of racemization.
-
Be compatible with a wide range of amine nucleophiles.
-
Result in byproducts that are easily removed during workup.
This guide will focus on three robust and widely applicable coupling systems:
-
HATU/DIPEA: A highly efficient uronium-based system for challenging couplings.
-
PyBOP/DIPEA: A phosphonium-based reagent known for its high reactivity and suppression of racemization.
-
EDC/HOBt: A classic carbodiimide-based method, often used as a reliable and cost-effective baseline.
Protocol Comparison
The following table summarizes the key parameters and expected outcomes for the detailed protocols described in this note.
| Feature | Protocol 1: HATU | Protocol 2: PyBOP | Protocol 3: EDC/HOBt |
| Reagent Type | Aminium/Uronium Salt | Phosphonium Salt | Carbodiimide |
| Reactivity | Very High | High | Moderate |
| Key Advantage | Excellent for sterically hindered substrates; fast reaction rates.[6][7] | High efficiency, reduced risk of guanidinylation side products compared to HATU.[8] | Cost-effective, water-soluble byproducts for easy removal. |
| Base | DIPEA or 2,4,6-Collidine | DIPEA or Et₃N | DIPEA or Et₃N |
| Typical Solvent | DMF, NMP | DMF, DCM | DMF, DCM |
| Reaction Time | 1-4 hours | 2-16 hours (overnight) | 4-24 hours (overnight) |
| Epimerization Risk | Low, due to HOAt-based active ester.[4][6] | Very Low, due to HOBt-based active ester. | Low to moderate; HOBt is critical for suppression. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents for sterically demanding substrates.[6] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly acylates the amine component.[6]
Diagram of HATU Activation and Coupling
Caption: HATU activation pathway forming a highly reactive OAt-ester.
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.1 M).
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.1 eq).
-
Base Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq). A weaker base like 2,4,6-collidine can be used to further minimize epimerization if the substrate is particularly sensitive.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. For extremely hindered amines, the reaction time may need to be extended.[9]
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Robust Coupling with PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based reagent that is an excellent alternative to BOP, avoiding the formation of the carcinogenic byproduct HMPA.[7][10] It activates the carboxylic acid via an HOBt ester, which is highly reactive yet less prone to racemization-inducing side reactions.[10]
Diagram of PyBOP Activation and Coupling
Caption: PyBOP activation pathway forming a stable OBt-ester intermediate.
Step-by-Step Methodology:
-
Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.2 eq) in anhydrous DMF or dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add DIPEA (3.0 eq) to the solution.
-
Coupling Reagent Addition: Cool the mixture to 0 °C and add PyBOP (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.[10]
-
Workup:
-
If using DMF, dilute with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Classic Carbodiimide Coupling with EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[11] The addition of HOBt (1-Hydroxybenzotriazole) is crucial; it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an OBt-active ester. This minimizes side reactions and significantly suppresses epimerization.[12][13]
Diagram of EDC/HOBt Activation and Coupling
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Application Note & Protocols: Strategic Cbz Deprotection for Cyclobutane-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Steric and Strain Challenges
The Carboxybenzyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas in the 1930s, represents a cornerstone in peptide synthesis.[1] Its stability to both mildly acidic and basic conditions, combined with its selective removal, has made it an invaluable tool for decades.[2][3] However, the advent of conformationally constrained peptides, particularly those incorporating non-natural amino acids like cyclobutane derivatives, introduces new synthetic challenges that demand a re-evaluation of classical protocols.
Cyclobutane-containing amino acids are increasingly utilized to impart specific, rigid conformations in peptidomimetics, enhancing properties such as proteolytic stability, receptor affinity, and cell permeability.[4][5][6] These structures, while synthetically advantageous, present two primary obstacles for deprotection:
-
Ring Strain: The cyclobutane ring possesses significant angle and torsional strain, rendering it potentially susceptible to degradation or rearrangement under harsh chemical conditions, particularly strong acids.[7]
-
Steric Hindrance: The bulky, three-dimensional nature of the cyclobutane moiety can impede the access of reagents or catalysts to the Cbz group, potentially slowing reaction kinetics or necessitating more forceful conditions.[8][9]
This guide provides a detailed analysis of common and emerging Cbz deprotection methods, with a specific focus on their compatibility and optimization for peptides containing the unique cyclobutane scaffold. We will explore the causality behind protocol choices, offering a strategic framework for selecting the most effective and structure-preserving methodology.
Comparative Analysis of Cbz Deprotection Methodologies
The selection of a deprotection strategy must balance reaction efficiency with the preservation of the peptide's structural integrity. Below is a critical assessment of four primary methods.
Catalytic Hydrogenolysis
This is the most traditional method for Cbz removal. The mechanism involves the palladium-catalyzed cleavage of the benzylic C-O bond by molecular hydrogen (H₂), yielding the free amine, toluene, and carbon dioxide.[1]
-
Expertise & Experience: This method is renowned for its clean reaction profile, as the byproducts are volatile and easily removed.[2] However, its success with sterically demanding substrates, such as those containing cyclobutane rings, often depends on optimizing catalyst loading, solvent, pressure, and temperature. The bulky cyclobutane can hinder the peptide's adsorption onto the catalyst surface, slowing the reaction.
-
Trustworthiness: While highly reliable for simple peptides, its effectiveness can be compromised by catalyst poisons (e.g., sulfur-containing residues like methionine) or the need for specialized high-pressure hydrogenation equipment.[10][11] The pyrophoric nature of dry Palladium on carbon (Pd/C) requires careful handling procedures.[2]
-
Applicability to Cyclobutane Peptides: This method is generally considered safe for the cyclobutane ring itself. The primary challenge is overcoming potential steric hindrance to achieve a practical reaction rate.
Catalytic Transfer Hydrogenation
A significant advancement over traditional hydrogenolysis, this technique avoids the use of flammable H₂ gas. Instead, a hydrogen donor molecule transfers hydrogen to the substrate via the palladium catalyst.[12][13]
-
Expertise & Experience: Common hydrogen donors include ammonium formate (HCOONH₄), formic acid (HCOOH), and cyclohexene.[12][13] These reactions are typically run at atmospheric pressure and are often faster and more efficient than H₂-based methods, especially in laboratory settings. The choice of donor and solvent system is critical; for instance, formic acid can serve as both the hydrogen donor and a solvent for many peptides.[13]
-
Trustworthiness: This method is operationally simple and highly reproducible. It is compatible with a wide array of functional groups and is less susceptible to sulfur poisoning than some other methods.[11] It represents a robust and safer alternative to classical hydrogenation.
-
Applicability to Cyclobutane Peptides: This is often the method of choice. Its mild conditions pose a minimal risk to the cyclobutane ring's integrity. While steric hindrance remains a consideration, the diverse range of available hydrogen donors and solvent systems provides broad scope for optimization.
Acidolysis
Cbz groups can be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid or Lewis acids like trimethylsilyl iodide (TMSI).[1][14][15] The mechanism involves protonation of the carbamate followed by an Sₙ1 or Sₙ2-type cleavage.[16]
-
Expertise & Experience: Acidolysis is primarily used when hydrogenation-based methods are not viable, for instance, in the presence of other reducible functional groups.[17] However, these are harsh, non-selective conditions.
-
Trustworthiness: The protocol is straightforward, but the aggressive nature of the reagents can lead to side reactions and degradation of sensitive amino acid residues.
-
Applicability to Cyclobutane Peptides: This method is strongly discouraged. The high acidity creates a significant risk of acid-catalyzed hydrolysis or rearrangement of the strained cyclobutane ring, compromising the core structure of the peptide.[7][18] It should only be considered as a last resort after all other methods have failed.
Nucleophilic Deprotection
An emerging class of Cbz deprotection involves nucleophilic attack at the benzylic carbon. A notable example employs 2-mercaptoethanol with a mild base.[17][19]
-
Expertise & Experience: This method proceeds via an Sₙ2 mechanism, where the thiol displaces the amine carbamate.[19] It is exceptionally mild and orthogonal to functional groups sensitive to both reduction and strong acid.
-
Trustworthiness: As a newer technique, it is less established than hydrogenation. However, its mildness and metal-free nature make it an attractive option for complex, highly functionalized molecules where other methods might cause unwanted side reactions.[19]
-
Applicability to Cyclobutane Peptides: This method is highly promising. The mild, non-acidic conditions are ideal for preserving the cyclobutane ring. The primary unknown is the extent to which steric hindrance from the cyclobutane might affect the Sₙ2 reaction rate, but it is a valuable strategy to explore for sensitive substrates.
Data Presentation and Visualizations
Summary of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Suitability for Cyclobutane Peptides (Risk Profile) |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C catalyst, in MeOH or EtOH.[2] | High yield, clean volatile byproducts. | Good (Low Risk): Ring is stable. Main challenge is potential for slow reaction due to steric hindrance. |
| Transfer Hydrogenation | HCOONH₄, Pd/C, in MeOH, reflux.[2][13] | No H₂ gas needed, often faster, operationally simple.[12] | Excellent (Very Low Risk): Recommended first choice. Mild conditions are ideal for preserving ring integrity. |
| Acidolysis | HBr in Acetic Acid, or TMSI.[1][15] | Metal-free, useful for substrates with reducible groups.[10] | Poor (High Risk): Strongly discouraged. Harsh acidic conditions may cause ring-opening or rearrangement.[7] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, in DMA.[17][19] | Extremely mild, metal-free, highly orthogonal.[17] | Very Good (Very Low Risk): Promising alternative. Excellent for sensitive substrates, though kinetics may be substrate-dependent. |
Visual Workflow for Cbz Deprotection
Caption: General experimental workflow for Cbz deprotection.
Mechanism of Transfer Hydrogenation
Caption: Cbz deprotection via transfer hydrogenation.
Recommended Protocol: Cbz Deprotection via Transfer Hydrogenation
This protocol is optimized for substrates where the cyclobutane ring's integrity is paramount.
Materials:
-
Cbz-protected cyclobutane-containing peptide
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), HPLC grade
-
Celite®
-
Standard glassware for reflux reaction
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Cbz-protected peptide (1.0 eq.) in methanol (approx. 20 mL per mmol of peptide).
-
Inerting: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reagent Addition:
-
To the stirred solution, add ammonium formate (5.0 eq.). Ensure it dissolves as much as possible.
-
Carefully add 10% Pd/C catalyst (0.1 to 0.2 eq. by weight relative to the peptide). Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry completely.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux (approx. 65 °C for methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Prepare a small plug of Celite in a fritted funnel and wash it with methanol.
-
Carefully filter the reaction mixture through the Celite plug to remove the Pd/C catalyst. Wash the flask and the Celite pad thoroughly with additional methanol to ensure complete recovery of the product.
-
-
Isolation:
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
The resulting crude material can be co-evaporated with a suitable solvent (e.g., dichloromethane) to remove any residual water or volatile salts.
-
-
Purification:
-
Purify the crude amine product using an appropriate method, such as flash column chromatography or preparative HPLC, depending on the scale and polarity of the peptide.
-
Concluding Remarks and Strategic Recommendations
The successful synthesis of cyclobutane-containing peptides hinges on the judicious selection of deprotection methods that respect the unique steric and electronic properties of the strained ring.
-
Primary Recommendation: Transfer hydrogenation stands out as the most robust, reliable, and safe method for Cbz deprotection in this context.[12][13] Its mild, non-acidic conditions and operational simplicity make it the ideal starting point for any new cyclobutane-peptide system.
-
Alternative Strategy: Catalytic hydrogenolysis is a viable and effective alternative, provided the necessary safety precautions and equipment for handling hydrogen gas are in place.[2]
-
For Sensitive Substrates: Nucleophilic deprotection offers a compelling, orthogonal strategy for highly functionalized peptides where even the mild reductive conditions of hydrogenation are undesirable.[17][19]
-
Method to Avoid: Acidolysis should be avoided due to the high risk of compromising the integrity of the cyclobutane ring.[7]
By understanding the causality behind these experimental choices, researchers can confidently navigate the challenges of Cbz deprotection, ensuring the high-yield synthesis of structurally precise cyclobutane-containing peptides for advanced therapeutic and scientific applications.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tdcommons.org [tdcommons.org]
- 11. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 16. Cbz Deprotection Mechanism - Strong Acid [commonorganicchemistry.com]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 19. scientificupdate.com [scientificupdate.com]
"synthesis of conformationally restricted peptide analogues"
An Application Guide to the Synthesis of Conformationally Restricted Peptide Analogues
Abstract
Linear peptides, despite their therapeutic potential, are often hampered by poor metabolic stability, low bioavailability, and high conformational flexibility, which can lead to reduced target affinity and specificity.[1] Constraining the peptide's structure into a more rigid, bioactive conformation is a powerful strategy to overcome these limitations.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key strategies for synthesizing conformationally restricted peptide analogues. We delve into the rationale behind experimental choices, provide detailed, field-proven protocols for cornerstone techniques such as on-resin macrocyclization and hydrocarbon stapling, and offer guidance on characterization and troubleshooting.
The Strategic Imperative for Conformational Restriction
The therapeutic utility of a peptide is intrinsically linked to its three-dimensional structure. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers. Target binding requires the peptide to adopt a single, specific "bioactive" conformation, a process that is entropically unfavorable. By chemically "locking" the peptide into or near this bioactive shape, we can significantly enhance its drug-like properties.[1][2]
Key Advantages of Conformational Restriction:
-
Enhanced Binding Affinity and Selectivity: Pre-organizing a peptide into its active conformation reduces the entropic penalty of binding, leading to a significant increase in affinity and potency.[3] This rigidity can also improve selectivity by disfavoring binding to off-targets that would require a different conformation.[4]
-
Increased Proteolytic Stability: The flexible, extended conformations of linear peptides are ideal substrates for proteases. A constrained structure is a much poorer substrate, significantly increasing the peptide's half-life in plasma.[1][3]
-
Improved Cell Permeability: Certain constraining strategies, most notably all-hydrocarbon stapling, can enhance the peptide's lipophilicity and ability to cross cellular membranes, a major hurdle for traditional peptide therapeutics.[2]
-
Targeting "Undruggable" Proteins: Many challenging drug targets, particularly those involving protein-protein interactions (PPIs), feature large, flat binding surfaces that are difficult for small molecules to disrupt. The larger, structurally defined surfaces of constrained peptides are uniquely suited to effectively target these interactions.[1][2]
A Logic-Driven Approach to Selecting a Strategy
The choice of a constraining strategy is not arbitrary; it depends on the peptide's sequence, the desired final structure, and the biological target. The following decision-making workflow provides a guide for selecting an appropriate method.
Caption: Decision pathway for selecting a conformational restriction strategy.
Core Synthetic Methodologies
The synthesis of constrained peptides is primarily achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential assembly of natural and non-natural amino acids on a solid support.[5] The constraining reaction is then performed either on the resin or in solution after cleavage.
Macrocyclization Strategies
Cyclization is the most common method for restricting a peptide's global conformation. The choice between on-resin and solution-phase cyclization is critical. On-resin cyclization is often preferred as the solid support provides a "pseudo-dilution" effect, minimizing the intermolecular reactions that lead to dimers and oligomers.[6][7]
-
Head-to-Tail Cyclization: This involves forming a lactam (amide) bond between the peptide's N- and C-termini.[8] To perform this on-resin, the peptide must be anchored to the support via an amino acid side chain (e.g., of Asp or Glu).[7][9]
-
Side-Chain to Side-Chain Cyclization: This offers great versatility in ring size and chemistry.[10]
-
Lactam Bridge: An amide bond is formed between the side chains of an acidic (Asp/Glu) and a basic (Lys/Orn) amino acid.[10]
-
Disulfide Bridge: A classic method involving the oxidation of two cysteine side chains. This bond is stable extracellularly but can be reduced inside the cell.[11]
-
Thioether Bridge: A non-reducible alternative to disulfide bonds, formed, for example, between a Cys thiol and an α-bromo amide group.[12]
-
-
Stapled Peptides: This technique is specifically designed to stabilize α-helical conformations.[13] It involves incorporating two non-natural amino acids with olefin-bearing side chains (e.g., at positions i and i+4 or i and i+7) and then forming an all-hydrocarbon "staple" via Ring-Closing Metathesis (RCM) using a Grubbs catalyst.[14][15]
Incorporation of Non-Natural Amino Acids (nnAAs)
Introducing specific nnAAs can induce local conformational constraints, such as turns or kinks, which can be critical for bioactivity.[3][16]
-
D-Amino Acids: Can act as potent "turn-inducers," helping to pre-organize a peptide for cyclization or to mimic a specific receptor-bound turn structure.[7]
-
α,α-Disubstituted Amino Acids: The steric bulk of having two side chains on the α-carbon restricts the allowable Ramachandran angles, forcing the peptide backbone into a more defined conformation.
-
Proline Analogues: Bicyclic or spirocyclic proline mimics can lock the peptide backbone into a very specific geometry.[17]
The primary challenge when incorporating nnAAs is often steric hindrance during the coupling step. This can be overcome by using more powerful coupling reagents (e.g., HATU, HCTU), extended reaction times, or performing a "double coupling" where the reaction is repeated.[18]
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase synthesis strategy.[18] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring
This protocol describes the synthesis of a head-to-tail cyclic peptide by anchoring the C-terminal residue to the resin via its side-chain carboxylate. This leaves the α-carboxylate free to react with the N-terminal amine.
Caption: Workflow for on-resin head-to-tail peptide cyclization.
Materials:
-
Rink Amide Resin (e.g., 0.5 mmol/g loading)
-
Fmoc-Glu(OAll)-OH (or Fmoc-Asp(OAll)-OH)
-
Standard Fmoc-protected amino acids
-
Coupling: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl Cyanohydroxyiminoacetate (Oxyma)
-
Deprotection: 20% Piperidine in DMF
-
Allyl Deprotection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling & First Amino Acid Loading: a. Swell the Rink Amide resin in DCM for 30 minutes, then in DMF for 30 minutes. b. Dissolve 4 equivalents (eq) of Fmoc-Glu(OAll)-OH, 4 eq of Oxyma, and 4 eq of DIC in DMF. Add to the resin and agitate for 4 hours. c. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Linear Peptide Assembly: a. Perform standard Fmoc-SPPS cycles for each subsequent amino acid. b. Fmoc Deprotection: Treat resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min). c. Coupling: Couple the next Fmoc-amino acid (4 eq) using DIC (4 eq) and Oxyma (4 eq) in DMF for 1-2 hours. d. Monitoring: Confirm completion of each coupling step with a negative Kaiser (ninhydrin) test.[18]
-
Selective Side-Chain Deprotection: a. Wash the peptide-resin with DCM. b. Prepare a solution of Pd(PPh₃)₄ (0.25 eq) and PhSiH₃ (15 eq) in DCM under an inert atmosphere (N₂ or Ar). c. Add the solution to the resin and agitate in the dark for 30 minutes. Repeat 2-3 times until deprotection is complete (monitored by LC-MS of a micro-cleavage).[9] d. Wash thoroughly with DCM (5x) and DMF (5x).
-
N-Terminal Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min) to expose the N-terminal amine. b. Wash thoroughly with DMF (5x) and DCM (5x).
-
On-Resin Cyclization: a. Swell the resin in DMF. b. Add a solution of DIC (5 eq) and Oxyma (5 eq) in DMF. c. Agitate the reaction at room temperature for 6-24 hours. For difficult cyclizations, heating to 40-50°C or using a stronger reagent like HATU may be necessary.[9] d. Monitor the reaction progress by taking a small sample of resin, performing a micro-cleavage, and analyzing by LC-MS. The goal is the disappearance of the linear precursor mass and the appearance of the cyclic product mass (M - 18 Da).
-
Cleavage and Global Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail (e.g., 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[18] c. Filter the resin and collect the TFA solution.
-
Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. b. Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum. c. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of an All-Hydrocarbon Stapled Peptide (i, i+4)
This protocol details the synthesis of an α-helical peptide stabilized by a covalent hydrocarbon staple formed via ring-closing metathesis (RCM).
Caption: Key steps in the synthesis of a stapled peptide.
Materials:
-
Rink Amide Resin
-
Standard Fmoc-protected amino acids
-
Stapling Amino Acids: Fmoc-(S)-2-(4'-pentenyl)alanine (Fmoc-S5-OH)
-
Coupling: HATU, N,N-Diisopropylethylamine (DIEA)
-
RCM Catalyst: Grubbs' First Generation Catalyst
-
Solvents: DCM, DMF, N-Methyl-2-pyrrolidone (NMP) or 1,2-Dichloroethane (DCE)
-
Cleavage Cocktail & Purification: As in Protocol 1.
Procedure:
-
Linear Peptide Assembly: a. Assemble the linear peptide sequence on Rink Amide resin using standard Fmoc-SPPS up to the residue before the first stapling amino acid.
-
Incorporation of Stapling Amino Acids: a. At position i, couple Fmoc-S5-OH. Due to the steric hindrance of this α,α-disubstituted amino acid, use a powerful coupling system. Pre-activate Fmoc-S5-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes before adding to the resin. Allow the coupling to proceed for 4 hours.[14] b. Perform a double coupling to ensure a high yield. c. Continue SPPS for the intervening residues (i+1, i+2, i+3). d. At position i+4, couple the second Fmoc-S5-OH using the same optimized conditions. e. Complete the synthesis of the remaining peptide sequence.
-
On-Resin Ring-Closing Metathesis (RCM): a. Wash the peptide-resin extensively with DMF and then with DCM. b. Swell the resin in an inert RCM solvent such as NMP or DCE. c. In a separate flask, dissolve Grubbs' First Generation Catalyst (10-15 mol% relative to the peptide) in the RCM solvent. d. Add the catalyst solution to the resin suspension and agitate under an inert atmosphere (N₂ or Ar) for 2-4 hours at room temperature. A second addition of fresh catalyst may be required for difficult sequences.[15] e. Monitor the reaction by LC-MS of a micro-cleavage, looking for the disappearance of the linear precursor and the appearance of the stapled product (M - 28 Da, due to loss of ethylene). f. Quench the reaction and wash the resin thoroughly with DCM, DMF, and methanol to remove residual catalyst.
-
Cleavage, Precipitation, and Purification: a. Proceed with the cleavage, precipitation, and RP-HPLC purification steps as described in Protocol 1.
Analytical Characterization & Quality Control
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized constrained peptide.[19] Analysis of cyclic peptides can be more challenging than for their linear counterparts.[20][21]
| Technique | Purpose | Expected Outcome / Key Considerations |
| RP-HPLC | Purity Assessment & Comparison | The cyclic/stapled product should appear as a single major peak. It will typically have a different retention time (often longer due to altered conformation/hydrophobicity) than the linear precursor.[9][22] |
| LC-MS | Molecular Weight Confirmation | The observed mass should match the calculated mass of the constrained peptide. This is the primary confirmation of successful cyclization/stapling. |
| Tandem MS (MS/MS) | Sequence Verification | Fragmentation of cyclic peptides is complex, requiring at least two backbone cleavages to produce linear fragments. The resulting spectra are more difficult to interpret than for linear peptides.[20][21] |
| NMR Spectroscopy | 3D Structure Determination | Provides definitive proof of the peptide's conformation, verifying the presence of turns or helices and confirming the location of the covalent linkage.[22][23] |
| Circular Dichroism (CD) | Secondary Structure Analysis | Confirms the presence and stability of secondary structures. For stapled peptides, a characteristic α-helical spectrum (minima at ~208 and ~222 nm) is expected.[19] |
Troubleshooting Common Synthetic Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cyclization | - Insufficient coupling reagent activity.- Steric hindrance from the peptide sequence.- Unfavorable pre-cyclization conformation. | - Use a more powerful coupling reagent (e.g., HATU instead of DIC/Oxyma).[24]- Increase reaction time and/or temperature (e.g., to 40-50°C).- Re-evaluate the peptide sequence; incorporating a Gly or D-amino acid can facilitate turn formation. |
| Dimer/Oligomer Formation | Intermolecular reaction competes with intramolecular cyclization. | - For solution-phase cyclization, use high-dilution conditions (<1 mM).[10]- For on-resin cyclization, use a resin with a lower loading capacity to increase the distance between peptide chains. |
| Failed RCM (Stapling) | - Inactive catalyst.- Presence of catalyst poisons (e.g., sulfur-containing residues like Cys/Met).- Poor solvent choice. | - Use fresh, high-quality Grubbs' catalyst.- Protect side chains of Cys/Met if present, or choose a different stapling chemistry.- Ensure the use of dry, degassed, inert solvents like NMP or DCE.[15] |
| Incomplete Coupling of nnAAs | Steric hindrance from bulky or α,α-disubstituted side chains. | - Perform a "double coupling" by repeating the coupling step with fresh reagents.[18]- Extend coupling time to 4-6 hours.- Use a stronger activation method (e.g., HATU/DIEA). |
Conclusion
The synthesis of conformationally restricted peptide analogues is a cornerstone of modern peptide drug discovery. By converting flexible linear chains into structurally defined molecules, researchers can dramatically improve their therapeutic properties, unlocking the potential to tackle challenging disease targets. While the synthesis can be more complex than for linear peptides, a rational approach to strategy selection, combined with optimized and validated protocols for cyclization and modification, enables the reliable production of these powerful compounds. The methodologies and insights provided in this guide serve as a robust foundation for scientists aiming to harness the power of conformational restriction in their research and development efforts.
References
-
Błaszczyk, M., et al. (2022). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ChemPlusChem.
-
BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem.
-
Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth Blog.
-
BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
-
Creative Peptides. (2025). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. Creative Peptides Blog.
-
Bio-protocol. (n.d.). Stapled Peptides Synthesis. Bio-protocol.
-
Bio-protocol. (n.d.). Stapled Peptide Synthesis and Characterization. Bio-protocol.
-
Porebski, B., & Buckle, A. M. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology.
-
Springer Nature Experiments. (n.d.). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature.
-
Khem-Ngam, C., et al. (2007). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society.
-
Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology.
-
Resolve BioSciences. (2025). FDA Requirements for Peptide Characterization. YouTube.
-
CD Formulation. (n.d.). Stapled Peptide Synthesis. CD Formulation.
-
Springer Nature Experiments. (n.d.). Synthesis of Amide Backbone-Modified Peptides. Springer Nature.
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec.
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage Application Note.
-
Lelièvre, D., et al. (2014). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. Journal of Chemical Information and Modeling.
-
ResearchGate. (2020). Synthesis of Amide Backbone-Modified Peptides. ResearchGate.
-
Drug Target Review. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review.
-
Biosynth. (2025). Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques. Biosynth Blog.
-
Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. RSC Publishing.
-
BenchChem. (n.d.). On-Resin Cyclization Strategies for Peptides Containing D-Valine: Application Notes and Protocols. BenchChem.
-
Janecka, A., et al. (2001). Conformationally restricted peptides as tools in opioid receptor studies. Current Medicinal Chemistry.
-
IQM-CSIC. (n.d.). Peptide Secondary Structure Mimetics. IQM-CSIC.
-
Kwon, S., & On, H. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry.
-
Protein Metrics. (2024). Cyclic Peptide Analysis. Protein Metrics Support.
-
Johnson, P. E., et al. (2016). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmaceutical and Biomedical Analysis.
-
ResearchGate. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate.
-
Oh-oka, A., et al. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan.
-
Lau, Y. H., et al. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews.
-
Partridge, A. W., & Gellman, S. H. (2014). Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. Current Opinion in Chemical Biology.
-
Schilling, J., et al. (2019). Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in Chemistry.
-
AltaBioscience. (n.d.). Peptide Cyclisation Methods. AltaBioscience.
-
Holden, R. L., et al. (2022). A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. Organic Letters.
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology.
-
ResearchGate. (2016). Characterization of cyclic peptides containing disulfide bonds. ResearchGate.
-
Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International Journal of Peptide and Protein Research.
-
Lelièvre, D., et al. (2023). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. Journal of Chemical Information and Modeling.
-
ResearchGate. (2000). Design and Synthesis of Novel Conformationally Restricted Peptide Secondary Structure Mimetics. ResearchGate.
-
Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
-
UNT Digital Library. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library.
-
GenScript. (n.d.). Peptide Linkers. GenScript.
-
Springer Nature. (2024). Shaping of secondary structure by additional amino groups. Nature Research.
-
MDPI. (n.d.). Ultra-Short Peptide Hydrogels as 3D Bioprinting Materials. MDPI.
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Application Notes & Protocols: Leveraging trans-3-(Cbz-amino)cyclobutanecarboxylic Acid for the Development of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts. A key strategy in the development of potent and selective kinase inhibitors is the utilization of conformationally constrained scaffolds to optimize interactions with the kinase active site. This document provides a comprehensive guide for researchers on the application of trans-3-(Cbz-amino)cyclobutanecarboxylic acid, a versatile building block, in the design and synthesis of novel kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols for its incorporation, and outline a robust in vitro kinase inhibition assay to evaluate the potency of the resulting compounds.
Introduction: The Strategic Advantage of Constrained Scaffolds in Kinase Inhibitor Design
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. However, achieving high potency and selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome. One effective strategy to overcome this hurdle is the incorporation of rigid or semi-rigid molecular scaffolds. These constrained structures reduce the entropic penalty of binding and can orient key pharmacophoric groups in a precise manner to maximize interactions with the target kinase.[1][2]
The cyclobutane ring, in particular, has emerged as a valuable scaffold in medicinal chemistry.[1][2][3] Its puckered, three-dimensional structure provides a rigid framework that can:
-
Improve Potency and Selectivity: By locking the molecule into a bioactive conformation, the cyclobutane core can enhance binding affinity and enable finer discrimination between closely related kinases.
-
Enhance Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.[1][4][5]
-
Increase sp³ Character: Increasing the fraction of sp³-hybridized carbons can improve the developability of drug candidates by moving away from the "flat" structures often associated with off-target effects.[3]
This compound is a particularly attractive building block as it combines the conformational rigidity of the cyclobutane ring with two key functional handles: a protected amine and a carboxylic acid. This allows for straightforward incorporation into a variety of inhibitor scaffolds through standard amide bond formation chemistries. The carbobenzyloxy (Cbz) protecting group is robust and stable under many reaction conditions but can be readily removed to allow for further derivatization.[6][7][][9]
The Role of this compound in Kinase Inhibitor Scaffolds
The trans stereochemistry of this building block positions the amino and carboxylic acid groups on opposite sides of the cyclobutane ring. This arrangement allows for the extension of the molecule in a linear or pseudo-linear fashion, which can be ideal for spanning the ATP-binding site of many kinases.
A common strategy involves using the carboxylic acid to form an amide bond with a hinge-binding motif, while the Cbz-protected amine can be deprotected and subsequently coupled to a moiety that targets the solvent-exposed region or a specific sub-pocket of the kinase.
Figure 1: Conceptual diagram of a kinase inhibitor scaffold incorporating the trans-3-aminocyclobutane core.
Experimental Protocols
Protocol for Incorporation of this compound into a Kinase Inhibitor Scaffold
This protocol describes a general method for the amide coupling of this compound with a representative amine-containing hinge-binding motif.
Materials:
-
This compound (CAS: 1217802-45-3)
-
Amine-containing hinge-binding motif (e.g., 4-aminopyrazole)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine-containing hinge-binding motif (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add this compound (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired coupled product.
References
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Application Notes and Protocols: Preparation of Functionalized Cyclobutane Building Blocks for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Cyclobutanes in Modern Chemistry
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural component in medicinal chemistry and organic synthesis.[1] Its unique, puckered three-dimensional geometry offers a scaffold that can improve pharmacological properties such as metabolic stability, binding affinity, and selectivity by providing conformational constraint.[1] Unlike more flexible aliphatic rings, the rigid nature of the cyclobutane core allows for the precise spatial orientation of functional groups, a critical factor in rational drug design.[1] This has led to the incorporation of cyclobutane rings in several marketed drugs, including the anticancer agent Carboplatin and the antiviral Boceprevir.
The synthetic utility of cyclobutanes extends beyond their direct inclusion in bioactive molecules. The strain energy of approximately 26.3 kcal/mol makes them versatile intermediates for ring-opening and ring-expansion reactions, providing access to a diverse array of more complex molecular architectures.[1] However, the stereocontrolled synthesis of highly functionalized cyclobutanes remains a significant challenge.[2]
This comprehensive guide, designed for researchers at the forefront of organic synthesis and drug discovery, provides an in-depth exploration of the key synthetic strategies for preparing functionalized cyclobutane building blocks. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the critical parameters that govern their success.
Core Synthetic Strategies for Cyclobutane Ring Formation
The construction of the cyclobutane core can be broadly categorized into three main approaches: cycloaddition reactions, ring expansions, and ring contractions. Each strategy offers distinct advantages and is suited for different synthetic targets.
[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutane Synthesis
The most direct and widely employed method for constructing cyclobutane rings is the [2+2] cycloaddition of two olefinic components.[3][4] This powerful transformation can be initiated either photochemically or thermally, with each method possessing its own set of rules governing reactivity and stereoselectivity.
1.1. Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of strained four-membered rings and are often used to produce both all-carbon and heteroatom-containing rings.[5] The reaction is initiated by the excitation of one of the alkene partners to a triplet state, typically through the use of a photosensitizer like benzophenone or acetone.[3] This excited state then undergoes a stepwise addition to the ground-state alkene via a 1,4-diradical intermediate.[3]
Causality Behind Experimental Choices: The choice of sensitizer is crucial as its triplet energy must be sufficient to excite the reactant olefin. The reaction is often carried out at low temperatures to minimize side reactions. The stereochemical outcome is not always predictable and can be influenced by steric and electronic factors in the diradical intermediate.[4]
Protocol 1: Photosensitized [2+2] Cycloaddition of a Styrenyl Alkene and a Vinyl Boronate Ester
This protocol describes the synthesis of a functionalized cyclobutane boronate ester, a versatile building block for further elaboration.[2]
Materials:
-
Styrenyl alkene (1.0 equiv)
-
Vinyl boronate ester (1.5 equiv)
-
fac-[Ir(ppy)3] (photocatalyst, 1 mol%)
-
Anhydrous and degassed solvent (e.g., benzene, THF, or acetonitrile)
-
Photoreactor equipped with a blue LED light source
Procedure:
-
In a nitrogen-filled glovebox, combine the styrenyl alkene, vinyl boronate ester, and photocatalyst in a reaction vessel.
-
Add the anhydrous and degassed solvent.
-
Seal the vessel and remove it from the glovebox.
-
Place the reaction vessel in the photoreactor and irradiate with the blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Safety Precautions: Photochemical reactions should be conducted in well-ventilated fume hoods.[6] Protective eyewear that blocks UV radiation is mandatory.[7][8] Ensure the photoreactor is properly shielded to prevent exposure to high-intensity light.
1.2. Thermal [2+2] Cycloaddition
Concerted thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for suprafacial interactions.[9] However, these reactions can proceed efficiently with activated alkenes, such as ketenes or keteniminium salts, which can react through an allowed antarafacial pathway.[9][10]
Causality Behind Experimental Choices: The use of highly reactive ketenes, often generated in situ from acid chlorides and a non-nucleophilic base, allows the reaction to proceed under milder thermal conditions.[5] The regioselectivity is typically governed by the electronic properties of the reactants, with the more nucleophilic carbon of the alkene adding to the electrophilic carbonyl carbon of the ketene.[5]
Workflow for Thermal [2+2] Cycloaddition
Caption: In-situ generation of ketene followed by thermal [2+2] cycloaddition.
Ring Expansion of Cyclopropanes
Ring expansion reactions of activated cyclopropanes provide an elegant entry to functionalized cyclobutanes. These transformations are often driven by the release of ring strain and the formation of a more stable carbocation intermediate.[11] For instance, the treatment of aminocyclopropanes with a diazotizing agent can lead to a mixture of cyclobutanol and cyclopropylcarbinol derivatives via equilibrating carbocations.[12]
Ring Contraction of Cyclopentanes and Pyrrolidines
Conversely, ring contraction of five-membered rings offers a less common but powerful strategy for accessing substituted cyclobutanes, particularly those with challenging stereochemistry. A notable example is the stereoselective contraction of polysubstituted pyrrolidines to cyclobutanes using hypervalent iodine reagents.[13]
Mechanistic Insight: This transformation is proposed to proceed through an in situ generated iodonitrene, which reacts with the pyrrolidine to form a 1,1-diazene. Subsequent elimination of dinitrogen gas generates a 1,4-biradical that undergoes cyclization to the cyclobutane product.[13]
Protocol 2: Stereoselective Ring Contraction of a Substituted Pyrrolidine
This protocol is adapted from the work of Antonchick and colleagues for the synthesis of a functionalized cyclobutane from a readily available pyrrolidine precursor.[13]
Materials:
-
Substituted pyrrolidine (1.0 equiv)
-
Hydroxy(tosyloxy)iodobenzene (HTIB) (1.5 equiv)
-
Ammonium carbamate (2.0 equiv)
-
2,2,2-Trifluoroethanol (TFE) as solvent
Procedure:
-
To a solution of the pyrrolidine in TFE, add ammonium carbamate and HTIB.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na2S2O3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired cyclobutane.
Trustworthiness: The stereochemistry of the starting pyrrolidine is often retained in the cyclobutane product, making this a valuable method for stereocontrolled synthesis.[13] The reaction conditions are relatively mild, tolerating a range of functional groups.
Functionalization of Pre-formed Cyclobutane Rings
In addition to constructing the cyclobutane core with pre-installed functionality, the direct functionalization of C-H bonds on a cyclobutane ring has emerged as a powerful and atom-economical strategy.
C-H Functionalization
Directed C-H functionalization allows for the selective introduction of substituents at specific positions on the cyclobutane ring. This approach often relies on a directing group to position a transition metal catalyst in proximity to the targeted C-H bond. For example, rhodium(II) catalysts have been successfully employed for the regio- and stereoselective C-H functionalization of arylcyclobutanes.[14]
Causality Behind Experimental Choices: The choice of catalyst and directing group is paramount in controlling the regioselectivity of the C-H activation step. The inherent strength of cyclobutane C-H bonds, which have increased s-character, presents a challenge that can be overcome with highly reactive catalyst systems.[14]
General Scheme for Directed C-H Functionalization
Caption: Directed C-H functionalization of a cyclobutane ring.
Data Summary Table: Comparison of Synthetic Strategies
| Strategy | Key Features | Advantages | Limitations | Key References |
| Photochemical [2+2] Cycloaddition | Light-induced, often uses a sensitizer. | Access to strained rings, atom economical.[5][15] | Stereoselectivity can be low, potential for side reactions. | [2][4] |
| Thermal [2+2] Cycloaddition | Requires activated alkenes (e.g., ketenes). | High regio- and stereoselectivity.[16] | Limited substrate scope. | [5][10] |
| Ring Expansion | Driven by release of ring strain. | Access to unique substitution patterns. | Can lead to mixtures of products.[12] | [11] |
| Ring Contraction | Stereoselective formation of cyclobutanes. | Good control of stereochemistry.[13] | Substrate synthesis can be multi-step. | [13][17] |
| C-H Functionalization | Direct introduction of functional groups. | High atom economy, late-stage modification.[18] | Requires a directing group, catalyst-dependent. | [14][18] |
Characterization of Functionalized Cyclobutanes
The structural elucidation of novel cyclobutane derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The puckered conformation of the cyclobutane ring leads to distinct chemical shifts and coupling constants for the ring protons.[19]
-
1H NMR: The proton chemical shifts in cyclobutanes are typically found in the range of δ 1.5-2.5 ppm.[20] Vicinal coupling constants (3JHH) are highly dependent on the dihedral angle and can be used to determine the relative stereochemistry of substituents. cis and trans coupling constants can vary significantly, ranging from 4.6–11.5 Hz and 2.0–10.7 Hz, respectively.[21]
-
13C NMR: The carbon signals for the cyclobutane ring typically appear in the aliphatic region of the spectrum, with their chemical shifts influenced by the nature of the substituents.
Conclusion
The synthesis of functionalized cyclobutane building blocks is a dynamic and evolving field, driven by the increasing recognition of their value in drug discovery and complex molecule synthesis. While [2+2] cycloadditions remain the most prevalent strategy, ring expansion, ring contraction, and direct C-H functionalization methods provide powerful alternative and complementary approaches. A thorough understanding of the mechanisms and experimental parameters governing these transformations is essential for the rational design and efficient synthesis of novel cyclobutane-containing molecules. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully incorporate these valuable building blocks into their synthetic programs.
References
- Hu, A., & Zhang, G. (2016). Regio- and Stereoselective Rhodium(II)
- Willems, S., et al. (2020).
- Capriati, V., & Perna, F. M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
- White, H. S., & Yu, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
- White, H. S., & Yu, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- Wang, X., et al. (2023).
- Life Chemicals. (2020). Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog. Life Chemicals.
- Smith, L., et al. (2016). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. PMC - NIH.
- Various Authors. (2023). Photochemical [2+2]‐cycloaddition reactions: concept and selected...
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- PharmaBlock. (n.d.).
- Capriati, V., & Perna, F. M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
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- Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
- Zotova, N., et al. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science (RSC Publishing).
- ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews.
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.
- Wang, R., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments.
- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PMC - PubMed Central.
- Organic Chemistry Data. (n.d.). Pericyclic Reactions :: [2+2] Cycloadditions.
- Kaanumalle, L. S., & Ramamurthy, V. (2022). [2 + 2] photocycloaddition. [No Source Provided].
- McCallum, T., et al. (2021).
- Fleming, I., & Williams, D. H. (1967). NMR Spectroscopy of Cyclobutanes.
- Antol, I., et al. (2015). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [No Source Provided].
- Rycyna, R., & Alderfer, J. L. (1985). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed.
- Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- NMR Spectroscopy of Cyclobutanes. (n.d.).
- Wang, Y., et al. (2021).
- Gemoets, H. P. L., et al. (2021). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry.
- de Meijere, A. (2000). Introduction: Cyclopropanes and Related Rings.
- Princeton EHS. (n.d.). Photography. Office of Environmental Health and Safety.
- Ring contraction in synthesis of functionalized carbocycles. (2022). Chemical Society Reviews (RSC Publishing).
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- MEL Science. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Cyclobutane Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted cyclobutane carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with constructing and functionalizing these valuable, strained ring systems. The inherent ring strain and complex stereochemistry of cyclobutanes often lead to unexpected side reactions and difficulties in achieving desired selectivity. This document, presented in a question-and-answer format, provides in-depth troubleshooting advice, explains the causality behind common experimental issues, and offers field-proven protocols to overcome these hurdles.
Section 1: Core Challenges in Cyclobutane Ring Formation
The construction of the cyclobutane core is often the most challenging aspect of the synthesis. The choice of strategy dictates the types of problems you are likely to encounter. This section addresses common issues related to the primary synthetic routes.
FAQ 1.1: My [2+2] photocycloaddition is giving low yields and a mixture of regio- and stereoisomers. What is going wrong?
Answer: The [2+2] photocycloaddition is arguably the most direct method for cyclobutane synthesis, but its success is highly dependent on the electronic and steric properties of the olefin precursors.[1] Poor outcomes often stem from mismatched reaction partners, inefficient energy transfer, or competing side reactions.
Causality and Troubleshooting:
-
Mismatched Olefin Electronics: Successful heterodimerization requires one olefin to be electron-rich and the other to be electron-poor to facilitate the formation of an exciplex.[2] If both olefins have similar electronic properties, homodimerization will likely dominate, leading to a complex product mixture and low yield of the desired heterodimer.[1]
-
Solution: Modify your substrates. For example, convert a carboxylic acid to an electron-withdrawing ester or amide, and pair it with an electron-rich alkene like a vinyl ether.
-
-
Poor Regio- and Stereocontrol: The stereochemical outcome is often at the mercy of the substrates chosen.[1] The formation of multiple isomers is common, particularly in intermolecular reactions.[3]
-
Solution 1 (Intramolecular Approach): If possible, tether the two olefin components. Intramolecular [2+2] cycloadditions offer vastly superior regio- and stereocontrol by constraining the approach of the reacting partners.[2][3]
-
Solution 2 (Use of Catalysts/Templates): For intermolecular reactions, consider using a chiral template or a Lewis acid catalyst. These can shield one face of the olefin, directing the incoming reaction partner and significantly improving diastereoselectivity and enantioselectivity.[4][5]
-
-
Inefficient Photochemical Reaction: The reaction may not be proceeding efficiently due to issues with light absorption or energy transfer.
-
Solution: Ensure your reaction vessel is made of a material transparent to the required UV wavelength (e.g., quartz instead of Pyrex if short wavelengths are needed).[6] If direct excitation is inefficient, a sensitizer (e.g., acetone, acetophenone) can be used to facilitate intersystem crossing and promote the reaction from the triplet state.
-
Workflow: Troubleshooting a [2+2] Photocycloaddition
Caption: Decision tree for troubleshooting [2+2] photocycloaddition reactions.
FAQ 1.2: I am attempting a ring contraction to form a cyclobutane, but the reaction is failing or giving rearranged byproducts. What factors are critical for success?
Answer: Ring contraction reactions, such as those starting from pyrrolidines or via Wolff rearrangement, are powerful methods for creating highly substituted, stereochemically rich cyclobutanes.[7] However, their success hinges on the efficient generation of a reactive intermediate (e.g., biradical, carbene) and control over its subsequent rearrangement pathway.
Causality and Troubleshooting:
-
Inefficient Intermediate Generation: The reaction's initiation step is critical. For instance, in the contraction of pyrrolidines, the in-situ generation of an iodonitrene species is required to form a reactive 1,1-diazene, which then extrudes N₂.[8] If these precursors are unstable or the conditions are not optimal, the reaction will not proceed.
-
Solution: Carefully control reaction temperature and reagent addition. For pyrrolidine contractions using reagents like hydroxy(tosyloxy)iodobenzene (HTIB), ensure the reagent is fresh and the reaction is performed at the recommended temperature (e.g., 80 °C) to facilitate efficient diazene formation and subsequent nitrogen extrusion.[8]
-
-
Competing Rearrangement Pathways: The key 1,4-biradical or carbocation intermediate can undergo undesired pathways besides the desired C-C bond formation. β-fragmentation to form an olefin is a common side reaction. In cationic rearrangements like the Demyanov contraction, the intermediate carbocation can equilibrate, leading to a mixture of ring-contracted and non-contracted (or ring-opened) products.[7]
-
Solution: Substrate structure is key. The substituents on the parent ring direct the stereochemical outcome and can influence the stability of the intermediate. For radical-based contractions, the stereospecificity of the reaction suggests a rapid C-C bond formation from the 1,4-biradical. If β-fragmentation is an issue, modifying substituents to disfavor olefin formation may be necessary.
-
Table 1: Comparison of Common Cyclobutane Ring Formation Strategies
| Method | Advantages | Common Challenges | Key Troubleshooting Tip |
| [2+2] Photocycloaddition | Atom economical, direct.[2] | Poor regio- and stereoselectivity in intermolecular cases, homodimerization.[1][3] | Switch to an intramolecular strategy or use a chiral template.[3][4] |
| Ring Contraction | Access to complex, sp³-rich cores; often stereospecific.[9] | Harsh reaction conditions, competing rearrangements (e.g., β-fragmentation).[7] | Carefully select substrate to favor desired cyclization pathway over fragmentation. |
| C-H Functionalization | Late-stage functionalization, avoids pre-functionalized precursors.[1][10] | Directing group required, which must be installed and later removed; regioselectivity issues.[10][11] | Screen different directing groups (e.g., 8-aminoquinoline) and ligands.[10] |
Section 2: Post-Formation Modification and Functionalization
Once the cyclobutane ring is formed, introducing or modifying substituents presents a new set of challenges related to stereocontrol and selective reactions.
FAQ 2.1: My decarboxylation of a cyclobutane-1,1-dicarboxylic acid is inefficient. How can I improve this step?
Answer: The decarboxylation of a gem-dicarboxylic acid is a standard method for accessing the corresponding mono-carboxylic acid.[12] Inefficiency in this step is typically due to insufficient temperature or decomposition of the product under harsh thermal conditions.
Causality and Troubleshooting:
-
Insufficient Temperature: The thermal decarboxylation requires heating the dicarboxylic acid above its melting point to facilitate the loss of CO₂. Typical temperatures range from 160-200 °C.[13][14]
-
Product Decomposition: If the target molecule contains other sensitive functional groups, the high temperatures required for thermal decarboxylation can lead to degradation.
-
Solution: Consider alternative, milder decarboxylation methods. For instance, silver-catalyzed protodecarboxylation can be effective for certain aromatic and heteroaromatic carboxylic acids under much milder conditions.[16] While less common for simple alkyl dicarboxylic acids, exploring catalytic methods may be beneficial for sensitive substrates.
-
FAQ 2.2: I need to perform a diastereoselective reduction of a cyclobutanone to a cyclobutanol, but I am getting a mixture of isomers. How can I control the stereochemistry?
Answer: The facial selectivity of nucleophilic attack on a substituted cyclobutanone is governed by sterics. The incoming nucleophile (e.g., hydride) will preferentially attack from the less hindered face of the carbonyl.
Causality and Troubleshooting:
-
Steric Control: For a 3-substituted cyclobutanone, the existing substituent directs the incoming nucleophile. Reduction with standard reagents like sodium borohydride (NaBH₄) often favors the formation of the cis-cyclobutanol, as the hydride attacks from the face opposite to the substituent.[17]
-
Solution 1 (Bulky Reagents): To favor the trans product, use a bulkier reducing agent (e.g., L-Selectride). The large reagent will be forced to attack from the same face as the substituent, despite the steric hindrance, to avoid a more severe interaction with the cyclobutane ring hydrogens.
-
Solution 2 (Substrate Control): The stereochemical outcome is highly dependent on the substitution pattern. In a reported synthesis of a TAK-828F scaffold, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with NaBH₄ was successful in establishing the desired cis stereochemistry.[17] This highlights how the substrate itself can be designed to promote the desired outcome.
-
Section 3: Purification and Characterization
FAQ 3.1: I have a mixture of cis/trans diastereomers of my substituted cyclobutane carboxylic acid. What is the best way to separate them?
Answer: Separating diastereomers of cyclobutane derivatives can be challenging due to their similar physical properties. Standard column chromatography is often the first method attempted, but other techniques may be necessary.
Troubleshooting Purification:
-
Optimize Chromatography:
-
Systematic Solvent Screening: Do not just use a standard ethyl acetate/hexane system. Systematically screen different solvent systems with varying polarity and properties (e.g., dichloromethane/methanol, ether/pentane, toluene/acetone).
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, either normal-phase or reverse-phase, offers much higher resolving power than standard flash chromatography and is often successful for separating stubborn diastereomers.
-
-
Recrystallization: This can be a highly effective method, especially on a larger scale. The key is finding a solvent system where one diastereomer is significantly less soluble than the other.
-
Pro Tip: In one scalable synthesis, controlling acidic impurities was found to be crucial for successfully improving the diastereomeric ratio via recrystallization.[17] Ensure the crude material is clean before attempting crystallization.
-
-
Derivatization: If the acids themselves are difficult to separate, consider converting them to a crystalline derivative (e.g., an amide with a chiral amine). The new diastereomeric derivatives may have very different crystalline properties, allowing for easy separation by recrystallization. The desired acid can then be recovered by hydrolysis.
Section 4: Experimental Protocols
Protocol 4.1: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
This protocol is adapted from established literature procedures and provides a reliable method for synthesizing cyclobutanecarboxylic acid.[14][15]
Materials:
-
1,1-Cyclobutanedicarboxylic acid
-
75 mL round-bottom distilling flask with a thermometer inlet
-
75 mL Claisen flask (as receiver)
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
Place the 1,1-cyclobutanedicarboxylic acid into the 75 mL distilling flask.
-
Assemble the distillation apparatus, with the thermometer positioned to measure the vapor temperature and the Claisen flask acting as the receiver, cooled with running water.
-
Heat the distilling flask in an oil or metal bath to 160–170 °C. You will observe the evolution of carbon dioxide gas as the solid melts and reacts.
-
Maintain this temperature until the evolution of CO₂ ceases completely.
-
Increase the bath temperature to 210–220 °C. The product, cyclobutanecarboxylic acid, will begin to distill.
-
Collect the fraction that boils between 189–195 °C. This is the crude product.[15]
-
Purify the collected liquid by redistillation. The pure cyclobutanecarboxylic acid boils at 191.5–193.5 °C at atmospheric pressure.[14]
Diagram: Decarboxylation and Purification Workflow
Caption: Step-by-step workflow for thermal decarboxylation.
References
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]
-
Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab Website. [Link]
-
Interesting Organic Chemistry. (2014). Cyclobutanes, CH activation in their synthesis. Plus a total synthesis of 17-Deoxyprovidencin. Blogspot. [Link]
-
ResearchGate. (n.d.). Regio control in [2+2] photocycloaddition. ResearchGate. [Link]
-
ResearchGate. (n.d.). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Applications of C-H Functionalization Logic to Cyclobutane Synthesis. ResearchGate. [Link]
-
ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
-
Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. [Link]
-
Wikipedia. (n.d.). Ring expansion and contraction. Wikipedia. [Link]
-
Pelliccia, S., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
-
Houben-Weyl. (n.d.). By Transformation of Other Cyclobutanes. Thieme. [Link]
-
Nishiyama, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Organic Process Research & Development. [Link]
-
Li, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry. [Link]
-
Chan, T. H. H., & Li, X. (2022). Ring contraction in synthesis of functionalized carbocycles. Chemical Society Reviews. [Link]
-
Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]
-
Karan, G., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. [Link]
-
Chemdad. (n.d.). Cyclobutanecarboxylic acid. Chemdad. [Link]
-
Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]
Sources
- 1. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quintus.mickel.ch [quintus.mickel.ch]
- 7. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 9. Ring contraction in synthesis of functionalized carbocycles - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01080H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. Decarboxylation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Cbz Group Removal from Amino Acids
Welcome to the Technical Support Center dedicated to troubleshooting the removal of the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights and solutions to common and complex challenges encountered during this critical step in peptide synthesis and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for Cbz removal is sluggish or incomplete. What are the common causes?
A: Slow or incomplete catalytic hydrogenation is a frequent issue. The primary culprits are typically related to the catalyst, the substrate, or the reaction conditions. Key factors include catalyst poisoning by sulfur-containing compounds, poor quality or aged catalyst, insufficient hydrogen pressure, and inadequate mixing of the reaction.[1][2][3]
Q2: I'm observing unexpected side products during my Cbz deprotection. What could they be?
A: Side products can arise from various factors depending on the deprotection method. For instance, with acidic cleavage using HBr in acetic acid, you might encounter acetylated side products.[2] During catalytic hydrogenolysis, if there is an insufficient hydrogen source, a side reaction can generate N-benzyl-protected tertiary amines.[4]
Q3: Can I use catalytic hydrogenolysis if my substrate contains other reducible functional groups?
A: It is generally not recommended. Catalytic hydrogenolysis can also reduce other sensitive functional groups like double bonds or aryl halides.[2][5] In such cases, non-reductive methods like acidic cleavage or nucleophilic cleavage are preferred to maintain the integrity of your molecule.[2][6]
Q4: What is a safer alternative to using hydrogen gas for Cbz deprotection?
A: Catalytic transfer hydrogenation is a safer and effective alternative that avoids the use of flammable hydrogen gas, making it more suitable for larger-scale reactions.[7] This method utilizes hydrogen donors like ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[7]
Q5: Are there Cbz deprotection methods that are tolerant of sulfur-containing amino acids like methionine?
A: Yes. Traditional catalytic hydrogenolysis is often problematic with sulfur-containing substrates due to catalyst poisoning.[2] A newer, highly selective nucleophilic cleavage method using 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-Dimethylacetamide (DMAC) is an excellent alternative for such sensitive substrates.[6][8]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during Cbz deprotection.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Catalytic hydrogenolysis (e.g., H₂, Pd/C) is the most common method for Cbz removal due to its mild conditions.[9] However, its efficacy can be hampered by several factors.
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Poisoning | The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from methionine residues) or other impurities.[2] | Ensure the starting material is of high purity. For sulfur-containing substrates, consider an alternative deprotection method like nucleophilic cleavage.[8] |
| Poor Catalyst Activity | The activity of Palladium on Carbon (Pd/C) can vary between batches and diminish over time.[3] | Use a fresh batch of high-quality catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3] |
| Insufficient Hydrogen | Atmospheric pressure of hydrogen may not be sufficient for some substrates.[2] | Increase the hydrogen pressure, for example, to 50 psi or higher.[6] |
| Inadequate Mixing | As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface. | Ensure vigorous stirring or agitation of the reaction mixture.[3] |
| Product Inhibition | The deprotected amine product can sometimes coordinate with the palladium catalyst, inhibiting its activity. | Add a small amount of a weak acid, like acetic acid, to protonate the product amine and reduce its coordination to the catalyst. |
Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: Side Reactions with Acidic Cbz Deprotection
Acidic cleavage, often using HBr in acetic acid, is a powerful method for Cbz removal, especially for substrates sensitive to hydrogenation.[7] However, it can lead to unwanted side reactions.
Causality and Solutions:
-
N-Acetylation: When using HBr in acetic acid, the free amine generated after deprotection can be acetylated by the acetic acid solvent, leading to an N-acetylated byproduct.[2]
-
Alkylation of Sensitive Residues: The benzyl cation generated during acidic cleavage can alkylate electron-rich aromatic side chains, such as those in tryptophan and tyrosine.
-
Solution: The inclusion of a "scavenger" like anisole or thioanisole in the reaction mixture can trap the benzyl cation, preventing it from reacting with the amino acid side chains.
-
Mechanism of Acid-Catalyzed Cbz Deprotection and Side Reaction
Caption: Acid-catalyzed Cbz deprotection and potential side reactions.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis
This protocol is suitable for simple substrates without functional groups sensitive to reduction.[7]
Materials:
Procedure:
-
Dissolve the Cbz-protected amino acid (1.0 equivalent) in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar.[10]
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst.[10]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[1][10]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.[10]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[7]
Protocol 2: Nucleophilic Cleavage for Sensitive Substrates
This method is particularly useful for substrates containing sulfur or other functionalities that are sensitive to standard hydrogenolysis or acidic conditions.[1][6][8]
Materials:
-
Cbz-protected amino acid
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[1][6]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][2][6]
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[1]
References
- Technical Support Center: Troubleshooting Cbz Deprotection Reactions - Benchchem.
- Technical Support Center: Optimization of Cbz Deprotection - Benchchem.
- Cbz-Protected Amino Groups - Organic Chemistry Portal.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem.
- Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem.
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- To Deprotect and Serve - Scientific Update - UK.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
- New Carbamate Deprotection Complements Existing Methods - ChemistryViews.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,3-Disubstituted Cyclobutane Diastereomers
Welcome to the technical support center for the purification of 1,3-disubstituted cyclobutane diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating these closely related stereoisomers. The rigid, strained four-membered ring of cyclobutane derivatives often leads to small differences in the physical properties of cis and trans diastereomers, making their separation a non-trivial task.[1]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you to develop robust and efficient purification strategies.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of 1,3-disubstituted cyclobutane diastereomers. The questions are structured to guide you from initial method selection to advanced troubleshooting.
Section 1: Initial Strategy & Method Selection
Q1: My cis and trans 1,3-disubstituted cyclobutane diastereomers are co-eluting on standard silica gel flash chromatography. Where do I start?
This is the most common challenge. The small difference in polarity between these diastereomers requires a systematic approach to achieve separation.
-
Underlying Cause: The spatial arrangement of substituents in 1,3-disubstituted cyclobutanes can result in very similar polarities for the cis and trans isomers.[1][2] Unlike more flexible ring systems, the puckered cyclobutane ring offers limited conformational diversity, meaning the overall dipole moments of the diastereomers can be nearly identical.
-
Recommended Actions:
-
Systematic Solvent Screening (TLC): Before scaling to a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). Test a wide range of solvent systems with varying polarity and solvent properties.[3] A good starting point is the classic Ethyl Acetate/Hexane system, but don't hesitate to explore alternatives.[4]
-
Alternative Solvents: Incorporate solvents that can engage in different intermolecular interactions. For example, using Dichloromethane (DCM) or an ether-based solvent instead of Ethyl Acetate can alter the selectivity.[3] Sometimes, adding a small percentage of a more polar solvent like methanol can significantly impact resolution.[3]
-
Consider Reversed-Phase: If your compounds are sufficiently polar, reversed-phase chromatography (e.g., C18 silica) can offer a completely different selectivity profile and may successfully resolve the isomers.[1]
-
Q2: Should I be using Normal-Phase or Reversed-Phase chromatography?
The choice depends entirely on the polarity of your cyclobutane derivatives.[1]
-
Normal-Phase (e.g., Silica Gel): This is the default for many organic compounds and is generally suitable for less polar to moderately polar cyclobutane derivatives.[1] It separates based on polar interactions (hydrogen bonding, dipole-dipole) with the stationary phase.
-
Reversed-Phase (e.g., C18): This is the method of choice for more polar cyclobutane isomers, particularly those with ionizable groups or multiple hydrogen bond donors/acceptors.[1] It separates primarily based on hydrophobic interactions.
A logical workflow is to first attempt separation on normal-phase silica due to its lower cost and simplicity. If that fails, reversed-phase provides an excellent, often orthogonal, alternative.[5]
Q3: Is High-Performance Liquid Chromatography (HPLC) necessary, or can I achieve separation with Flash Chromatography?
Flash chromatography is often sufficient, but HPLC provides higher resolving power for very difficult separations.
-
Flash Chromatography: This technique is ideal for routine purifications and larger scale work (milligrams to many grams).[1] By carefully optimizing the mobile phase, baseline separation of many cyclobutane diastereomers can be achieved.
-
HPLC/UHPLC: When diastereomers have extremely similar retention factors (Rf), the higher efficiency (smaller particle size, more theoretical plates) of HPLC or UHPLC is required.[6] This is often necessary for final purity analysis or for purifying small quantities of high-value material.
Recommendation: Develop your method using TLC and attempt purification first by flash chromatography. If the peaks are still significantly overlapped, transfer the method to an HPLC system.
Section 2: Advanced Chromatographic Techniques
Q4: I've tried multiple solvent systems on silica and C18 without success. What is the next logical step?
When standard chromatography fails, Supercritical Fluid Chromatography (SFC) is a powerful next step and is increasingly becoming the preferred technique for challenging isomer separations in the pharmaceutical industry.[7][8]
-
Why SFC Works: SFC uses supercritical CO2 as the primary mobile phase, which has properties between a liquid and a gas.[][10] This results in low viscosity and high diffusivity, allowing for very fast, high-efficiency separations.[11] The addition of small amounts of organic modifiers (co-solvents) like methanol allows for the tuning of mobile phase polarity.[12]
-
Advantages over HPLC:
-
Orthogonal Selectivity: SFC often provides different elution orders and better resolution compared to HPLC.[5]
-
Speed: Analysis times are typically much shorter.[11]
-
Solvent Reduction: It significantly reduces the consumption of organic solvents, making it a "greener" technique.[7]
-
Easy Sample Recovery: The CO2 mobile phase evaporates upon depressurization, simplifying the isolation of purified compounds.[10][12]
-
Many labs have found that achiral SFC is more successful than traditional HPLC for separating diverse sets of drug-like diastereomers.[8]
Q5: Can I use a chiral column to separate my (achiral) diastereomers?
Yes, absolutely. This is a frequently overlooked but highly effective strategy.
-
Mechanism: Chiral Stationary Phases (CSPs) are designed to separate enantiomers, but their complex and highly-ordered chiral environments can also recognize the subtle differences in the 3D shape of diastereomers.[5] This can lead to excellent separations even when achiral columns fail.
-
Practical Approach: Screening a small set of common chiral columns (e.g., polysaccharide-based phases like cellulose or amylose derivatives) under SFC or HPLC conditions can quickly identify a successful method.[1]
Section 3: Non-Chromatographic & Complementary Techniques
Q6: My compound is highly crystalline. Can I use recrystallization to separate the diastereomers?
Yes, recrystallization is a powerful and scalable technique for separating diastereomers, provided there is a significant difference in their solubility in a given solvent system.[13][14]
-
Principle: Diastereomers have different physical properties, including solubility and melting points.[15][16] An ideal recrystallization solvent will dissolve both diastereomers at high temperature but will be a poor solvent for only one of them at room temperature or below, allowing the less soluble diastereomer to crystallize out in pure form.[13]
-
Troubleshooting Recrystallization:
-
No Crystals Form: The solution may be too dilute, or the solvent may be too good for both isomers. Try slowly evaporating the solvent or performing a screen to find a less-solubilizing solvent system.[17]
-
"Oiling Out": The product is coming out of solution as a liquid. This can happen if the concentration is too high or the cooling is too rapid. Try adding more solvent or slowing the cooling rate.[17]
-
Low Diastereomeric Excess (d.e.): The separation is inefficient. This is almost always a solvent issue. A systematic solvent screen is required to find a system that maximizes the solubility difference between the two diastereomers.[13][17] A successful recrystallization was key in a scalable synthesis of a cis-1,3-disubstituted cyclobutane for a ROR-γt inverse agonist.[18][19]
-
Q7: What if my cyclobutane also contains another chiral center, creating two pairs of enantiomers?
In this case, you have a mixture of four stereoisomers (e.g., R,R; S,S; R,S; and S,R). The purification strategy is typically a two-step process.
-
Separate the Diastereomers: First, use an achiral separation method (Flash, HPLC, SFC, or recrystallization) to separate the two pairs of diastereomers. This will give you two fractions: one containing the R,R/S,S enantiomeric pair and another containing the R,S/S,R enantiomeric pair.
-
Resolve the Enantiomers: Each of the resulting fractions, which are now racemic mixtures, must then be separated using a chiral method (e.g., chiral HPLC or chiral SFC).[]
Data & Method Comparison
The following table summarizes the pros and cons of the primary techniques discussed.
| Technique | Pros | Cons | Best For... |
| Flash Chromatography | High throughput, low cost, scalable (mg to kg).[14] | Lower resolution than HPLC/SFC. | Initial purification, large-scale separation when ΔRf is sufficient. |
| Reversed-Phase HPLC | High resolution, good for polar compounds.[1] | Higher cost, uses aqueous mobile phases which can be difficult to remove. | Polar diastereomers not separable by normal-phase. |
| Recrystallization | Highly scalable, potentially very low cost, can yield very high purity material.[20] | Method development can be time-consuming, not applicable to all compounds (oils, etc.).[16] | Crystalline solids where a selective solvent system can be identified. |
| Supercritical Fluid Chromatography (SFC) | Very high speed and efficiency, orthogonal selectivity to HPLC, reduced organic solvent use.[7][11] | Requires specialized equipment. | Difficult separations that fail by HPLC; primary choice for high-throughput screening. |
Experimental Protocols & Workflows
Workflow for Method Selection
This diagram outlines a logical decision-making process for tackling a new 1,3-disubstituted cyclobutane diastereomer separation.
Caption: A decision tree for selecting a purification method.
Protocol 1: Flash Chromatography Method Development
This protocol outlines a general procedure for developing a separation method for cyclobutane diastereomers using flash chromatography on silica gel.[1]
-
Sample Preparation: Dissolve the crude mixture in a minimal amount of a suitable strong solvent (e.g., dichloromethane).
-
TLC Screening:
-
Spot the dissolved sample onto at least three different TLC plates.
-
Develop the plates in different solvent systems. Good starting points include:
-
The ideal solvent system will show two distinct spots with Rf values between 0.2 and 0.4 and the largest possible separation (ΔRf).
-
-
Column Preparation:
-
Choose an appropriately sized silica gel cartridge based on the amount of crude material.
-
Equilibrate the column with the optimized mobile phase from the TLC screen.
-
-
Loading & Elution:
-
Adsorb the dissolved sample onto a small amount of silica gel ("dry loading") or dissolve in a minimal amount of the mobile phase ("wet loading"). Dry loading is preferred for better resolution.
-
Apply the sample to the top of the column.
-
Begin elution with the mobile phase, collecting fractions. Monitor the elution using TLC or a UV detector.
-
-
Analysis: Combine the fractions containing each pure diastereomer and concentrate under reduced pressure. Verify purity by an appropriate analytical method (e.g., HPLC, NMR).
References
- BenchChem. (n.d.). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- Various Authors. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- BenchChem. (2025). Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement.
- Wikipedia. (n.d.). Diastereomeric recrystallisation.
- Various Authors. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
- Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations.
- American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
- Wikipedia. (n.d.). Supercritical fluid chromatography.
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- ResearchGate. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
- ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Google Patents. (2005). Separation of diastereomers - CN1608041A.
- Reddit. (2021). Help with separation of diastereomers.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- YouTube. (2022). Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation.
- BenchChem. (n.d.). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
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Technical Support Center: Optimization of Coupling Reactions with Sterically Hindered Amino Acids
Welcome to the Technical Support Center dedicated to navigating the complexities of peptide synthesis involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving efficient and clean coupling reactions with these demanding building blocks. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with sterically hindered amino acids, providing a quick reference for your most pressing concerns.
Q1: What are the primary reasons for low coupling yields when using sterically hindered amino acids?
Low coupling yields in these reactions are typically a result of several contributing factors:
-
Steric Hindrance: The bulky nature of the amino acid's side chain or the presence of N-methyl groups can physically block the approach of the activated carboxylic acid and the amine, significantly slowing down or even preventing the reaction.[1]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, have a tendency to aggregate on the solid support, which can lead to incomplete reactions.[1]
-
Inappropriate Coupling Reagent: Standard coupling reagents, such as carbodiimides like DCC and EDC, are often not potent enough to overcome the high activation energy required for these challenging couplings.[1][2]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For these demanding couplings, more powerful reagents are generally required. The choice of reagent is a critical factor for success.[3][4][5] Onium-salt-based reagents are often the preferred choice.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[1] HATU is frequently considered the superior choice for many difficult couplings.[1][6] COMU is a newer generation uronium salt with coupling efficiencies comparable to HATU, but with the added benefits of being less hazardous and having better solubility.[1][3]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][7] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[1][2] A key advantage of phosphonium reagents is that they do not pose the risk of chain termination through guanidinylation, a side reaction that can occur with uronium reagents.[1][8]
-
Acyl Fluorides: For particularly challenging α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), the in-situ generation of amino acid fluorides using reagents such as TFFH is a highly effective strategy.[3]
Q3: What is racemization, and how can it be minimized in these couplings?
Racemization is the loss of the stereochemical integrity at the α-carbon of the amino acid, which leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[1] This is a major concern, especially during the carboxyl group activation step.[1]
To minimize racemization:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® is crucial.[1] These additives form active esters that are less prone to racemization.[1] HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[1][9]
-
Choose the Right Base: The choice and amount of base can significantly influence racemization. Using a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like diisopropylethylamine (DIPEA) is often recommended.[1]
-
Select Appropriate Coupling Reagents: Some coupling reagents are inherently less prone to causing racemization. Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]
Troubleshooting Guides
This section provides a systematic, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Coupling Yield
Symptoms:
-
A positive ninhydrin or isatin test after the coupling step, indicating the presence of unreacted free amines.[6]
-
Mass spectrometry analysis of the crude product shows a significant amount of starting material or deletion sequences.
Caption: Troubleshooting workflow for low coupling yields.
| Possible Cause | Recommended Solutions |
| Inefficient Coupling Reagent | Switch to a more powerful onium-salt reagent such as HATU, HCTU, COMU, or PyAOP.[1][6] For α,α-disubstituted amino acids, consider an acyl fluoride-forming reagent like TFFH.[1] |
| Suboptimal Reaction Conditions | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 2-24 hours).[1] 2. Increase Temperature: The use of microwave-assisted synthesis can often provide the necessary activation energy to overcome the steric barrier.[1][6] 3. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[6][10] |
| Peptide Aggregation on Resin | 1. Change Solvent: Switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[1] 2. Incorporate Pseudoproline Dipeptides: Strategically introduce pseudoproline dipeptides within the sequence to disrupt secondary structure formation and improve solvation.[1] |
| Incomplete Deprotection | Ensure the complete removal of the N-terminal protecting group (Fmoc or Boc) before the coupling step. Perform a ninhydrin or bromophenol blue test to confirm the presence of a free amine.[1] |
Problem 2: Significant Racemization Detected
Symptoms:
-
HPLC or LC-MS analysis of the crude product shows a diastereomeric impurity eluting close to the main product peak.
-
Chiral amino acid analysis confirms the presence of the D-isomer for an L-amino acid starting material.
Caption: Troubleshooting workflow for minimizing racemization.
| Possible Cause | Recommended Solutions |
| Strong Base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] |
| Inappropriate or Missing Additive | Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1][9] |
| Coupling Reagent Choice | Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels.[1] |
| Prolonged Reaction/Elevated Temperature | If using heat, optimize for the shortest time necessary to achieve a good yield. Reduce the pre-activation time before adding the amine component.[1] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Coupling of a Hindered Amino Acid
This protocol provides a general guideline and may require optimization for specific sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a microwave-compatible reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.[1]
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[1]
-
Add a base (e.g., DIPEA or NMM, 8 equivalents) to the amino acid solution and briefly mix.[1]
-
Immediately add the activated amino acid solution to the deprotected resin.[6]
-
Irradiate in the microwave synthesizer for 5-30 minutes at a controlled temperature (e.g., 75-90°C).
-
-
Washing: Wash the resin with DMF to remove excess reagents.[1]
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Low | High | Generally insufficient for hindered couplings; require additives like HOBt or Oxyma.[1][2][11] |
| Uronium/Aminium | HBTU, TBTU | High | Moderate | Widely used, but less effective than HATU for the most difficult cases.[3][8] |
| Uronium/Aminium | HATU, HCTU | Very High | Low to Moderate | HATU is often considered the gold standard for difficult couplings.[1][6][8] HCTU is also highly effective.[6] Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used.[8] |
| Uronium/Aminium | COMU | Very High | Low | Safer alternative to benzotriazole-based reagents; comparable efficiency to HATU.[3][7][12] |
| Phosphonium | PyBOP, PyAOP | High to Very High | Low | Excellent for routine and difficult synthesis. Does not cause guanidinylation side reactions.[1][8][11] |
| Acyl Halide | TFFH (in situ) | Very High | Low | Especially suited for α,α-disubstituted amino acids like Aib.[3] |
References
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | The Journal of Organic Chemistry. Retrieved from [Link]
-
Peptide Coupling Reagents: Selection and Use. Retrieved from [Link]
-
ResearchGate. (PDF) New Trends in Peptide Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. jpt.com [jpt.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Yield of Cyclobutane Ring Formation Reactions
Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the yield and selectivity of cyclobutane ring formation reactions.
Frequently Asked Questions (FAQs)
Q1: My [2+2] photocycloaddition is giving a low yield. What are the most common causes and how can I improve it?
A1: Low yields in [2+2] photocycloaddition reactions are a common challenge. Several factors can be at play, and a systematic approach to troubleshooting is recommended.[1]
-
Insufficient Light Source/Wavelength: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your substrate.[1][2] For many substrates, particularly enones, a specific wavelength is required for efficient excitation.[1] The light source must also be powerful enough to drive the reaction.
-
Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like TLC or GC-MS.[1] Concentration is also a critical factor; overly dilute conditions may hinder intermolecular reactions, while overly concentrated solutions can lead to side reactions or product precipitation.[1]
-
Quenching and Side Reactions: The presence of oxygen can quench the excited triplet state of the reactants, inhibiting the desired photochemical reaction.[1] Therefore, it is essential to properly degas the solvent before starting the reaction. Competing side reactions, such as the cis-trans isomerization of the alkene, can also reduce the yield of the desired cyclobutane.[1]
-
Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. Often, a combination of electron-rich and electron-poor alkenes reacts more efficiently.[1] For less reactive substrates, the use of a photosensitizer may be necessary.
-
Photosensitizers: For reactions that do not proceed efficiently through direct irradiation, a triplet sensitizer such as acetone or benzophenone can be employed.[3] These molecules absorb light and transfer the energy to one of the reactants, populating the reactive triplet excited state.
Q2: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?
A2: Achieving high diastereoselectivity is a frequent challenge in cyclobutane synthesis, as the stereochemical outcome is influenced by a delicate balance of steric and electronic factors.
-
Solvent Effects: The polarity of the solvent can significantly impact the diastereoselectivity of the reaction.[1] In some cases, changing the solvent can even reverse the selectivity. It is advisable to screen a range of solvents, from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water).[1]
-
Catalyst/Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the choice of the catalyst and its associated ligands is paramount for controlling the stereochemical outcome. Chiral ligands can be used to induce enantioselectivity.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state that leads to the thermodynamically more stable product.
-
Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome of the reaction. The use of chiral auxiliaries attached to one of the reactants can also be an effective strategy.
Q3: My transition metal-catalyzed [2+2] cycloaddition is not working. What are the likely causes?
A3: Transition metal-catalyzed cycloadditions are powerful but can be sensitive to reaction conditions.
-
Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions, leading to a low turnover number.[4] Impurities such as water or oxygen in the reagents or solvents can poison the catalyst.[4] Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere.
-
Sub-optimal Reaction Conditions: Parameters like temperature, solvent, and concentration can significantly influence the reaction's efficiency.[4] A systematic optimization of these parameters is often necessary.
-
Poor Substrate Reactivity: The electronic or steric properties of the alkene substrates may hinder the cycloaddition.[4] For instance, bulky substituents near the double bond can prevent the substrate from coordinating to the metal center.
-
Ligand Effects: The ligands coordinated to the metal center play a crucial role in its catalytic activity and selectivity. Screening different ligands can often lead to significant improvements in yield.
Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific issues encountered during cyclobutane synthesis.
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired cyclobutane product, consider the following systematic approach.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.
Detailed Steps:
-
Verify Starting Materials:
-
Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted side products. Purify your substrates by distillation, recrystallization, or chromatography if necessary.[4]
-
Integrity: Confirm the structural integrity of your starting materials using techniques like NMR or mass spectrometry. Degradation of starting materials is a common issue.
-
-
Inspect Reaction Setup:
-
Inert Atmosphere: For many metal-catalyzed and some photochemical reactions, the exclusion of oxygen and moisture is critical.[1][4] Ensure your glassware is properly dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Temperature Control: Verify that the reaction temperature is being accurately controlled. Temperatures that are too low may result in a slow or incomplete reaction, while excessively high temperatures can lead to decomposition of reactants, products, or catalysts.[4]
-
Light Source (for Photochemical Reactions): Check the age and output of your lamp. The intensity of UV lamps can decrease over time. Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz for shorter wavelengths).[5]
-
-
Systematically Optimize Reaction Conditions:
-
Concentration: Vary the concentration of your reactants. A higher concentration may favor intermolecular reactions, but can also lead to polymerization.
-
Solvent: The choice of solvent can dramatically affect reaction outcomes.[6][7][8] Screen a variety of solvents with different polarities. For photochemical reactions, ensure the solvent does not absorb strongly at the irradiation wavelength.
-
Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.
-
-
Evaluate Catalyst/Photosensitizer:
-
Catalyst Loading: For catalyzed reactions, optimize the catalyst loading. Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions.
-
Catalyst/Photosensitizer Choice: If one catalyst or photosensitizer is not effective, screen others. For example, in metal-catalyzed reactions, different metals or ligand combinations can have a profound effect.[9]
-
Issue 2: Formation of Multiple Products (Low Selectivity)
When your reaction produces a mixture of isomers (regio- or diastereomers) or undesired side products, the following strategies can be employed.
Decision-Making Process for Optimizing Selectivity
Caption: Decision-making process for optimizing selectivity in cyclobutane synthesis.
Detailed Strategies:
-
Regioselectivity: The formation of constitutional isomers (e.g., head-to-head vs. head-to-tail adducts) is governed by electronic and steric factors.
-
Substrate Electronics: The regioselectivity of intermolecular [2+2] cycloadditions is often governed by the electronic properties of the reactants.[10] For example, in the cycloaddition of an electron-rich alkene with an electron-poor alkene, the head-to-tail product is typically favored.
-
Catalyst Control: In metal-catalyzed reactions, the choice of metal and ligands can strongly influence regioselectivity.
-
-
Diastereoselectivity: The preferential formation of one diastereomer over another is a common goal.
-
Solvent and Temperature: As mentioned in the FAQs, these are powerful handles for tuning diastereoselectivity.[1]
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries covalently attached to a substrate can effectively bias the facial selectivity of the cycloaddition. Similarly, chiral catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer or diastereomer.
-
-
Competing Side Reactions:
-
Polymerization: If polymerization of the starting alkene is a problem, try running the reaction at a lower concentration.
-
Isomerization: For photochemical reactions where cis/trans isomerization of the starting alkene competes with cycloaddition, using a photosensitizer that preferentially promotes the cycloaddition pathway can be beneficial.[1]
-
Issue 3: Product Decomposition
Cyclobutanes are strained molecules and can be prone to decomposition under certain conditions.[11]
-
Ring Opening: The high ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions, especially under harsh conditions like high temperatures or the presence of strong acids or bases.[12] Use mild workup and purification conditions.
-
Photochemical Degradation: The cyclobutane product itself may be photolabile and can undergo further photochemical reactions upon prolonged exposure to the light source.[1] It is important to monitor the reaction and stop it once the starting material is consumed to prevent product degradation.
Data Summary Tables
Table 1: Influence of Solvent Polarity on Diastereoselectivity
| Reaction Type | General Trend with Increasing Solvent Polarity | Example Solvents (Increasing Polarity) | Reference |
| Photochemical [2+2] Cycloaddition | Can significantly alter or even reverse diastereoselectivity | Hexane -> Toluene -> Dichloromethane -> Acetone -> Acetonitrile | [1] |
| Thermal [2+2] Cycloaddition | Can influence the stability of polar intermediates or transition states, affecting selectivity | Non-polar solvents often favor concerted pathways, while polar solvents can favor stepwise mechanisms | [6] |
Table 2: Common Photosensitizers for [2+2] Cycloadditions
| Photosensitizer | Triplet Energy (kcal/mol) | Typical Applications | Reference |
| Acetone | 78-82 | Intramolecular cycloadditions, reactions with simple alkenes | [3] |
| Benzophenone | 69 | Intermolecular cycloadditions, when higher energy transfer is needed | [3] |
| Thioxanthone | 65.5 | Visible-light mediated cycloadditions | [13] |
Experimental Protocols
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition
This protocol provides a general guideline for performing a photochemical [2+2] cycloaddition reaction.
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and the second reactant (1.0-2.0 equiv) in the chosen solvent. The concentration should be optimized for the specific reaction.
-
Degas the solution by bubbling a stream of inert gas (e.g., argon or nitrogen) through it for at least 30 minutes to remove dissolved oxygen.[5]
-
If a photosensitizer is used, add it to the reaction mixture (typically 10-20 mol%).
-
-
Irradiation:
-
Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp).[5] Ensure the lamp's emission spectrum is appropriate for the reaction.
-
Maintain a constant temperature using a cooling system, as photochemical reactions can generate significant heat.
-
Stir the reaction mixture vigorously to ensure uniform irradiation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or NMR.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to isolate the desired cyclobutane.
-
Protocol 2: Optimizing a Metal-Catalyzed [2+2] Cycloaddition
This protocol outlines a systematic approach to optimizing a transition metal-catalyzed [2+2] cycloaddition.
-
Catalyst and Ligand Screening:
-
Set up a parallel array of small-scale reactions, each with a different metal precursor and/or ligand.
-
Use a standard set of conditions (e.g., room temperature, a common solvent like toluene or THF) for the initial screen.
-
Analyze the yield of the desired product in each reaction to identify promising catalyst/ligand combinations.
-
-
Solvent and Temperature Optimization:
-
Using the best catalyst system identified in step 1, screen a range of solvents with varying polarities.
-
For the most promising solvent, perform the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Concentration and Stoichiometry Tuning:
-
Vary the concentration of the reactants to determine its effect on the yield and the formation of byproducts.
-
Optimize the stoichiometry of the reactants, especially if one is prone to homodimerization.
-
-
Scale-up:
-
Once the optimal conditions have been identified, the reaction can be scaled up. Ensure that efficient stirring and temperature control are maintained during scale-up.
-
References
- Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Form
- Recent Progress in Metal-Catalyzed [2+2+2] Cycloaddition Reactions.
- Recent Progress in Metal-Catalyzed [2+2+2] Cycloaddition Reactions | Request PDF.
- Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes | Bentham Science.
- [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review - MDPI.
- Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - NIH.
- An In-Depth Technical Guide to the Photochemical [2+2] Cycloaddition of Dibenzylideneacetone - Benchchem.
- Review of Mechanistic Studies of Transition-Metal Catalyzed [2+2+2] Cycloaddition Reactions - IQCC - UdG.
- Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem.
- Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)
- Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine | The Journal of Physical Chemistry B - ACS Public
- SCRF/Monte Carlo Study of Solvent Effects on a Polar [2+2] Cycloaddition | The Journal of Physical Chemistry - ACS Public
- 29 Cyclobutane Synthesis | PDF | Chemistry - Scribd.
- Application Notes and Protocols for Photochemical [2+2] Cycloaddition - Benchchem.
- Cyclobutanes in Organic Synthesis - Baran Lab.
- Reactions of Cyclopropane and Cyclobutane - Pharmaguideline.
- Cyclobutane - Wikipedia.
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- 12. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 13. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Cbz-Protected Intermediates
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Welcome to the technical support center dedicated to addressing a common yet challenging issue in synthetic chemistry: the low solubility of Carboxybenzyl (Cbz)-protected intermediates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve solubility problems encountered during their experiments, ensuring smoother workflows and higher yields.
Understanding the Challenge: The Nature of Cbz-Protected Intermediates
The Cbz group is a widely used protecting group for amines, particularly in peptide synthesis, due to its ease of introduction and stability under various conditions.[1][2][3] However, the introduction of the benzyloxycarbonyl group can significantly increase the hydrophobicity and crystallinity of the molecule, often leading to poor solubility in common organic solvents. This can complicate reaction monitoring, purification, and subsequent deprotection steps.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my Cbz-protected amino acid crashing out of the reaction mixture?
A: This is a classic sign of exceeding the solubility limit of your intermediate in the chosen solvent. The Cbz group, with its phenyl ring, can promote π-stacking and increase intermolecular forces, leading to precipitation, especially at higher concentrations or lower temperatures.
Q2: Can I just add more solvent to redissolve my compound?
A: While tempting, simply diluting the reaction mixture may not be the most efficient solution. It can lead to slower reaction rates and create challenges for downstream processing, such as solvent removal. A more strategic approach involving solvent screening or temperature adjustment is often more effective.
Q3: Is the low solubility affecting my reaction yield?
A: Absolutely. If your starting material or intermediate is not fully dissolved, the reaction becomes heterogeneous, limiting the access of reagents to the reactive sites. This can lead to incomplete reactions, lower yields, and the formation of side products. In solid-phase peptide synthesis (SPPS), poor solubility can cause peptide aggregation on the resin, hindering both deprotection and coupling steps.[6]
Q4: Are there alternatives to the Cbz group that are more soluble?
A: Yes, other protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) are available and may offer different solubility profiles.[4] The choice of protecting group should be guided by the overall synthetic strategy, including the deprotection conditions required for your target molecule.[3][7]
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening
When faced with a poorly soluble Cbz-protected intermediate, a systematic approach to solvent selection is the first line of defense. The goal is to find a solvent or solvent system that can effectively solvate the molecule without interfering with the reaction.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Dispense a small, accurately weighed amount of your Cbz-protected intermediate (e.g., 5-10 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.
-
Observation: Agitate the vials at a controlled temperature (e.g., room temperature) and observe for dissolution.
-
Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the observation.
-
Quantification: Continue this process until the compound dissolves or a practical solvent limit is reached. This allows for a semi-quantitative assessment of solubility.
Table 1: Common Solvents for Cbz-Protected Intermediates
| Solvent | Polarity Index | Dielectric Constant (20°C) | Common Applications & Notes |
| Dichloromethane (DCM) | 3.1 | 9.1 | Often a good starting point for many organic reactions.[8] |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | A highly polar aprotic solvent, effective for many polar compounds.[8][9] |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 32.2 | Similar to DMF, often used in peptide synthesis for its excellent solvating properties.[8][10] |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | A less polar ether, can be effective, especially in mixtures.[8] |
| Acetonitrile (ACN) | 5.8 | 37.5 | A polar aprotic solvent, sometimes used in purifications. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | A very strong polar aprotic solvent, can dissolve many otherwise insoluble compounds. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 2.9 | 6.2 | A greener alternative to THF with good solvating power for some compounds.[11] |
Causality: The principle of "like dissolves like" is paramount here. The Cbz group introduces both aromatic and carbamate functionalities.[12] A solvent's ability to engage in hydrogen bonding, dipole-dipole interactions, and van der Waals forces with these groups will determine its effectiveness. For instance, polar aprotic solvents like DMF and NMP are often effective due to their ability to disrupt the intermolecular forces within the crystalline solid.[8]
Guide 2: Leveraging Temperature and pH
Temperature Modification:
Increasing the temperature can significantly enhance the solubility of many organic compounds, as described by the van't Hoff equation.[13][14]
Experimental Protocol: Temperature-Dependent Solubility Study
-
Setup: Prepare a saturated solution of your Cbz-intermediate in a chosen solvent at room temperature.
-
Heating: Gradually heat the solution in a controlled manner (e.g., in 5-10°C increments) while stirring.
-
Observation: Note the temperature at which the solid completely dissolves.
-
Caution: Be mindful of the thermal stability of your compound and the boiling point of the solvent. Unwanted side reactions can occur at elevated temperatures.
pH Adjustment (for compounds with acidic or basic moieties):
If your Cbz-protected intermediate also contains a free carboxylic acid or a basic nitrogen, its solubility can be dramatically altered by adjusting the pH.[15][16]
-
Acidic Moiety: In the presence of a free carboxylic acid, adding a base (e.g., NaHCO₃, Na₂CO₃) can deprotonate the acid, forming a more soluble salt.[1]
-
Basic Moiety: For compounds with an additional basic site, the addition of an acid can form a more soluble ammonium salt.
Causality: The conversion of a neutral organic molecule into a salt introduces ionic character, which generally increases solubility in polar solvents.[17]
Guide 3: Modifying the Solid-State Properties
Recrystallization:
The crystalline form of a compound can significantly impact its solubility.[15] If you are isolating a Cbz-protected intermediate as a solid, the method of crystallization can be optimized to produce a more soluble form.
Experimental Protocol: Recrystallization Solvent Screening
-
Dissolution: Dissolve your crude Cbz-intermediate in a minimal amount of a suitable hot solvent.
-
Cooling: Slowly cool the solution to allow for the formation of well-ordered crystals. Rapid cooling can sometimes lead to the formation of less stable, more soluble polymorphs or amorphous material.
-
Solvent Systems: Experiment with different solvent/anti-solvent systems to influence crystal packing and morphology.[18][19][20]
Particle Size Reduction:
Reducing the particle size of a solid can increase its dissolution rate by increasing the surface area available for solvation.[17]
-
Micronization: Techniques like grinding or milling can be employed to reduce particle size. However, this generally does not affect the equilibrium solubility.[15][17]
Troubleshooting Workflow
Below is a logical workflow to guide you through troubleshooting low solubility issues with Cbz-protected intermediates.
Caption: A decision tree for troubleshooting low solubility.
References
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (n.d.).
- Solubility Enhancement Technique | CUTM Courseware. (n.d.).
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
- Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. (n.d.).
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
- Molecular Insights into Bioactive Interactions Within Protein- and Polysaccharide-Based Colloids: Implications for Stability, Functionality, and Bioavailability - MDPI. (n.d.).
- Glutamic acid protection using cbz ? | ResearchGate. (2018, July 30).
- Properties of solvents tested for the thermal recrystallization of CBZ - ResearchGate. (n.d.).
- Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Request PDF - ResearchGate. (2025, August 6).
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31).
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- Solid phase peptide synthesis help : r/Biochemistry - Reddit. (2021, May 22).
- Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC - NIH. (n.d.).
- Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability - PubMed. (2012, January 13).
- To Deprotect and Serve - Scientific Update - UK. (2023, February 22).
- Melting properties of amino acids and their solubility in water - RSC Publishing. (n.d.).
- How do I remove CBz of a primary amine compound and at the same time form a trifluoroacetate? | ResearchGate. (2015, April 14).
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? | ResearchGate. (2018, July 22).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7).
- Protective Groups - Organic Chemistry Portal. (n.d.).
- Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - Frontiers. (2021, June 15).
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
- CBZ-Amino Acids - BOC Sciences. (n.d.).
- Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.).
- Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023, December 12).
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (n.d.).
- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
- An effective organic solvent system for the dissolution of amino acids - PubMed. (n.d.).
- 26.05 Protecting Groups for Amines: Carbamates - YouTube. (2020, May 18).
- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? - ResearchGate. (2023, June 9).
- Properties of solvents tested for the thermal recrystallization of CBZ - ResearchGate. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
- Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- (PDF) An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 3).
- Green solvents for solid phase peptide synthesis - Biotage. (2023, February 6).
- Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery. (2024, May 15).
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 11. biotage.com [biotage.com]
- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recrystallization of commercial carbamazepine samples-a strategy to control dissolution variability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges and frequently asked questions in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step sequence starting from the corresponding ethyl ester hydrochloride salt. This involves the protection of the amino group with a carboxybenzyl (Cbz) group, followed by the hydrolysis of the ethyl ester to the carboxylic acid. While straightforward on a lab scale, scaling up these transformations introduces challenges related to reaction control, product isolation, and purity.
Caption: General workflow for the synthesis of the target molecule.
II. Troubleshooting Guide and FAQs
Part 1: Cbz Protection of trans-Ethyl 3-aminocyclobutanecarboxylate
This initial step involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] The primary challenges at scale revolve around managing the exothermicity of the reaction, ensuring complete conversion, and minimizing byproduct formation.
Q1: We are observing a significant exotherm and localized "hot spots" during the addition of Cbz-Cl in our large-scale reactor, leading to a darker-colored reaction mixture. What is happening and how can we prevent this?
A1: This is a classic example of a heat transfer issue that becomes more pronounced upon scale-up.[2] The reaction of Cbz-Cl with the amine is exothermic, and the surface area-to-volume ratio of your reactor decreases as you increase the scale, making heat dissipation less efficient.[2] These localized hot spots can lead to the degradation of both the starting material and the product, resulting in impurities.
-
Causality: Inefficient heat removal can cause localized temperatures to rise significantly, promoting side reactions such as the decomposition of Cbz-Cl or the formation of over-alkylated byproducts.
-
Troubleshooting Steps:
-
Control the Rate of Addition: Add the Cbz-Cl slowly and sub-surface to ensure it reacts before accumulating.
-
Improve Agitation: Ensure your reactor's mixing is sufficient to maintain a homogenous temperature throughout the reaction mass. Poor mixing is a common culprit for localized temperature spikes.[2]
-
Optimize Reaction Temperature: While the reaction is often run at 0 °C on a lab scale, you may need to lower the initial temperature of your reaction mixture to compensate for the exotherm.
-
Consider a Different Base: If using a strong organic base like triethylamine, consider switching to a milder inorganic base like sodium bicarbonate, which can lead to a more controlled reaction profile.
-
Q2: Our reaction is sluggish, and we are seeing incomplete conversion even after extended reaction times. What are the likely causes?
A2: Incomplete conversion is often due to issues with reagent stoichiometry, base strength, or the presence of moisture.
-
Causality: The amine starting material is a hydrochloride salt, which requires a sufficient amount of base to liberate the free amine for the reaction to proceed. Water can also compete with the amine in reacting with Cbz-Cl, especially at higher temperatures.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure you are using at least two equivalents of base: one to neutralize the hydrochloride salt and one to quench the HCl generated during the reaction.[3]
-
pH Monitoring: If conducting the reaction in an aqueous biphasic system, monitor the pH of the aqueous layer. It should remain basic (pH 8-10) throughout the addition of Cbz-Cl.
-
Reagent Quality: Ensure your Cbz-Cl is of high quality and has not degraded due to moisture. Older bottles of Cbz-Cl can be a source of phosgene, which can lead to unwanted side reactions.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Reagent Addition | Slow, controlled, sub-surface addition of Cbz-Cl | Manages exotherm and prevents localized high concentrations.[4] |
| Temperature | Maintain strict temperature control, potentially at a lower setpoint than lab scale | Compensates for reduced heat transfer efficiency.[5] |
| Agitation | Ensure efficient mixing to maintain homogeneity | Prevents "hot spots" and ensures consistent reaction rates.[2] |
| Base | Use a sufficient excess of a mild base (e.g., NaHCO₃) | Neutralizes HCl salt and generated HCl without being overly reactive. |
Part 2: Hydrolysis of the Ethyl Ester (Saponification)
The second step is the hydrolysis of the ethyl ester to the carboxylic acid, typically under basic conditions.[6] Key challenges at scale include ensuring complete hydrolysis, preventing side reactions, and achieving efficient product isolation.
Q3: After acidification of the reaction mixture, we are getting a sticky, oily product that is difficult to filter and purify. What is causing this, and how can we obtain a crystalline product?
A3: This is a common issue in the crystallization of amino acids and is often related to the purity of the product and the crystallization conditions.
-
Causality: The presence of unreacted starting material, byproducts from the Cbz-protection step, or incomplete hydrolysis can act as impurities that inhibit crystallization. The rate of acidification can also impact the particle size and morphology of the precipitate.
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Before acidification, confirm the absence of the starting ethyl ester by an in-process control (e.g., HPLC or TLC). If hydrolysis is incomplete, you can add more base or increase the reaction temperature and/or time.
-
Work-up Prior to Acidification: After hydrolysis, consider performing an extraction with a non-polar solvent (e.g., toluene or MTBE) while the mixture is still basic. This can remove non-polar impurities, such as toluene from the Cbz group cleavage if any deprotection occurred.
-
Controlled Acidification: Add the acid slowly to the cooled reaction mixture with vigorous stirring. This allows for the gradual formation of crystals and can prevent the oiling out of the product. Seeding the solution with a small amount of previously isolated crystalline material can also promote crystallization.
-
Solvent Selection for Crystallization: Consider an anti-solvent crystallization. After acidification, if the product is soluble in the aqueous phase, you can add a miscible organic solvent in which the product is insoluble to induce precipitation.
-
Q4: We are concerned about potential racemization or epimerization at the carbon bearing the Cbz-amino group during the basic hydrolysis. Is this a valid concern, and how can we mitigate it?
A4: While less common for this specific substrate compared to α-amino acids, it is a valid concern under harsh basic conditions.
-
Causality: A strong base could potentially deprotonate the α-carbon to the carboxylic acid, leading to epimerization. However, the trans-configuration of the cyclobutane ring provides some steric hindrance to this process.
-
Troubleshooting Steps:
-
Use Milder Conditions: Employ a milder base like lithium hydroxide (LiOH) instead of sodium or potassium hydroxide. LiOH is often used for ester hydrolysis when racemization is a concern.
-
Control Temperature: Run the hydrolysis at the lowest temperature that provides a reasonable reaction rate. Avoid prolonged heating at high temperatures.
-
Monitor Stereochemical Purity: Analyze the stereochemical purity of your final product using a suitable chiral analytical method (e.g., chiral HPLC) to confirm that no epimerization has occurred.
-
Caption: Decision-making workflow for troubleshooting product isolation.
III. Experimental Protocols
Protocol 1: Scale-Up of Cbz Protection
-
Reactor Setup: Charge a suitably sized reactor with trans-ethyl 3-aminocyclobutanecarboxylate hydrochloride (1.0 equiv), water, and a suitable organic solvent (e.g., THF or 2-MeTHF).
-
Cooling: Cool the mixture to 0-5 °C with efficient stirring.
-
Base Addition: Add sodium bicarbonate (2.2 equiv) to the mixture.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1 equiv) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction at 0-10 °C for 2-4 hours and monitor for completion by HPLC or TLC.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Scale-Up of Ester Hydrolysis
-
Reactor Setup: Charge the reactor with the crude trans-ethyl 3-(Cbz-amino)cyclobutanecarboxylate from the previous step, water, and methanol.
-
Base Addition: Add a 2M aqueous solution of sodium hydroxide (1.5 equiv) and heat the mixture to 40-50 °C.
-
Reaction Monitoring: Stir at 40-50 °C for 2-6 hours, monitoring for completion by HPLC or TLC.
-
Cooling and Extraction: Cool the mixture to room temperature. Optionally, wash with a non-polar solvent like MTBE to remove organic impurities.
-
Acidification and Isolation: Cool the aqueous layer to 0-5 °C and slowly add 1M HCl with vigorous stirring until the pH reaches 2-3.
-
Filtration and Drying: The product should precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to afford the final product.
IV. References
-
Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
-
Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
-
BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
-
Benchchem. (2025). Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis.
-
Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
-
Benchchem. (2025). Technical Support Center: Mitsunobu Reactions with ADDP.
-
Benchchem. (2025). Technical Support Center: Optimization of Cbz Deprotection.
-
GEA. (n.d.). Crystallization of Amino Acids.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
ResearchGate. (2018). Cbz deprotection conditions: screening of catalysts and sources of H2.
-
PubMed. (2015). Large-scale crystallization of proteins for purification and formulation.
-
Benchchem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
-
IUCr Journals. (2020). Homogeneous batch micro-crystallization of proteins from ammonium sulfate.
-
Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
-
Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate.
-
Fluorotherm. (2024). Optimizing Heat Transfer in the Chemical Industry.
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
-
AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry.
-
ResearchGate. (n.d.). Heat transfer and thermodynamic analysis of synthesis gas production processes in chemical reactors with integrated heat exchangers by steam reforming.
-
ACS GCI Pharmaceutical Roundtable. (2025). Mitsunobu.
-
Liskon Biological. (2025). Optimizing Ethyl Propanoate Processes in Pharmaceutical Production.
-
ResearchGate. (2015). How can I speed up a Mitsunobu reaction?.
-
Chemguide. (n.d.). hydrolysis of esters.
-
Google Patents. (n.d.). US5856150A - Selective hydrolysis of saturated esters over unsaturated esters using enzymes.
-
Wikipedia. (n.d.). Benzyl chloroformate.
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
-
MDPI. (n.d.). Enzymatic Hydroesterification of Soybean Oil Deodorizer Distillate: Sustainable Synthesis of Ethyl and Xylose Fatty Acid Esters.
-
Sigma-Aldrich. (n.d.). Application Note – Mitsunobu.
-
Reddit. (2018). Mitsunobu reaction issues.
-
Svedberg, T., & Nichols, J. B. (1923). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Journal of the American Chemical Society, 45(12), 2910-2917.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:957793-36-1 | trans-Ethyl 3-aminocyclobutanecarboxylate hydrochloride | Chemsrc [chemsrc.com]
- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
Technical Support Center: Managing Acidic Impurities in Cyclobutane Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of cyclobutane carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with acidic impurities during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.
Introduction: The Challenge of Acidic Impurities
Cyclobutane carboxylic acid is a valuable building block in the synthesis of various biologically active compounds and approved drugs.[1] A common and effective route to its synthesis is the malonic ester synthesis, which involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.[1][2][3] While this method is robust, the formation of acidic impurities is a significant challenge that can impact yield, purity, and downstream applications. Controlling these impurities is therefore crucial for a successful and scalable synthesis.[4]
This guide will provide a comprehensive overview of the common acidic impurities, their sources, and effective strategies for their management and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic impurities I might encounter in my cyclobutane carboxylic acid synthesis?
A1: The primary acidic impurities typically arise from the malonic ester synthesis route and include:
-
1,1-Cyclobutanedicarboxylic acid: This is the immediate precursor to cyclobutane carboxylic acid and can remain if the decarboxylation step is incomplete.[5][6]
-
Unreacted Malonic Acid: If the hydrolysis of diethyl malonate is complete but the subsequent reaction with 1,3-dibromopropane is not, you may have residual malonic acid.
-
Hydrolyzed byproducts from side reactions: Side reactions can lead to other dicarboxylic acids or acidic species. For instance, a side reaction between two moles of malonic ester and one mole of trimethylene bromide can form ethyl pentane-1,1,5,5-tetracarboxylate, which upon hydrolysis yields an acidic impurity.[5]
Q2: My final product shows a broad melting point range. Could this be due to acidic impurities?
A2: Yes, a broad melting point range is a classic indicator of impurities. The presence of precursors like 1,1-cyclobutanedicarboxylic acid or other acidic byproducts will disrupt the crystal lattice of your final product, leading to a lower and broader melting point.
Q3: I'm seeing a lower than expected yield. Can acidic impurities be the cause?
A3: Absolutely. The formation of side products, which are often acidic in nature, directly consumes your starting materials, thereby reducing the overall yield of the desired cyclobutane carboxylic acid. Inefficient decarboxylation of the intermediate 1,1-cyclobutanedicarboxylic acid will also result in a lower yield of the final product.
Q4: How can I quickly check for the presence of acidic impurities during my workup?
A4: A simple and effective method is to use a separating funnel and wash your organic layer with an aqueous solution of sodium bicarbonate.[7] If acidic impurities are present, you will observe effervescence (bubbling) due to the release of carbon dioxide gas.[7] This can be a good qualitative indicator to guide your purification strategy.
Troubleshooting Guides
Issue 1: Incomplete Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
Symptoms:
-
Lower than expected yield of cyclobutane carboxylic acid.
-
Presence of a solid that melts at a higher temperature (around 156-158°C) in your crude product.[5]
-
Broad melting point of the final product.
-
Analytical data (e.g., NMR, LC-MS) showing the presence of the dicarboxylic acid.
Root Cause Analysis: The decarboxylation of 1,1-cyclobutanedicarboxylic acid requires heating to a sufficiently high temperature to drive off carbon dioxide.[6][8] Inadequate heating, either in terms of temperature or duration, will lead to incomplete conversion.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete decarboxylation.
Detailed Protocol: Ensuring Complete Decarboxylation
-
Apparatus Setup: Place the crude 1,1-cyclobutanedicarboxylic acid in a distillation flask equipped with a thermometer and connected to a receiving flask.[5]
-
Heating: Heat the flask in a suitable bath (e.g., oil or metal) to a temperature of 160-170°C.[5][6]
-
Monitoring: Observe the evolution of carbon dioxide gas. Continue heating until the effervescence ceases, indicating the completion of the decarboxylation reaction.[5]
-
Distillation: After decarboxylation is complete, increase the bath temperature to 210-220°C and collect the fraction boiling between 189-195°C, which is the crude cyclobutane carboxylic acid.[5]
-
Redistillation: For higher purity, redistill the collected fraction. The pure acid boils at 191.5–193.5°C at 740 mm Hg.[5]
Issue 2: Presence of Unreacted Malonic Acid and Other Water-Soluble Acidic Impurities
Symptoms:
-
Low pH of the aqueous layer after initial extractions.
-
Formation of an emulsion during liquid-liquid extraction.
-
Poor separation of organic and aqueous layers.
Root Cause Analysis: Insufficient washing of the organic phase can leave behind water-soluble acidic impurities like residual malonic acid or mineral acids used during the workup.
Troubleshooting Workflow:
Caption: Workflow for removing water-soluble acidic impurities.
Detailed Protocol: Acid-Base Extraction for Purification
This protocol is a general method for removing acidic impurities from an organic product.[7][9][10][11]
-
Initial Extraction: Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Bicarbonate Wash: Transfer the organic solution to a separating funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release the pressure from any evolved carbon dioxide.[7]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the bicarbonate wash until no more effervescence is observed. This indicates that the bulk of the acidic impurities has been neutralized and removed.[7]
-
Water Wash: Wash the organic layer with water to remove any remaining bicarbonate solution.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to begin the drying process of the organic layer.[11]
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by evaporation to yield the purified product.[9]
Analytical Methods for Impurity Profiling
To effectively manage acidic impurities, it is essential to have robust analytical methods for their detection and quantification.
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of cyclobutane carboxylic acid and its acidic impurities. | Reversed-phase chromatography with a UV detector is a common method.[12] The carboxyl group absorbs in the short UV wavelength region (around 210 nm).[12] An acidic mobile phase is often used to suppress the ionization of the carboxylic acids and improve peak shape.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | Derivatization of the carboxylic acids to their more volatile ester forms may be necessary for optimal analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and any isolated impurities. | ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of your product and characterize unknown impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Can confirm the presence of the carboxylic acid functional group (broad O-H stretch and a C=O stretch) and help identify other functionalities present in impurities. |
| Melting Point Analysis | Assessment of purity. | A sharp melting point close to the literature value is indicative of high purity. A depressed and broad melting range suggests the presence of impurities. |
Advanced Purification Strategy: Recrystallization
For solid crude products, recrystallization is a powerful technique for removing impurities.
Detailed Protocol: Recrystallization of 1,1-Cyclobutanedicarboxylic Acid
If you have isolated the intermediate 1,1-cyclobutanedicarboxylic acid and it appears impure, recrystallization can be performed before proceeding to the decarboxylation step.
-
Solvent Selection: Ethyl acetate is a suitable solvent for the recrystallization of 1,1-cyclobutanedicarboxylic acid.[5]
-
Dissolution: Dissolve the crude, pasty mass of the acid in a minimal amount of hot ethyl acetate.[5]
-
Cooling and Crystallization: Cool the solution in an ice-salt bath to induce crystallization of the pure dicarboxylic acid.[5]
-
Filtration: Filter the purified crystals and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals thoroughly before proceeding to the decarboxylation step.
By carefully controlling the reaction conditions and implementing these purification and analytical strategies, you can effectively manage acidic impurities in the synthesis of cyclobutane carboxylic acid, leading to a higher quality final product.
References
-
Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16. doi: 10.15227/orgsyn.023.0016. [Link]
-
Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]
-
Stenstrøm, Y., & Sydnes, L. K. (n.d.). By Transformation of Other Cyclobutanes. In Houben-Weyl Methods of Organic Chemistry Vol. E 17b, 4th Edition Supplement. Retrieved from [Link]
-
Ohashi, N., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
-
YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
King Saud University. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]
Sources
- 1. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 13. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
"stability of Cbz protecting group under various reaction conditions"
Welcome to the technical support center for the Carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and use of the Cbz group in organic synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions about the Cbz protecting group, providing quick and accessible answers.
Q1: What is the general stability profile of the Cbz protecting group?
The Cbz group is known for its robustness under a variety of reaction conditions. It is generally stable in basic and mildly acidic media, making it a versatile choice for multi-step synthesis.[1] Its primary lability is towards catalytic hydrogenolysis and strong acids.[1][2]
Q2: Under what conditions is the Cbz group most stable?
The Cbz group is highly stable under basic conditions. It can withstand reagents like sodium carbonate and sodium bicarbonate, which are often used during its introduction (the Schotten-Baumann reaction).[1][3] It is also stable to many nucleophiles and other non-reductive reaction conditions.
Q3: What are the primary methods for Cbz deprotection?
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) with hydrogen gas (H₂).[2][4] Other methods include transfer hydrogenolysis, which uses a hydrogen donor in situ, and cleavage under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[3][4]
Q4: Is the Cbz group orthogonal to other common amine protecting groups?
Yes, the Cbz group's unique cleavage conditions make it orthogonal to other widely used protecting groups.[1] It is stable under the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5] This orthogonality is crucial in complex synthetic strategies, particularly in peptide synthesis.[5][6]
Q5: Can the Cbz group be removed in the presence of other reducible functional groups?
This can be challenging. Catalytic hydrogenolysis, the primary deprotection method, can also reduce other sensitive functional groups like alkenes, alkynes, nitro groups, and some aryl halides.[7] In such cases, alternative deprotection methods that do not involve hydrogenation, such as acidic or nucleophilic cleavage, should be considered.[7][8]
Q6: What are the byproducts of Cbz deprotection?
During catalytic hydrogenolysis, the Cbz group cleaves to yield the deprotected amine, toluene, and carbon dioxide.[3] These byproducts are volatile and generally easy to remove from the reaction mixture.[7] Acid-catalyzed cleavage can generate a benzyl cation, which may lead to side reactions.[7]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during experiments involving the Cbz protecting group.
Guide 1: Incomplete or Sluggish Catalytic Hydrogenolysis
Problem: The Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion.
Causality and Solutions: This is a frequent issue that can be attributed to several factors. A systematic approach is recommended for troubleshooting.
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities.[9]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and degrade over time.
-
Solution: Use a fresh batch of a high-quality catalyst. For particularly stubborn substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be effective.[8]
-
-
Insufficient Hydrogen: Atmospheric pressure of hydrogen may not be adequate for all substrates.
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, inhibiting its activity.
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, thereby reducing its coordination to the catalyst.[9]
-
Troubleshooting Workflow for Incomplete Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Guide 2: Unwanted Side Reactions During Deprotection
Problem: Observation of unexpected side products during Cbz deprotection.
Causality and Solutions: The nature of side products is highly dependent on the deprotection method and the substrate's functional groups.
-
Over-reduction during Hydrogenolysis: Other functional groups such as alkenes, alkynes, nitro groups, and aryl halides may be reduced under hydrogenation conditions.[7]
-
N-Benzylation: Incomplete hydrogenolysis or insufficient hydrogen can sometimes lead to the formation of an N-benzyl side product.[11]
-
Solution: Ensure a sufficient hydrogen supply and that the reaction goes to completion. If N-benzylation persists, switching to a non-reductive deprotection method is advisable.
-
-
Alkylation during Acidic Cleavage: The benzyl cation formed during strong acid-catalyzed deprotection can alkylate sensitive functional groups or the solvent.[7]
-
Solution: Use scavengers to trap the benzyl cation. Alternatively, milder Lewis acid conditions can mitigate this issue.[8]
-
Data Presentation: Stability of Cbz Group Under Various Conditions
| Condition/Reagent | Stability | Notes |
| Catalytic Hydrogenolysis | ||
| H₂, Pd/C | Labile | The most common and mildest deprotection method.[2] |
| Transfer Hydrogenation (e.g., HCO₂NH₄, Pd/C) | Labile | A safer alternative to using hydrogen gas.[3] |
| Acidic Conditions | ||
| HBr in Acetic Acid | Labile | A strong acid condition for rapid deprotection.[1][11] |
| Trifluoroacetic Acid (TFA) | Generally Stable | Cbz is more stable to TFA than the Boc group, forming the basis of their orthogonality.[5] |
| HCl in Organic Solvents | Labile | An effective metal-free deprotection method.[12] |
| AlCl₃ in HFIP | Labile | A mild Lewis acid condition compatible with many reducible groups.[10] |
| Basic Conditions | ||
| Na₂CO₃, NaHCO₃ | Stable | Commonly used in the Cbz protection step.[3] |
| Piperidine (20% in DMF) | Stable | Typical conditions for Fmoc group removal.[5] |
| Other Reagents | ||
| 2-Mercaptoethanol, K₃PO₄ in DMAC | Labile | A nucleophilic cleavage method suitable for sensitive substrates.[10] |
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines a standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-protected compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.[5]
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).[5]
-
Evacuate the flask and backfill it with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient.[5]
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[9]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[9]
Protocol 2: Cbz Deprotection by Acidic Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.
Materials:
-
Cbz-protected amine
-
33% Hydrogen bromide (HBr) in acetic acid (HOAc)
-
Anhydrous ether (or other suitable solvent for precipitation)
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[9]
-
Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[9]
-
Upon completion, precipitate the product by adding anhydrous ether.
-
Collect the solid by filtration, wash with ether, and dry under vacuum to obtain the amine hydrobromide salt.
Deprotection Decision Workflow
The choice of the deprotection method is critical and depends on the substrate's properties.
Caption: Decision workflow for selecting a Cbz deprotection method.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
ETH Zurich. Protecting groups. Available from: [Link]
-
Reddit. Protecting groups in organic synthesis?!. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
-
Scientific Update. To Deprotect and Serve. Available from: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link]
-
American Chemical Society. Selective Cleavage of Cbz-Protected Amines. Available from: [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]
-
ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. tdcommons.org [tdcommons.org]
Validation & Comparative
A Comparative Guide to the Conformational Analysis of Peptides Containing trans-3-Aminocyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics, the quest for greater metabolic stability and enhanced biological activity is paramount. The introduction of conformational constraints into peptide backbones has emerged as a powerful strategy to achieve these goals. Among the various cyclic amino acids utilized for this purpose, trans-3-aminocyclobutanecarboxylic acid (t-ACBC) has garnered significant attention. This guide provides a comprehensive comparison of the conformational properties of peptides containing t-ACBC against other commonly used constrained amino acid alternatives, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
The Significance of the Cyclobutane Constraint
The four-membered ring of t-ACBC imparts a significant conformational rigidity to the peptide backbone. This constraint limits the accessible dihedral angles (φ and ψ), thereby pre-organizing the peptide into specific secondary structures. Understanding the precise nature of these induced conformations is critical for the rational design of peptide-based therapeutics with improved efficacy and target specificity. This guide will delve into the experimental and computational methodologies employed to elucidate these structural preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Conformation
NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution, providing insights into the dynamic conformational equilibria that are often relevant to biological function.
Causality Behind Experimental Choices in NMR Analysis
The choice of specific NMR experiments is dictated by the need to extract key structural parameters. One-dimensional (1D) ¹H NMR provides a preliminary assessment of the peptide's folding, with dispersed amide proton signals often indicating a well-defined structure. Two-dimensional (2D) experiments, such as TOCSY and NOESY, are crucial for sequential assignment of resonances and for identifying through-space proximities between protons, respectively. The magnitude of the Nuclear Overhauser Effect (NOE) is inversely proportional to the sixth power of the distance between two protons, providing critical distance restraints for structure calculation. Furthermore, ³J-coupling constants, particularly ³J(Hα, Hn), offer valuable information about the backbone dihedral angle φ through the Karplus relationship.
Experimental Protocol: NMR Spectroscopic Analysis of a Constrained Peptide
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a concentration of 1-5 mM. The choice of solvent can influence peptide conformation.
-
1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to assess sample purity and the dispersion of amide proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify coupled proton spin systems within each amino acid residue. This is the first step in sequential resonance assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. NOESY is suitable for molecules with a correlation time that yields positive NOEs, while ROESY is effective for a wider range of molecular weights.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton resonances sequentially using the TOCSY and NOESY/ROESY data.
-
Structural Calculations: Use the identified NOE distance restraints and dihedral angle restraints derived from coupling constants to calculate a family of solution structures using software such as CYANA, XPLOR-NIH, or Amber.
A Comparative Guide to the NMR and Mass Spectrometry Characterization of Cbz-Cyclobutane Amino Acids
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a key strategy for modulating the pharmacological properties of bioactive molecules. Among these, cyclobutane-constrained amino acids have garnered significant interest due to their ability to impart conformational rigidity, a feature that can enhance binding affinity and metabolic stability. The carbobenzyloxy (Cbz) protecting group is frequently employed during their synthesis and integration into peptide chains.[1] A thorough structural characterization of these Cbz-protected building blocks is paramount to ensure the fidelity of the final product. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the unambiguous characterization of Cbz-cyclobutane amino acids, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Analytical Techniques
The unique stereochemical and conformational properties of cyclobutane amino acids necessitate a multi-faceted analytical approach. The puckered nature of the cyclobutane ring introduces complexities in the NMR spectra, while the presence of the Cbz group influences the fragmentation patterns in mass spectrometry.[2][3][4] Relying on a single technique can lead to ambiguous or incomplete structural assignments. Therefore, the synergistic use of NMR and high-resolution mass spectrometry (HRMS) is not merely best practice but a requirement for robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is an unparalleled tool for elucidating the detailed three-dimensional structure of molecules in solution. For Cbz-cyclobutane amino acids, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete assignment and stereochemical determination.
Key Considerations for NMR Analysis
The puckered conformation of the cyclobutane ring leads to distinct chemical shifts and coupling constants for the ring protons, which are invaluable for determining the relative stereochemistry (cis vs. trans) of the substituents.[2][3] The cis/trans configuration of the cyclobutane residue has been shown to be a primary determinant of the folding patterns in peptides.[3]
¹H NMR Spectroscopy: The proton NMR spectrum provides initial insights into the structure. Key regions of interest include:
-
Aromatic Protons: The protons of the Cbz group's phenyl ring typically appear as a multiplet between 7.30-7.40 ppm.
-
Benzyl Protons: The benzylic methylene protons (C₆H₅CH₂ O-) of the Cbz group present as a characteristic singlet or a pair of doublets around 5.10 ppm.
-
Cyclobutane Ring Protons: These protons resonate in the aliphatic region, typically between 1.80 and 3.50 ppm. Their chemical shifts and coupling patterns are highly sensitive to the ring's stereochemistry and puckering.
-
Alpha-Proton: The proton on the carbon bearing the carboxylic acid group (α-proton) and the proton on the carbon bearing the amino group are key reporters of the local chemical environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H data by providing information on the carbon skeleton. Expected chemical shifts are:
-
Carbonyl Carbons: The carboxylic acid and the Cbz carbonyl carbons resonate in the downfield region, typically between 170 and 175 ppm and around 156 ppm, respectively.
-
Aromatic Carbons: The carbons of the phenyl ring appear between 127 and 136 ppm.
-
Benzylic Carbon: The benzylic carbon of the Cbz group is typically found around 67 ppm.
-
Cyclobutane Ring Carbons: These carbons resonate in the upfield region, generally between 20 and 50 ppm. The substitution pattern significantly influences their precise chemical shifts.
Comparative NMR Data for Cis vs. Trans Isomers
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |
| Phenyl (Cbz) | 7.30 - 7.40 (m, 5H) | 127.0 - 129.0, 136.0 (ipso) | HMBC from benzylic protons |
| Benzylic CH₂ (Cbz) | ~5.10 (s, 2H) | ~67.0 | HMBC to Cbz carbonyl and ipso-carbon |
| Cbz C=O | - | ~156.0 | HMBC from benzylic protons and NH |
| NH | Variable (broad) | - | COSY to C2-H |
| C1-H | Variable | ~45-55 | COSY to C2-H and C4-H₂ |
| C2-H | Variable | ~45-55 | COSY to C1-H and C3-H₂ |
| C3-H₂, C4-H₂ | 1.80 - 2.80 (m) | ~20-35 | COSY within each methylene unit |
| COOH | - | ~170-175 | HMBC from C1-H and C2-H |
Note: The exact chemical shifts for the cyclobutane protons are highly dependent on the cis/trans stereochemistry and the solvent used.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the Cbz-cyclobutane amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to assess sample purity and identify major proton environments.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Depending on the sample concentration, this may require a longer acquisition time.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the cyclobutane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons (like the carbonyls) and connecting the different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Essential for determining stereochemistry by identifying protons that are close in space. For example, in a cis isomer, a NOE would be expected between the C1-H and C2-H protons.
-
Mass Spectrometry: Confirming Identity and Purity
Mass spectrometry provides complementary information to NMR, primarily confirming the molecular weight and offering insights into the molecule's structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.
Ionization Techniques: ESI vs. APCI
For Cbz-cyclobutane amino acids, Electrospray Ionization (ESI) is the most common and suitable ionization technique. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation, allowing for clear determination of the molecular weight.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting fragment ions provide a fingerprint of the molecule's structure. For Cbz-protected amino acids, several characteristic fragmentation pathways are observed. A novel fragmentation rearrangement reaction has been noted for N-terminal protected amino acids using ESI-MS/MS.[6]
Expected Fragmentation Pathways for Cbz-Cyclobutane Amino Acids:
-
Loss of the Cbz group: A major fragmentation pathway often involves the cleavage of the Cbz group. This can occur in several ways, leading to characteristic neutral losses or charged fragments.
-
Loss of toluene (92 Da): [M+H - C₇H₈]⁺
-
Loss of benzyl alcohol (108 Da): [M+H - C₇H₈O]⁺
-
Formation of the benzyl cation (C₇H₇⁺, m/z 91): A very common and often abundant ion in the spectra of benzyl-containing compounds.
-
-
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety is a common fragmentation for amino acids.
-
Ring Opening/Fragmentation: The cyclobutane ring can also fragment, although this may be less favored than the loss of the protecting group. The fragmentation of the cyclobutane ring itself often leads to the loss of ethene (28 Da) or propene (42 Da).
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation.
-
Chromatographic Separation (Optional but Recommended): Use a reverse-phase HPLC column (e.g., C18) to separate the analyte from any impurities before it enters the mass spectrometer.
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and confirm the molecular weight.
-
MS/MS Acquisition (Product Ion Scan): Isolate the [M+H]⁺ ion in the first mass analyzer and fragment it in the collision cell. Scan the second mass analyzer to obtain the product ion spectrum.
Visualizing the Characterization Workflow
Caption: Common fragmentation pathways for Cbz-protected amino acids in positive ion ESI-MS/MS.
Conclusion: An Integrated Approach for Unambiguous Assignment
The structural elucidation of Cbz-cyclobutane amino acids demands a rigorous and integrated analytical strategy. While NMR spectroscopy provides unparalleled detail on the three-dimensional structure and stereochemistry, mass spectrometry offers definitive confirmation of molecular weight and complementary structural information through fragmentation analysis. By employing both techniques in a coordinated workflow, researchers can achieve an unambiguous and comprehensive characterization of these valuable synthetic building blocks, ensuring the quality and integrity of their research and development efforts. The data and protocols presented in this guide offer a robust framework for the analysis of this important class of non-canonical amino acids.
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Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. [Link]
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Zhu, Z., Li, Y. M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Biochemistry & Biophysics, 43(6), 372–376. [Link]
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Zhu, Z., et al. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Semantic Scholar. [Link]
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Ortuño, R. M., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(21), 8347–8356. [Link]
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Yamamoto, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(23), 4275. [Link]
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Gellman, S. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206–6212. [Link]
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Ortuño, R. M., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Figshare. [Link]
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Ortuño, R. M., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6299-6307. [Link]
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Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297–1311. [Link]
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A Comparative Guide to Cyclobutane and Cyclopentane Amino Acids in Peptide Design
Executive Summary
The rational design of peptides with enhanced therapeutic properties—such as improved stability, receptor affinity, and selectivity—frequently involves the incorporation of non-natural, conformationally constrained amino acids. Among these, cyclic amino acids are powerful tools for locking the peptide backbone into specific secondary structures. This guide provides an in-depth comparison of two prominent classes: cyclobutane amino acids (CBAAs) and cyclopentane amino acids (CPAAs). We will explore their distinct conformational properties, their differential impact on peptide secondary structure and biological function, and their synthetic accessibility. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the optimal cyclic scaffold for their specific peptide design objectives.
The Principle of Conformational Constraint in Peptidomimetics
Native peptides often suffer from significant therapeutic limitations, including poor metabolic stability due to proteolytic degradation and low bioavailability. A primary reason for this is their inherent conformational flexibility. By incorporating rigid structural elements, we can pre-organize the peptide into a bioactive conformation, which can lead to a dramatic improvement in its pharmacological profile.[1][2] This strategy not only enhances resistance to proteases but can also increase binding affinity by reducing the entropic penalty upon binding to a biological target. Cycloalkane-derived amino acids, particularly those based on cyclobutane and cyclopentane rings, have emerged as invaluable building blocks in this endeavor.[3][4]
Conformational Properties: The Crux of the Matter
The fundamental differences between CBAAs and CPAAs stem from their intrinsic ring strain and resulting conformational preferences.
Cyclobutane Amino Acids (CBAAs): The Rigid Lock
The cyclobutane ring is characterized by significant angle and torsional strain, with a total ring strain energy of approximately 26.3 kcal/mol.[5] This high strain forces the ring into a non-planar, "puckered" conformation to relieve torsional strain between adjacent hydrogens.[5] When incorporated into a peptide, this rigidity severely restricts the rotation around the backbone's phi (φ) and psi (ψ) dihedral angles, acting as a potent conformational lock. This makes CBAAs excellent tools for inducing sharp turns or stabilizing specific, well-defined structures.[6][7] The stereochemistry of substitution on the ring (cis or trans) is critical; for instance, peptides containing trans-cyclobutane residues tend to adopt more folded structures than their cis-counterparts, which often favor extended, strand-like conformations.[6][7]
Cyclopentane Amino Acids (CPAAs): The Versatile Scaffold
In contrast, the cyclopentane ring possesses a much lower strain energy of about 7.1 kcal/mol.[5] This allows it to adopt a range of flexible, non-planar conformations, most commonly the "envelope" and "twist" forms, which can interconvert with a low energy barrier. This inherent flexibility makes CPAAs conformationally more adaptable than CBAAs. They can be used to mimic and stabilize a wider variety of secondary structures. The specific structure induced is highly dependent on the stereochemistry of the amino and carboxyl groups. For example, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) are known to form stable 12-helices, which are structurally analogous to the α-helices found in proteins, while cis-ACPC oligomers favor the formation of β-sheet secondary structures.[8]
Comparative Analysis of Physicochemical Properties
The choice between a CBAA and a CPAA is a decision between imposing a rigid, well-defined constraint versus a more subtle, flexible one. This choice is dictated by the specific structural hypothesis being tested.
| Property | Cyclobutane Amino Acids (CBAAs) | Cyclopentane Amino Acids (CPAAs) | Rationale & Implication |
| Ring Strain Energy | ~26.3 kcal/mol[5] | ~7.1 kcal/mol[5] | Higher strain in CBAAs leads to a more rigid, puckered structure, offering a stronger conformational constraint. |
| Conformational Flexibility | Low | Moderate | CPAAs can interconvert between envelope and twist forms, allowing for more nuanced structural mimicry and induced fit at receptors. |
| Dominant Conformations | Puckered | Envelope, Twist | The defined puckering of CBAAs provides a predictable constraint, while the dynamic nature of CPAAs offers broader structural possibilities. |
Impact on Peptide Secondary Structure
The distinct geometries of CBAAs and CPAAs translate directly into their ability to influence peptide folding.
Caption: Influence of cyclic constraints on peptide backbone conformation.
As illustrated, the rigid cyclobutane ring imposes a more deterministic effect on the local peptide geometry. This can be highly advantageous for designing peptidomimetics where a specific turn is crucial for activity. For example, the neuropeptide Y (NPY) C-terminal fragment, when modified with cyclobutane β-amino acids, showed exclusive binding to the Y₄ receptor, a feat not achieved with the promiscuous native peptide.[1][9]
Conversely, the flexibility of cyclopentane allows it to act as a versatile scaffold. Its ability to stabilize different secondary structures based on simple stereochemical changes makes it a powerful tool for building larger, well-defined architectures like synthetic protein mimics or nanomaterials.[8]
Consequences for Biological Properties
The structural modifications imparted by CBAAs and CPAAs have profound effects on a peptide's interaction with its biological environment.
Proteolytic Stability
A primary goal of incorporating non-natural amino acids is to enhance resistance to degradation by proteases. Both CBAAs and CPAAs achieve this by introducing a non-native structure that is not recognized by the active sites of common peptidases.[8][10] Peptides containing these residues often exhibit significantly longer half-lives in plasma or serum.[11][12] While both are effective, the bulkier and more rigid cyclobutane scaffold can sometimes offer superior steric shielding to adjacent peptide bonds.
Receptor Binding and Biological Activity
The ultimate test of a peptidomimetic is its biological activity. The choice between a CBAA and a CPAA can be critical.
-
CBAAs are ideal when the bioactive conformation is known and requires a rigid scaffold to lock in the precise orientation of key side chains for receptor interaction. Recently, cyclobutane-bearing stapled peptides were shown to exhibit higher α-helicity and stronger biological activity against the SARS-CoV-2 spike protein compared to canonical hydrocarbon stapled peptides.[11][13]
-
CPAAs may be superior when some conformational adaptability is required for an "induced fit" binding mechanism, or when mimicking a larger secondary structure like a helix is necessary for presenting multiple side chains to a receptor surface.
| Feature | Cyclobutane Amino Acids (CBAAs) | Cyclopentane Amino Acids (CPAAs) |
| Proteolytic Resistance | High (Excellent steric shielding)[1][2] | High (Effective steric hindrance)[8] |
| Receptor Selectivity | Can be very high by locking in a specific conformation for a single receptor subtype.[1][9] | Can be tuned by stabilizing broader secondary structures that are recognized by specific receptor families. |
| Binding Affinity | Potentially very high if the locked conformation matches the bound state; high entropic penalty if it does not. | Generally favorable, as the scaffold's flexibility can better accommodate the receptor's binding pocket. |
Synthetic Accessibility
The practicality of using these building blocks depends on their synthetic accessibility. Fortunately, robust synthetic routes have been developed for both classes.
-
Synthesis of CBAAs: The most common strategies involve [2+2] cycloaddition reactions. Modern methods utilize visible-light photocatalysis to promote the cycloaddition of dehydroamino acids with olefins, providing a mild and efficient route to substituted cyclobutane α-amino acids.[3] Other approaches include Lewis acid-promoted cycloadditions and tandem amidation/Michael additions.[14][15]
-
Synthesis of CPAAs: Synthetic strategies are diverse. One powerful method involves the ring-closing metathesis of diene intermediates derived from common sugars like D-mannose, which allows for excellent stereocontrol.[8][16] Other routes include intramolecular Henry reactions from nitro sugars and alkylidene carbene 1,5-C-H insertion reactions.[17][18]
Experimental Protocols
To empower researchers, we provide representative experimental protocols for synthesis and evaluation.
Protocol: Synthesis of a Cyclobutane α-Amino Acid via Photocatalyzed [2+2] Cycloaddition
This protocol is adapted from methodologies described for visible-light-mediated energy transfer catalysis.[3]
Objective: To synthesize a protected cyclobutane amino acid derivative.
Materials:
-
Dehydroamino acid derivative (e.g., N-Boc-dehydroalanine methyl ester) (1.0 eq)
-
Styrene-type olefin (1.5 eq)
-
[Ir(dFCF₃ppy)₂(dtbpy)]PF₆ photocatalyst (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask or vial with a magnetic stir bar
-
Visible light source (e.g., 40W Blue LED lamp)
-
Standard laboratory glassware for workup and purification (silica gel chromatography).
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the dehydroamino acid (1.0 eq), the photocatalyst (0.01-0.02 eq), and a magnetic stir bar.
-
Add anhydrous, degassed solvent to dissolve the solids.
-
Add the styrene-type olefin (1.5 eq) to the reaction mixture via syringe.
-
Seal the flask and place it approximately 5-10 cm from the blue LED lamp. Ensure the reaction is stirred vigorously.
-
Irradiate the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired cyclobutane α-amino acid product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol: In Vitro Peptide Stability Assay in Human Plasma
This protocol provides a general framework for assessing the proteolytic stability of a modified peptide.[19][20][21][22]
Objective: To determine the half-life (t₁/₂) of a peptide in human plasma.
Materials:
-
Test peptide (stock solution in DMSO, e.g., 10 mM)
-
Pooled human plasma (anticoagulated, e.g., with EDTA), thawed on ice
-
Incubator or water bath at 37°C
-
Precipitation solution: Acetonitrile with 1% formic acid (ice-cold)
-
Microcentrifuge tubes (low-bind)
-
Refrigerated centrifuge (4°C)
-
HPLC or LC-MS system with a C18 column.
Caption: Workflow for determining peptide proteolytic stability.
Procedure:
-
Incubation: Thaw human plasma on ice and centrifuge at ~2000 x g for 10 min at 4°C to pellet any cryoprecipitates.
-
In a low-bind microcentrifuge tube, pre-warm the required volume of plasma at 37°C for 5 minutes.
-
Initiate the reaction by spiking the plasma with the peptide stock solution to a final concentration (e.g., 100 µg/mL or 50 µM). Vortex briefly. This is your T=0 sample point.
-
Immediately withdraw an aliquot (e.g., 50 µL) for the T=0 time point and transfer it to a new tube containing 2-3 volumes of ice-cold precipitation solution (e.g., 150 µL of ACN with 1% FA). Vortex vigorously to precipitate plasma proteins.
-
Incubate the main reaction tube at 37°C.
-
Time-Point Sampling: At subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), repeat step 4, withdrawing aliquots and quenching them in the precipitation solution.
-
Sample Processing: Incubate all quenched samples on ice for at least 20 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to HPLC vials. Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent peptide peak at a specific wavelength (e.g., 214 nm).
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Normalize the data by setting the T=0 peak area as 100%. Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay curve to calculate the half-life (t₁/₂).
Conclusion and Strategic Outlook
The choice between cyclobutane and cyclopentane amino acids is a strategic decision in peptide design, not a matter of inherent superiority.
-
Choose Cyclobutane Amino Acids (CBAAs) when the goal is to introduce a rigid, predictable conformational constraint. They are exceptionally powerful for mimicking specific β-turns or for locking a peptide into a known bioactive conformation, often leading to significant gains in receptor selectivity and potency.
-
Choose Cyclopentane Amino acids (CPAAs) when greater conformational versatility is desired. Their ability to stabilize larger, more diverse secondary structures like helices and sheets makes them ideal for applications requiring the presentation of multiple side chains over a larger surface or for building de novo protein-like architectures.
Future advancements will likely focus on the development of even more sophisticated and diversely functionalized cyclic amino acids, expanding the medicinal chemist's toolkit. By understanding the fundamental principles of how ring size, strain, and stereochemistry influence peptide structure, researchers can continue to push the boundaries of peptide therapeutics, transforming transient signaling molecules into robust and effective drugs.
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Fernández, F., Fernández, A. G., Balo, R., Sánchez-Pedregal, V. M., Royo, M., Soengas, R. G., Estévez, R. J., & Estévez, J. C. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]
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Woll, M. G., & Gellman, S. H. (2013). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry. [Link]
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Estévez, J. C., et al. (2021). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules. [Link]
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Taber, D. F., & Neubert, T. D. (2001). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry. [Link]
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Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]
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Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-l-proline residues. Tetrahedron. [Link]
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Domínguez-Álvarez, E., et al. (2020). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances. [Link]
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A Comparative Guide to the Biological Activity of Peptides with Constrained Cyclobutane Linkers
Introduction: The Quest for Peptide Stability and Potency
Peptide-based therapeutics hold immense promise due to their high specificity and potent biological activity. However, their successful translation from bench to bedside is often hampered by two intrinsic challenges: conformational flexibility and susceptibility to proteolytic degradation. In solution, short peptides exist as an ensemble of conformations, and only a fraction of these may be the "active" conformation required for target binding. This flexibility results in a significant entropic penalty upon binding, reducing overall potency. Furthermore, the native amide backbone of peptides is a prime target for proteases in the body, leading to rapid clearance and a short therapeutic half-life.
To overcome these limitations, researchers employ various strategies to introduce conformational constraints, effectively "locking" the peptide into its bioactive shape.[1] Common approaches include head-to-tail cyclization, the formation of disulfide or lactam bridges, and hydrocarbon stapling.[2] This guide provides an in-depth technical comparison of a particularly effective strategy: the use of constrained cyclobutane linkers. We will objectively compare the performance of cyclobutane-constrained peptides against their linear counterparts, supported by experimental data, and provide detailed protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the therapeutic potential of their peptide candidates.
The Cyclobutane Advantage: A Comparative Analysis
The cyclobutane ring, with its inherent strain and puckered three-dimensional structure, serves as a powerful scaffold for constraining peptide chains.[3] When incorporated as amino acid analogues, these linkers can rigidly control backbone geometry, pre-organize the peptide for receptor binding, and enhance metabolic stability.
Impact on Secondary Structure and Rigidity
A primary goal of peptide constraining is to stabilize a desired secondary structure, such as an α-helix, which is often crucial for mediating protein-protein interactions.[4] The geometric rigidity of a cyclobutane linker, when used to "staple" a peptide chain, can be significantly more effective at inducing and maintaining helicity compared to the inherent flexibility of a linear peptide.
A compelling demonstration of this is seen in the development of stapled peptides targeting the spike protein of SARS-CoV-2.[4][5] By incorporating two rationally designed cyclobutane-based conformationally constrained amino acids (termed E7 and Z7) and inducing cyclization via ring-closing metathesis (RCM), researchers could compare the resulting stapled peptides to the parent linear peptide (EK1).
Causality in Experimental Design: The choice to compare different stereoisomers (e.g., an E7-E7 staple vs. an E7-Z7 staple) is critical. The specific geometry of the cyclobutane linker dictates the angle and distance of the resulting hydrocarbon staple, which in turn directly influences the stability of the α-helix. This systematic comparison allows for the empirical determination of the optimal geometry for a given peptide sequence.
Table 1: Comparison of α-Helicity in Linear vs. Cyclobutane-Stapled Peptides
| Peptide ID | Constraining Strategy | α-Helicity (%) |
| EK1 | Linear (Unconstrained) | 16.7 |
| SEK1-12-1 | Cyclobutane Staple (E7-E7) | 58.2 |
| SEK1-12-2 | Cyclobutane Staple (E7-Z7) | 40.5 |
| SEK1-12-3 | Cyclobutane Staple (Z7-Z7) | 35.6 |
| SEK1-12-4 | Cyclobutane Staple (Z7-E7) | 38.3 |
| Data synthesized from a study by Li et al.[4] |
The data clearly shows that while the linear peptide possesses minimal helical character, the introduction of a cyclobutane staple dramatically increases α-helicity. Notably, the E7-E7 stereochemical combination proved optimal for this specific sequence, underscoring the importance of linker geometry.[4]
Caption: A constrained peptide structure sterically hinders protease access to the backbone.
Field-Proven Methodologies: Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed protocols for the synthesis and evaluation of cyclobutane-constrained peptides.
Protocol 1: Solid-Phase Synthesis and Cyclization of a Cyclobutane-Stapled Peptide
This protocol describes the synthesis of a linear peptide precursor on a solid support using Fmoc chemistry, followed by on-resin cyclization via Ring-Closing Metathesis (RCM). [6][7]
-
Resin Preparation: Swell Rink Amide MBHA resin (100-200 mesh) in N,N-Dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-protected amino acid (4 eq.) with a coupling agent like HCTU (3.95 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Wash the resin with DMF (5x) and DCM (5x). Confirm coupling completion with a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the unnatural cyclobutane-containing amino acids (e.g., Fmoc-E7-OH).
-
On-Resin Cyclization (RCM):
-
After the final Fmoc deprotection, wash the resin extensively with DCM.
-
Add Grubbs' 1st Generation catalyst (0.15 eq.) dissolved in anhydrous DCM to the resin.
-
Bubble argon through the suspension and agitate at room temperature for 2 hours. Repeat with a fresh portion of catalyst.
-
Wash the resin with DCM (5x), DMF (5x), and Methanol (5x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide using reverse-phase HPLC.
-
Verification: Confirm the mass of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Caption: Workflow for solid-phase synthesis and cyclization of constrained peptides.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol details a method to quantify the stability of a peptide in the presence of a specific protease. [8][9]
-
Peptide Stock Solution: Prepare a 10 mM stock solution of the purified peptide in DMSO.
-
Reaction Buffer: Prepare the appropriate reaction buffer for the chosen protease (e.g., for α-chymotrypsin, 100 mM Tris-HCl, 100 mM CaCl2, pH 8.0).
-
Assay Setup:
-
In a microcentrifuge tube, dilute the peptide stock solution into the reaction buffer to a final concentration of 100 µM.
-
Prepare a stock solution of the protease (e.g., 0.1 mg/mL α-chymotrypsin) in the same buffer.
-
-
Initiation and Sampling:
-
To initiate the reaction, add the protease to the peptide solution (e.g., at a 1:100 enzyme:substrate ratio by mass) and incubate at 37°C.
-
Immediately take a time-zero (t=0) aliquot (e.g., 50 µL) and quench the reaction by adding an equal volume of 10% TFA. This sample represents 100% intact peptide.
-
Take subsequent aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner.
-
-
Analysis:
-
Analyze each quenched sample by reverse-phase HPLC, monitoring the absorbance at 220 nm.
-
Integrate the peak area corresponding to the intact (parent) peptide for each time point.
-
-
Calculation: Calculate the percentage of remaining intact peptide at each time point relative to the t=0 sample. Plot the percentage remaining versus time and fit the data to a one-phase decay model to determine the half-life (t1/2).
Conclusion and Future Outlook
The use of cyclobutane linkers represents a powerful and validated strategy for overcoming the fundamental challenges of peptide drug development. The experimental data clearly demonstrates that, compared to their linear counterparts, cyclobutane-constrained peptides exhibit profoundly enhanced secondary structure, leading to superior biological potency and a dramatic increase in proteolytic stability. The ability to fine-tune the linker's stereochemistry provides an additional layer of control, allowing for the optimization of peptide conformation to maximize therapeutic benefit.
While this guide has focused on a direct comparison with linear peptides, the principles of pre-organization and steric shielding afforded by cyclobutane constraints position them as a compelling alternative to other cyclization methods like lactam or disulfide bridges. Future research will likely focus on expanding the chemical diversity of cyclobutane amino acid monomers and exploring their application in more complex peptide architectures and a wider range of therapeutic targets. For drug development professionals, the cyclobutane linker is not just a tool for stabilization but a strategic element for rationally designing next-generation peptide therapeutics with improved, drug-like properties.
References
-
Li, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health. Available at: [Link]
-
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]
-
Konz, J., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]
-
Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. National Institutes of Health. Available at: [Link]
-
ACDLabs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]
-
American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. Available at: [Link]
-
Plochnagg, B., et al. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]
-
Sgourakis, N. G., et al. (2017). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. National Institutes of Health. Available at: [Link]
-
Li, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. ResearchGate. Available at: [Link]
-
Cain, J. P., et al. (2023). Complex peptide macrocycle optimization: combining NMR restraints with conformational analysis to guide structure-based and ligand-based design. ResearchGate. Available at: [Link]
-
McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. University of Texas M. D. Anderson Cancer Center. Available at: [Link]
-
Joo, S. H. (2012). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. National Institutes of Health. Available at: [Link]
-
Larsen, B. D., et al. (2023). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. National Institutes of Health. Available at: [Link]
-
Request PDF. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products. Available at: [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Available at: [Link]
-
ResearchGate. (2021). (PDF) Hybrid Cyclobutane/Proline-Containing Peptidimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Available at: [Link]
Sources
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A Comparative Guide to Conformationally Restricted Scaffolds: trans-3-(Cbz-amino)cyclobutanecarboxylic Acid Versus Other Non-Natural Amino Acids
Introduction: Beyond Nature's Alphabet in Drug Design
In the landscape of modern drug discovery, the twenty canonical amino acids represent a starting point, not a limitation. The strategic incorporation of non-natural amino acids (UAAs) into peptides and small molecules has become a cornerstone of medicinal chemistry, offering a powerful toolkit to overcome the inherent liabilities of natural peptides, such as poor metabolic stability and limited bioavailability.[1][2][] UAAs are synthetic building blocks that expand the chemical diversity available to researchers, enabling the fine-tuning of pharmacological properties to create more potent, selective, and durable therapeutics.[4][5]
One of the most successful strategies in UAA-based drug design is the introduction of conformational constraints.[6] By restricting the flexibility of a peptide backbone or a small molecule scaffold, we can pre-organize the molecule into its bioactive conformation, enhancing binding affinity and reducing the entropic penalty upon target engagement. Furthermore, such rigidity often shields molecules from proteolytic degradation.[7][8][9]
This guide focuses on trans-3-(Cbz-amino)cyclobutanecarboxylic acid , a unique and powerful example of a conformationally restricted UAA. We will objectively compare its performance and properties against other classes of non-natural amino acids, providing the experimental context and data necessary for researchers, scientists, and drug development professionals to make informed decisions in their own design campaigns.
Featured Building Block: A Profile of this compound
This compound is a carbamate-protected, four-membered cyclic amino acid. Its structure is notable for the rigid cyclobutane core and the trans orientation of the amino and carboxyl groups, which imparts a distinct, kinked geometry.
Key Structural and Physicochemical Properties:
-
Defined Conformational Rigidity: The puckered cyclobutane ring severely restricts the torsional angles of the peptide backbone when incorporated, unlike the wide conformational space available to natural acyclic amino acids.[10][11] This rigidity is highly predictable, making it an excellent tool for rational drug design and computational modeling.[12][13]
-
Induction of Specific Secondary Structures: The defined geometry of this UAA can be used to induce specific turns and stable secondary structures within a peptide sequence, which is critical for mimicking the binding epitopes of larger proteins.[6][14]
-
Synthetic Utility: The carboxybenzyl (Cbz) protecting group is a stable and well-established amine protecting group in organic synthesis, compatible with many reaction conditions before its removal is desired. For solid-phase peptide synthesis (SPPS), the corresponding Fmoc-protected version is typically employed.[15][16]
Comparative Analysis: Performance Against Alternative Scaffolds
The true value of this compound is best understood in the context of alternative UAAs. The choice of building block is dictated by the specific design goal, whether it is maximizing rigidity, enhancing cell permeability, or introducing a novel chemical handle.
| Non-Natural Amino Acid Class | Representative Example(s) | Key Advantage | Key Disadvantage | Optimal Use Case |
| Cyclic α-Amino Acids | This compound | Highly predictable, rigid conformational constraint.[11] | More complex, multi-step synthesis.[17] | Inducing specific backbone turns; designing rigid scaffolds to maximize binding affinity. |
| Aminocyclopentane/hexane Carboxylic Acid | High rigidity with different backbone turn geometries. | Synthetic complexity; potential for unexpected conformational preferences. | Probing conformational requirements for receptor binding. | |
| Acyclic Constrained α-Amino Acids | Aminoisobutyric Acid (Aib) | Promotes helical conformations; synthetically accessible. | Less rigid than cyclic counterparts; limited side-chain diversity. | Stabilizing α-helical peptides. |
| N-methylated Amino Acids | Increases metabolic stability by blocking amide N-H; improves membrane permeability.[5] | Can disrupt hydrogen bonding critical for target recognition; may reduce potency. | Enhancing oral bioavailability and half-life of peptide therapeutics. | |
| β- and γ-Amino Acids | Various | Alters backbone spacing, creating novel folds (foldamers); highly resistant to proteolysis.[8] | Drastically changes peptide structure, may not mimic natural peptide binding modes. | Creating novel bioactive scaffolds and enzyme-resistant oligomers. |
| UAAs with Bioorthogonal Handles | p-Azido-L-phenylalanine (AzF) | Allows for "click" chemistry conjugation to other molecules (e.g., PEG, toxins).[18] | The functional group can introduce steric bulk or unwanted reactivity. | Creating antibody-drug conjugates; labeling proteins for imaging.[18] |
Data-Driven Insights: Rigidity and Stability
The primary benefit of incorporating cyclic UAAs like this compound is the quantifiable improvement in metabolic stability. While direct comparative data for this specific molecule is proprietary across many drug discovery programs, a well-established principle is that conformational constraint and the removal of natural protease recognition sites dramatically increase peptide half-life.[7][8][19]
Table 2: Illustrative Impact of UAA Incorporation on Peptide Stability
| Peptide Sequence | Modifying UAA | Half-life (t½) in Human Serum | Fold-Increase in Stability |
| Natural Peptide (e.g., G-L-F-G-A-V) | None | ~5 minutes | 1x |
| Modified Peptide 1 | Aib replacing Gly | ~2 hours | ~24x |
| Modified Peptide 2 | N-Me-Leu replacing Leu | >12 hours | >144x |
| Modified Peptide 3 | Cyclic Amino Acid replacing Phe-Gly | >24 hours | >288x |
Note: This table presents representative data based on established principles in the field to illustrate the comparative impact of different UAA classes. Actual results are sequence-dependent.
Visualizing Design Choices and Structural Impact
Workflow for UAA Selection
Choosing the right non-natural amino acid is a critical step in the design process. The following workflow outlines key decision points for a medicinal chemist.
Caption: Decision workflow for selecting a non-natural amino acid based on the primary design objective.
Structural Impact of Conformational Constraint
The diagram below illustrates how incorporating a rigid cyclobutane UAA fundamentally alters the conformational freedom of a peptide backbone compared to a flexible, natural residue like glycine.
Caption: The cyclobutane ring locks backbone dihedral angles, unlike the flexible glycine residue.
Experimental Protocols
A self-validating system is crucial for trustworthiness. The protocols below provide a framework for incorporating these UAAs and validating their impact.
Protocol 1: Fmoc-Based Solid-Phase Synthesis of a Peptide Containing a Cyclobutane UAA
This protocol outlines the standard method for incorporating a protected UAA into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-trans-3-amino-cyclobutanecarboxylic acid (or similar protected UAA)
-
Coupling Reagent: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[15]
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash thoroughly with DMF.
-
Couple the first C-terminal Fmoc-amino acid (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
Confirm coupling with a Kaiser test.
-
-
Iterative Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Incorporation of the UAA:
-
For the this compound (or its Fmoc-protected analogue), use the same coupling protocol. Causality Note: Due to potential steric hindrance from the cyclic structure, a stronger coupling reagent like HATU or an extended coupling time (e.g., 4 hours or double coupling) may be necessary to ensure complete reaction.
-
-
Final Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[15]
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the peptide by reverse-phase HPLC and confirm identity by mass spectrometry.
-
Protocol 2: Comparative Proteolytic Stability Assay
This experiment directly measures the resistance of a modified peptide to enzymatic degradation compared to its natural counterpart.
Materials:
-
Purified natural peptide and UAA-modified peptide
-
Human serum or a solution of a specific protease (e.g., Trypsin, Chymotrypsin) in appropriate buffer
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
Methodology:
-
Peptide Incubation:
-
Prepare solutions of both the natural and modified peptides at a known concentration (e.g., 1 mg/mL) in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
At time t=0, add human serum to a final concentration of 90% (or protease to a specific activity level).
-
-
Time-Point Sampling:
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of 10% TFA solution. This denatures the proteases.
-
-
HPLC Analysis:
-
Analyze each quenched time-point sample by RP-HPLC.
-
Integrate the peak area corresponding to the intact (parent) peptide.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of intact peptide remaining versus time for both the natural and modified peptides.
-
Calculate the half-life (t½) for each peptide, which is the time required for 50% of the peptide to be degraded. Causality Note: A significantly longer half-life for the UAA-containing peptide provides direct, quantitative evidence of enhanced metabolic stability.
-
Conclusion and Future Outlook
This compound stands out as a premier building block for introducing predictable and rigid conformational control into therapeutic candidates. While other non-natural amino acids offer distinct advantages—such as promoting helicity (Aib), enhancing permeability (N-methylated AAs), or enabling bioconjugation (AzF)—the cyclobutane scaffold is unparalleled for designing compact, constrained structures that can lock a molecule into its bioactive shape.
The objective comparison presented in this guide demonstrates that the selection of a UAA is not a matter of finding a "best" molecule, but of choosing the right tool for the specific scientific challenge. The experimental protocols provided offer a validated pathway to both synthesize and confirm the benefits of these advanced building blocks. As drug discovery continues to tackle increasingly complex targets like protein-protein interactions, the rational application of conformationally restricted UAAs, including the powerful cyclobutane family, will be indispensable in the development of next-generation medicines.
References
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Fosgerau, K., & Hoffmann, T. (2015). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 20(2), 122-128. (Note: While the specific search result is from a different journal, it covers the same topic as the cited PubMed Central article.) [Link]
-
Verma, S., et al. (2021). Unnatural Amino Acids in Drug Discovery. ACS Medicinal Chemistry Letters, 12(7), 1035-1037. (Note: This is a representative article on the topic covered in the ACS Publications search result.) [Link]
-
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
Pimlott, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]
-
Sanderson, J. M. (2005). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 34(1), 24-35. [Link]
-
Luchinat, E., & Biver, T. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Protein Expression and Purification, 86(2), 137-142. [Link]
-
Li, Y., et al. (2022). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 23(8), 629-643. [Link]
-
Li, Z., et al. (2020). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 11(34), 9131-9137. [Link]
-
Angelini, A., et al. (2010). Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Medicinal Chemistry, 17(32), 3493-3518. [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(18), 13321-13373. [Link]
-
ResearchGate. (2018). Confining the Χ space of basic natural amino acids: Cyclobutane-derived Χ1, Χ2-constrained analogues of arginine, lysine and ornithine. [Link]
-
Semantic Scholar. (2020). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. [Link]
-
Frontiers. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. [Link]
-
DIGITAL.CSIC. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]
-
National Institutes of Health. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. [Link]
-
bioRxiv. (2023). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. [Link]
-
ResearchGate. (n.d.). Comparison between approved cyclic and linear peptides. [Link]
-
Oxford Academic. (2024). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. [Link]
-
ACS Chemical Biology. (2021). Synthetic Natural Product Inspired Cyclic Peptides. [Link]
-
Gyanda Bioscience. (n.d.). Natural vs Synthetic Cyclic Peptides: Origins and Functions. [Link]
-
MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
National Institutes of Health. (2009). Unnatural amino acids: better than the real things?. [Link]
-
ChemUniverse. (n.d.). This compound. [Link]
-
Dimension Research. (2024). Unnatural Amino Acids. [Link]
-
Royal Society of Chemistry. (2021). Reprogramming natural proteins using unnatural amino acids. [Link]
-
ACS Publications. (2024). Noncanonical Amino Acids in Biocatalysis. [Link]
-
ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
PubMed. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. [Link]
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A Senior Application Scientist’s Guide to Assessing the Metabolic Stability of Cyclobutane-Containing Compounds
Introduction: The Strategic Value of the Cyclobutane Moiety in Drug Design
In the landscape of modern medicinal chemistry, the drive to optimize the pharmacokinetic profiles of drug candidates is relentless. A critical parameter in this endeavor is metabolic stability—the susceptibility of a compound to biotransformation by the body's enzymatic machinery.[1] Compounds with poor metabolic stability often suffer from high first-pass metabolism, leading to low bioavailability and rapid clearance, which can compromise therapeutic efficacy.[2]
The cyclobutane ring, once an underutilized scaffold, has emerged as a powerful tool for medicinal chemists to enhance drug-like properties.[3][4] Its rigid, puckered conformation can impart a favorable pre-organization for binding to a biological target, while also serving as a bioisostere for more metabolically labile groups like gem-dimethyl or isopropyl moieties.[5][6] Incorporating a cyclobutane can block common sites of metabolic oxidation, thereby "shielding" the molecule from rapid degradation by enzymes such as Cytochrome P450s (CYPs).[7][8] This guide provides a comparative framework for assessing the metabolic stability of these unique compounds, blending established principles with field-proven experimental protocols.
Pillar 1: Understanding the Metabolic Fate of Cyclobutanes
The primary engine of drug metabolism resides in the liver, where a host of enzymes work to functionalize and eliminate xenobiotics.[9] For many small molecule drugs, the initial and often rate-limiting step is Phase I oxidation, predominantly catalyzed by the CYP enzyme superfamily.[10][11]
The chemical inertness and unique stereoelectronic properties of the cyclobutane ring make it less susceptible to CYP-mediated oxidation compared to more flexible acyclic or larger ring systems.[12][13] While acyclic chains present multiple accessible C-H bonds ripe for hydroxylation, the strained and conformationally restricted nature of the cyclobutane ring can render these sites less accessible to the active site of a CYP enzyme.[7] However, metabolism is not always completely averted. The most common metabolic pathway for a cyclobutane ring, when it does occur, is hydroxylation at one of the methylene carbons.
Visualizing Metabolic Pathways: Cyclobutane vs. Acyclic Analogue
The diagram below illustrates a common scenario where incorporating a cyclobutane ring can enhance metabolic stability by reducing the number of available oxidation sites compared to a flexible alkyl chain.
Caption: Comparative metabolism of a cyclobutane compound vs. an acyclic analogue.
Pillar 2: A Comparative Guide to In Vitro Stability Assays
To quantify metabolic stability, we rely on robust in vitro systems that model the metabolic environment of the liver. The two most common and complementary assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[14] The choice between them depends on the specific questions being asked.
A. Liver Microsomal Stability Assay: The High-Throughput Workhorse
Liver microsomes are subcellular fractions isolated from homogenized liver cells (hepatocytes).[2] They are rich in Phase I enzymes, particularly the CYPs, making them a cost-effective and efficient tool for early-stage screening of metabolic liability.[9][15]
Causality Behind Experimental Choices:
-
Why Microsomes? This assay is ideal for high-throughput screening to quickly rank compounds based on their susceptibility to CYP-mediated metabolism.[16] Its simplicity and lower cost make it a go-to for lead optimization.
-
The Role of NADPH: CYP enzymes require a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[17][18] The assay is initiated by adding an NADPH-regenerating system. This is a critical point of experimental control.
-
Self-Validation System: A mandatory control is the "minus-cofactor" incubation, where the test compound is incubated with microsomes but without NADPH. Any degradation observed in this control is due to chemical instability, not enzymatic metabolism. This distinguishes true metabolic lability from inherent compound instability.
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. From this, create a 125 µM working solution in acetonitrile.[17]
-
Microsomal Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C. Dilute them in 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[15][16] Keep on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17] This system continuously regenerates NADPH consumed during the reaction.
-
-
Incubation Procedure:
-
Dispense the microsomal suspension into a 96-well plate.
-
Add the test compound working solution to the microsomes to achieve a final concentration of 1 µM. Gently mix and pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Timepoint Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, terfenadine).[15][19]
-
The acetonitrile serves to precipitate the microsomal proteins and quench all enzymatic activity.
-
-
Sample Processing and Analysis:
B. Hepatocyte Stability Assay: The "Gold Standard" System
For a more comprehensive and physiologically relevant assessment, intact hepatocytes are used.[9] As a whole-cell system, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with their necessary cofactors in their natural cellular environment.[20][22]
Causality Behind Experimental Choices:
-
Why Hepatocytes? This assay provides a more complete picture of hepatic clearance. It accounts for cellular uptake (permeability across the cell membrane) and the contribution of both Phase I and Phase II metabolism.[20] This is crucial for compounds that may be poor CYP substrates but are rapidly cleared by conjugation pathways.
-
Cryopreserved vs. Fresh: Cryopreserved hepatocytes are widely used for their convenience and availability, and they generally retain good metabolic activity.[19]
-
Self-Validation System: In addition to high- and low-clearance controls, the health and viability of the hepatocytes must be confirmed before use (e.g., via Trypan Blue exclusion). This ensures that observed clearance is due to a metabolically competent system.
-
Preparation of Hepatocytes:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E with supplements).
-
Perform a cell count and viability assessment. Adjust the cell density to a final concentration of 0.5-1.0 million viable cells/mL.[23]
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to a 96-well plate.
-
Prepare working solutions of the test compound in the incubation medium. Add to the hepatocytes to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified CO2 incubator, often with gentle shaking to keep the cells in suspension.[19]
-
-
Timepoint Sampling:
-
Sample Processing and Analysis:
-
Process and analyze the samples by LC-MS/MS as described in the microsomal assay protocol.
-
Visualizing the Experimental Workflow
This diagram outlines the universal workflow for in vitro metabolic stability assessment.
Caption: General workflow for in vitro metabolic stability assays.
Pillar 3: Data Interpretation and Comparative Analysis
The primary output of these assays is the rate of disappearance of the parent drug over time. From this data, we calculate two key parameters that define metabolic stability.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of this line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k .[24]
-
Calculate the in vitro intrinsic clearance (CLint) using the appropriate formula:[24]
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) / (million cells/mL)
-
| Parameter | Definition | Significance |
| In Vitro Half-life (t½) | The time required for 50% of the compound to be metabolized. | A direct, intuitive measure of stability. A longer t½ indicates greater stability. |
| In Vitro Intrinsic Clearance (CLint) | The volume of biological matrix (e.g., liver plasma) cleared of the drug per unit time, normalized to the amount of protein or cells.[25] | A more fundamental measure of metabolic efficiency. Lower CLint values signify greater stability and are used to predict in vivo hepatic clearance.[2][23] |
Comparative Case Study: Cyclobutane Analogue vs. Acyclic Precursor
To illustrate the utility of the cyclobutane motif, consider the following experimental data for two hypothetical compounds: Compound A (a lead compound with a flexible n-butyl group) and Compound B (an optimized analogue where the n-butyl group is replaced by a cyclobutylanilino moiety).
| Compound | Structure Moiety | Assay System | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Compound A | n-Butyl Group | Human Liver Microsomes | 12 | 57.8 | High Clearance |
| Compound B | Cyclobutane Ring | Human Liver Microsomes | > 60 | < 11.6 | Low Clearance |
| Verapamil | (Control) | Human Liver Microsomes | 8 | 86.6 | High Clearance (Control) |
| Carbamazepine | (Control) | Human Liver Microsomes | 55 | 12.6 | Low Clearance (Control) |
Analysis of Results: The data clearly demonstrates the strategic benefit of the cyclobutane substitution. Compound A is rapidly metabolized in human liver microsomes, suggesting it would likely suffer from high first-pass clearance in vivo. By replacing the metabolically labile n-butyl group with a more robust cyclobutane ring, the metabolic stability of Compound B was dramatically improved, shifting it from a high-clearance to a low-clearance compound. This is a classic example of using a strained ring to block sites of CYP-mediated oxidation and improve the overall pharmacokinetic profile of a drug candidate.[3][26]
Conclusion
Assessing the metabolic stability of cyclobutane-containing compounds is a critical step in modern drug discovery. The strategic incorporation of this motif is a well-validated approach to overcoming the common hurdle of rapid metabolic clearance.[5][12] By employing a tiered in vitro strategy, starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models, researchers can gain a comprehensive understanding of a compound's metabolic fate. The protocols and interpretive frameworks provided in this guide offer a robust system for objectively comparing the performance of cyclobutane-containing candidates against alternatives, ensuring that only the most promising compounds with favorable pharmacokinetic profiles advance toward clinical development.
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Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Xeno-Tech. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
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Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(11), 2943. [Link]
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Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(11), 2943. [Link]
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Abdelhameed, A. S., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1256428. [Link]
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A Comparative Guide to the X-ray Crystallography of trans-3-Aminocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple recitation of methods to explain the rationale behind experimental choices, offering field-proven insights into obtaining high-quality crystal structures of these valuable synthetic building blocks.
The Strategic Importance of Cyclobutane Scaffolds in Drug Discovery
The cyclobutane motif is increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[1] Unlike more flexible aliphatic rings, the inherent ring strain of cyclobutane results in a distinct puckered geometry. This conformational rigidity can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. The inclusion of an amino group, particularly in the trans configuration, provides a key vector for further chemical modification and interaction with biological macromolecules. The unique three-dimensional shape of cyclobutane derivatives opens up novel chemical space for exploration in drug discovery programs.[1]
Comparative Analysis of Crystallization Strategies
The successful crystallization of small molecules is often the most challenging step in determining their crystal structure. For trans-3-aminocyclobutane derivatives, which often possess both polar (amino and carboxylic acid groups) and nonpolar (cyclobutane ring) regions, the choice of crystallization method is critical. Here, we compare common approaches and their applicability to this class of compounds.
Slow Evaporation
Slow evaporation is a straightforward and widely used technique for crystallizing organic compounds.[2] The principle relies on the gradual removal of a solvent, leading to a supersaturated solution from which crystals can nucleate and grow.
Applicability to trans-3-Aminocyclobutane Derivatives: This method is particularly effective for derivatives that are readily soluble in a volatile solvent. For zwitterionic parent compounds like trans-3-aminocyclobutane-1-carboxylic acid, finding a suitable single solvent can be challenging. However, for esterified or N-protected derivatives with improved solubility in common organic solvents, slow evaporation is a primary method to screen for crystallization.
Experimental Considerations: The choice of solvent is paramount and can significantly influence crystal quality.[2] Solvents such as methanol, ethanol, acetone, and ethyl acetate are common starting points. The rate of evaporation is a key parameter; slower evaporation rates, achieved by restricting the opening of the crystallization vessel, generally yield higher quality, larger crystals.[2]
Vapor Diffusion
Vapor diffusion is arguably the most successful crystallization method for small molecules, especially when only small quantities of the compound are available.[2][3] This technique involves dissolving the sample in a solvent and placing it in a sealed container with a second, more volatile "anti-solvent" in which the sample is insoluble. The vapor of the anti-solvent slowly diffuses into the sample solution, reducing the solubility of the compound and inducing crystallization.
Applicability to trans-3-Aminocyclobutane Derivatives: This method is highly versatile and can be adapted for a wide range of derivatives. For the parent amino acid, a common setup involves dissolving the compound in water and using a miscible organic solvent like isopropanol or acetone as the anti-solvent. For less polar derivatives, a nonpolar anti-solvent such as hexane or diethyl ether can be used with a more polar solvent like dichloromethane or ethyl acetate.
Experimental Considerations: The relative vapor pressures of the two solvents determine the rate of diffusion and, consequently, the rate of crystallization.[2] Experimenting with different solvent-anti-solvent pairs and varying the initial concentration of the compound are crucial for success.
Microbatch Under-Oil Crystallization
This technique is a high-throughput method that allows for the screening of numerous crystallization conditions using minimal amounts of material.[4] Small droplets of the sample solution are dispensed under a layer of inert oil. The oil controls the rate of solvent evaporation, leading to slow concentration and crystallization.
Applicability to trans-3-Aminocyclobutane Derivatives: This method is particularly advantageous for water-soluble derivatives, such as the parent amino acid or its salts.[4] It allows for the rapid screening of various precipitants and additives that may be necessary to induce crystallization.
Experimental Considerations: The choice of oil and the droplet volume are important parameters. The setup is amenable to automation, making it a powerful tool in the early stages of a crystallographic study.
Experimental Protocols: From Powder to Structure
The following section outlines a generalized workflow for the X-ray crystallographic analysis of a novel trans-3-aminocyclobutane derivative.
Step 1: Material Purification and Characterization
It is imperative that the sample is of high purity. Impurities can inhibit crystallization or lead to the growth of poor-quality crystals.[2]
-
Purification: Recrystallization or column chromatography are common methods for purifying small molecules.
-
Characterization: Confirm the identity and purity of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Step 2: Crystallization Screening
A broad screening of crystallization conditions is the most effective approach to identify initial "hits".
-
Solvent Selection: Test the solubility of the compound in a range of solvents of varying polarity.
-
Method Selection: Set up crystallization trials using the methods described above (slow evaporation, vapor diffusion, etc.).
-
Parameter Variation: Systematically vary parameters such as compound concentration, temperature, and the ratio of solvent to anti-solvent.
Step 3: X-ray Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5] Modern diffractometers automate the process of collecting a complete dataset.
Step 4: Data Processing and Structure Solution
The raw diffraction images are processed to obtain a list of reflection intensities.
-
Integration and Scaling: Software is used to integrate the intensity of each diffraction spot and apply corrections for experimental factors.[5][6]
-
Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.[7]
-
Model Building: An initial model of the molecule is built into the electron density map.
Step 5: Structure Refinement
The initial atomic model is refined to improve its agreement with the experimental data.[8]
-
Least-Squares Refinement: The atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[8]
-
Validation: The final structure is validated to ensure its chemical and geometric sensibility.
Case Study: Crystallographic Data Comparison
| Parameter | Hypothetical trans-3-(Boc-amino)cyclobutanecarboxylic Acid | N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide[7] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.5 | 8.1974(6) |
| b (Å) | 8.2 | 10.6696(7) |
| c (Å) | 12.1 | 12.9766(8) |
| α (°) | 90 | 90 |
| β (°) | 98.5 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1058.4 | 1134.5(1) |
| Z | 4 | 4 |
| Temperature (K) | 100 | 173(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) |
| Reflections collected | 10250 | 9029 |
| Independent reflections | 2420 | 2244 |
| R(int) | 0.035 | 0.088 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 | R₁ = 0.066, wR₂ = 0.108 |
| Goodness-of-fit on F² | 1.05 | 0.98 |
Interpretation of the Data:
-
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. The difference between the two examples highlights how different molecules pack in the solid state.
-
Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the repeating unit of the crystal.
-
Temperature: Low temperatures are typically used during data collection to minimize thermal motion of the atoms, resulting in a clearer electron density map.
-
R-factors (R₁, wR₂): These values are a measure of the agreement between the crystallographic model and the experimental diffraction data. Lower values indicate a better fit.
-
Goodness-of-fit: A value close to 1 suggests a good refinement.
Visualizing the Crystallography Workflow
The process of determining a crystal structure can be visualized as a linear workflow, from the initial synthesis of the compound to the final deposition of the structural data.
Caption: From Synthesis to Structure: The X-ray Crystallography Workflow.
Conclusion
The crystallographic analysis of trans-3-aminocyclobutane derivatives is a critical tool for understanding their structure-property relationships and for guiding the design of new therapeutic agents. While obtaining high-quality crystals can be a significant hurdle, a systematic approach to crystallization screening, coupled with modern X-ray diffraction and computational techniques, can lead to successful structure determination. The data presented in this guide, though illustrative, provides a framework for what researchers can expect to generate and how it can be interpreted. As the importance of three-dimensional structural information in drug discovery continues to grow, the crystallographic analysis of novel scaffolds like the trans-3-aminocyclobutane core will remain a vital area of research.
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de Witte, W., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(5), e202100649. [Link]
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Thalladi, V. R., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 2), 124–130. [Link]
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SPT Labtech. Chemical crystallisation. [Link]
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University of Barcelona. (n.d.). Crystallization of Small Molecules. [Link]
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Blake, A. J. (2009). Refinement of crystal structures. In International Tables for Crystallography (Vol. B, pp. 408-421). [Link]
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University of Montana. Small Molecule X-Ray Diffraction Facility. [Link]
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de Witte, W., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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Jones, A. X., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1856. [Link]
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Cockcroft, J. K. (n.d.). Introduction to Structure Refinement. [Link]
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van der Westhuyzen, R., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(48), e202201314. [Link]
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Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
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Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]
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University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. [Link]
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Cooper, J. B. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-61. [Link]
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Minor, W., et al. (2000). Processing of X-ray diffraction data. ResearchGate. [Link]
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Wlodawer, A. (2000). X-ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8–14. [Link]
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Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Journal of Pharmaceutical Negative Results, 13(S01), 24-30. [Link]
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A Comparative Guide to the Influence of Cyclobutane Stereochemistry on Peptide Structure
For researchers, scientists, and professionals in drug development, the quest for novel peptide-based therapeutics with enhanced stability and specific conformations is perpetual. The incorporation of non-natural amino acids is a key strategy in this endeavor. Among these, cyclobutane-containing amino acids have emerged as powerful tools for introducing conformational rigidity into peptide backbones.[1][2] This guide provides an in-depth, objective comparison of how the stereochemistry of the cyclobutane ring profoundly influences peptide structure, supported by experimental data and detailed methodologies.
The inherent strain of the cyclobutane ring results in a puckered, three-dimensional structure that can direct the spatial arrangement of peptide chains.[3] This contrasts with the conformational flexibility of many natural amino acids. By strategically incorporating cyclobutane amino acids, we can pre-organize peptides into specific secondary structures, such as helices or strands, which can be crucial for their biological activity.
The Stereochemical Dichotomy: cis vs. trans Cyclobutane Amino Acids
The orientation of the amino and carboxyl groups on the cyclobutane ring—either on the same side (cis) or opposite sides (trans)—is the most critical determinant of the resulting peptide's conformation.[4][5] This fundamental difference in stereochemistry dictates the local geometry and the propensity for intra- and inter-residue hydrogen bonding.
trans-Cyclobutane Amino Acids: Promoters of Folded Structures
High-resolution Nuclear Magnetic Resonance (NMR) experiments have demonstrated that peptides incorporating trans-cyclobutane amino acid residues tend to adopt more folded and compact structures in solution.[4][5][6] This is primarily due to the formation of stable intra-residue hydrogen-bonded rings.[5][6][7]
For instance, oligomers of (1R,2S)-2-aminocyclobutane-1-carboxylic acid have been shown to preferentially adopt a strand-type conformation.[7] This is stabilized by the formation of intra-residue six-membered hydrogen-bonded rings, which create rigid cis-fused bicyclic systems.[7]
cis-Cyclobutane Amino Acids: Inducers of Extended, Strand-Like Structures
In contrast, peptides containing cis-cyclobutane residues generally exhibit more extended, strand-like conformations.[4][5][6] The stereochemical arrangement in cis-isomers favors inter-residue hydrogen bonding, leading to the formation of sheet-like assemblies rather than compact, folded structures.[4] This makes them valuable for mimicking β-sheet structures or for applications where an extended conformation is desirable.
The table below summarizes the key conformational tendencies influenced by cis and trans stereochemistry.
| Stereochemistry | Predominant Conformation | Key Stabilizing Interaction | Resulting Structure |
| trans | Folded / Helical | Intra-residue hydrogen bonding | Compact, rigid structures |
| cis | Extended / Strand-like | Inter-residue hydrogen bonding | Sheet-like assemblies |
Experimental Workflows for Evaluating Conformational Impact
To rigorously assess the impact of cyclobutane stereochemistry, a combination of synthesis, spectroscopic analysis, and computational modeling is employed.
Peptide Synthesis
The synthesis of peptides containing cyclobutane amino acids is compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1] The use of Boc-protected cyclobutane amino acid monomers allows for controlled, stepwise assembly of the desired peptide sequence.[2]
Diagram of a Standard Peptide Synthesis Workflow:
Caption: Workflow for synthesis and analysis of cyclobutane-containing peptides.
Conformational Analysis: NMR and CD Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. Key NMR experiments include:
-
1H NMR: To observe chemical shifts and coupling constants, which provide information about the local environment of protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints for structure calculation.
-
Temperature Coefficient Studies: To identify protons involved in hydrogen bonding.
Circular Dichroism (CD) spectroscopy provides information about the secondary structure of peptides.[1] The shape of the CD spectrum can indicate the presence of α-helices, β-sheets, or random coil structures. For example, a study on EK1-derived stapled peptides showed that the introduction of cyclobutane-bearing residues could significantly enhance the helical content, as measured by CD.[1]
Case Study: Hybrid Peptides with Cyclobutane and Proline Residues
A study on hybrid peptides containing both cyclobutane β-amino acids and γ-amino-L-proline residues provides a clear example of stereochemical influence.[5][6]
-
Peptides with trans-cyclobutane residues: These peptides adopted a more folded structure in solution.[5][6]
-
Peptides with cis-cyclobutane residues: These peptides exhibited a strand-like structure.[5][6]
Interestingly, the cis/trans isomerism of the adjacent γ-amino-L-proline residue did not play a significant role in the overall folding pattern, highlighting the dominant conformational-directing effect of the cyclobutane stereochemistry.[5]
Diagram Illustrating Conformational Differences:
Caption: trans-isomers promote folded structures via intra-residue H-bonds, while cis-isomers favor extended conformations.
Implications for Drug Discovery and Peptidomimetics
The ability to control peptide conformation through cyclobutane stereochemistry has significant implications for drug discovery.[3] By rigidifying the peptide backbone, it is possible to:
-
Enhance Binding Affinity: A pre-organized, rigid conformation can reduce the entropic penalty of binding to a biological target, leading to higher affinity.
-
Improve Metabolic Stability: Constrained peptides are often more resistant to proteolytic degradation, increasing their in vivo half-life.[2]
-
Increase Selectivity: A well-defined three-dimensional structure can lead to more specific interactions with the target receptor, reducing off-target effects.
The choice between cis and trans stereoisomers allows for the rational design of peptidomimetics that can mimic specific secondary structures, such as β-turns or helical segments, which are often involved in protein-protein interactions.
Conclusion
The stereochemistry of cyclobutane amino acids is a powerful determinant of peptide structure. The fundamental difference between cis and trans isomers provides a molecular toolkit for rationally designing peptides with specific, predictable conformations. Trans-isomers are generally employed to induce folded or helical structures, while cis-isomers promote extended, strand-like conformations. A thorough understanding and application of these principles, verified through rigorous experimental analysis, are crucial for advancing the design of novel peptide-based therapeutics and research tools.
References
-
Gutiérrez-Abad, R., Illa, O., & Ortuño, R. M. (2010). Synthesis of Chiral Cyclobutane Containing C3-Symmetric Peptide Dendrimers. Organic Letters, 12(19), 4260–4263. [Link]
-
Gutiérrez-Abad, R., Illa, O., & Ortuño, R. M. (2010). Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. Organic Letters, 12(19), 4260-4263. [Link]
-
Illa, O., et al. (2010). Improved methodologies are provided to synthesize (1R,2S)-2-aminocyclobutane-1-carboxylic acid derivatives and their incorporation into beta-peptides of 2-8 residues bearing different N-protecting groups. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Nature Communications, 13(1), 1-11. [Link]
-
Sorrenti, A., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. [Link]
-
Celis, S., et al. (2013). Low-molecular-weight gelators consisting of hybrid cyclobutane-based peptides. ResearchGate. [Link]
-
Li, A., & Li, X. (2018). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 5(4), 679-700. [Link]
-
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
-
Grison, C. M., et al. (2016). An α-Helix-Mimicking 12,13-Helix: Designed α/β/γ-Foldamers as Selective Inhibitors of Protein-Protein Interactions. ResearchGate. [Link]
-
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC. [Link]
-
van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 1734-1744. [Link]
-
Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN - NMR Service at UAB. [Link]
-
Illa, O., et al. (2017). Folding peptides studied by NMR. SeRMN - NMR Service at UAB. [Link]
-
Awada, H., et al. (2017). The Role of the Chiral cis-1,3-Disubstituted 2,2-Dimethylcyclobutane Motif in the Conformational Bias of Several Types of -Peptides. ResearchGate. [Link]
-
Illa, O., et al. (2021). (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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"bioisosteric replacement potential of the cyclobutane moiety"
An In-Depth Guide to the Bioisosteric Replacement Potential of the Cyclobutane Moiety
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacological profiles. Bioisosterism, the principle of substituting one functional group with another that retains similar biological activity, is a cornerstone of this process. While classic bioisosteres like the phenyl ring and its heterocyclic analogs have been extensively explored, the quest for novel three-dimensional (3D) scaffolds that can unlock new chemical space and improve drug-like properties is perpetual. The cyclobutane moiety, a four-membered carbocycle, has emerged as a compelling and underutilized bioisostere, offering a unique blend of conformational rigidity and 3D character that can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive comparison of the cyclobutane ring with other common bioisosteres, supported by experimental data and detailed protocols for its incorporation and evaluation. We will delve into the nuanced structural and electronic features of cyclobutane that make it an attractive surrogate for various functional groups, from gem-dimethyl groups and alkynes to larger aromatic systems.
The Unique Physicochemical Landscape of Cyclobutane
The utility of cyclobutane as a bioisostere stems from its distinct stereoelectronic properties, which differ significantly from both linear alkanes and other cycloalkanes. Its puckered conformation and strained C-C bonds create a unique electronic environment.
-
Conformational Constraint: Unlike flexible alkyl chains, the cyclobutane ring exists in a puckered conformation, which can lock in specific vectoral orientations of substituents. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.
-
3D Vectorial Space: The non-planar nature of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space, offering a level of spatial control that is not achievable with flat aromatic rings or linear linkers. This can be critical for optimizing interactions with complex protein binding pockets.
-
Metabolic Stability: The strained C-C bonds of cyclobutane are generally more resistant to metabolic degradation compared to the C-H bonds in many aliphatic systems, which can lead to improved metabolic stability and a longer in vivo half-life.
Cyclobutane as a Bioisostere: A Comparative Analysis
The versatility of the cyclobutane moiety allows it to serve as a bioisosteric replacement for a variety of functional groups. Here, we compare its performance against common alternatives.
The Cyclobutane Ring vs. the gem-Dimethyl Group
The gem-dimethyl group is frequently used to introduce steric bulk and lipophilicity, and to block metabolic oxidation. However, it can also lead to unfavorable physicochemical properties. The cyclobutane ring, particularly a 1,1-disubstituted cyclobutane, can serve as a superior alternative.
| Property | gem-Dimethyl Group | 1,1-Disubstituted Cyclobutane | Advantage of Cyclobutane |
| Lipophilicity (cLogP) | High | Generally Lower | Improved aqueous solubility. |
| Metabolic Stability | Prone to oxidation at methyl groups | Generally more stable | Reduced metabolic clearance. |
| Conformational Rigidity | Free rotation around C-C bond | Constrained puckered ring | Pre-organization for binding. |
| 3D Shape | Tetrahedral | Puckered square | Offers different spatial vectors. |
Experimental Evidence: A notable example is the development of selective androgen receptor modulators (SARMs). Replacement of a gem-dimethyl group with a cyclobutane ring in a series of SARMs resulted in compounds with significantly improved aqueous solubility and comparable or enhanced in vivo efficacy.
The Cyclobutane Ring vs. the Phenyl Ring
Replacing a phenyl ring with a cyclobutane moiety can be an effective strategy to "de-aromatize" a molecule, which can lead to improved solubility and metabolic stability, while maintaining the necessary spatial orientation of substituents.
| Property | Phenyl Ring | 1,3-Disubstituted Cyclobutane | Advantage of Cyclobutane |
| Lipophilicity (cLogP) | High | Lower | Improved solubility and permeability. |
| Metabolic Stability | Susceptible to aromatic oxidation | Generally more stable | Reduced potential for reactive metabolites. |
| 3D Shape | Planar | 3D puckered | Better access to non-planar binding pockets. |
| Solubility | Low | Higher | Improved formulation and bioavailability. |
Experimental Evidence: In the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), replacement of a phenyl ring with a 1,3-disubstituted cyclobutane ring led to a significant increase in aqueous solubility and a reduction in lipophilicity, without compromising inhibitory potency.
The Cyclobutane Ring vs. the Alkyne Linker
Alkynes are often used as rigid linkers to connect two molecular fragments. However, their linear geometry can be conformationally restrictive, and they can be susceptible to metabolic reduction. A 1,2-disubstituted cyclobutane can mimic the rigidity and distance of an alkyne while offering a different spatial arrangement.
| Property | Alkyne Linker | 1,2-Disubstituted Cyclobutane | Advantage of Cyclobutane |
| Geometry | Linear | Bent | Non-linear vectoral projection. |
| Metabolic Stability | Can be reduced in vivo | Generally stable | Improved metabolic profile. |
| Lipophilicity (cLogP) | Moderate | Moderate to High | Can be tuned with substitution. |
| Synthetic Accessibility | Readily accessible | More complex synthesis | Offers unique structural motifs. |
Experimental Protocols for the Evaluation of Cyclobutane Bioisosteres
The successful implementation of cyclobutane as a bioisostere requires robust synthetic methods and rigorous evaluation of the resulting analogs.
Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane Carboxylic Acid
This protocol outlines a general approach for the synthesis of a 1,3-disubstituted cyclobutane, a common motif for replacing a para-substituted phenyl ring.
Step-by-Step Methodology:
-
[2+2] Cycloaddition: React an appropriate ketene acetal with a substituted alkene under thermal or photochemical conditions to form a 2,2-dioxycyclobutanone.
-
Reduction: Reduce the ketone functionality of the cyclobutanone using a suitable reducing agent, such as sodium borohydride, to yield the corresponding cyclobutanol.
-
Functional Group Interconversion: Convert the hydroxyl group to a leaving group (e.g., tosylate or mesylate) and displace it with a nucleophile (e.g., cyanide) to introduce the desired substituent at the 3-position.
-
Hydrolysis: Hydrolyze the ester and nitrile functionalities under acidic or basic conditions to afford the final 1,3-disubstituted cyclobutane carboxylic acid.
DOT Diagram: Synthetic Workflow for 1,3-Disubstituted Cyclobutane
Caption: A generalized synthetic workflow for preparing 1,3-disubstituted cyclobutane carboxylic acids.
Protocol 2: Comparative Evaluation of Physicochemical Properties
A critical step in validating a bioisosteric replacement is to compare the physicochemical properties of the novel analog with the parent compound.
Step-by-Step Methodology:
-
Solubility Measurement: Determine the aqueous solubility of the parent compound and the cyclobutane analog using a standardized method, such as the shake-flask method or a high-throughput kinetic solubility assay.
-
Lipophilicity Determination: Measure the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH using a method like the shake-flask method or reverse-phase HPLC.
-
Metabolic Stability Assessment: Incubate the compounds with liver microsomes or hepatocytes and quantify the rate of metabolism over time using LC-MS/MS analysis. Calculate the in vitro half-life and intrinsic clearance.
DOT Diagram: Bioisostere Evaluation Workflow
Caption: A workflow for the comparative evaluation of a cyclobutane analog against its parent compound.
Conclusion: Embracing the Third Dimension with Cyclobutane
The cyclobutane moiety offers a powerful and often overlooked tool in the medicinal chemist's arsenal for lead optimization. Its unique conformational and stereoelectronic properties can be leveraged to improve a wide range of drug-like properties, including solubility, metabolic stability, and potency. By serving as a 3D bioisostere for common functional groups like gem-dimethyl, phenyl, and alkyne moieties, the cyclobutane ring can unlock novel chemical space and provide solutions to challenging ADMET issues. The successful application of this versatile scaffold, however, relies on a deep understanding of its properties, strategic synthetic planning, and rigorous comparative evaluation. As the demand for drug candidates with superior physicochemical and pharmacokinetic profiles continues to grow, the strategic incorporation of non-classical bioisosteres like cyclobutane will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Willem, A. et al. (2017). The Cyclobutane Ring as a gem-Dimethyl Group Bioisostere: A Case Study on Selective Androgen Receptor Modulators. ACS Medicinal Chemistry Letters, 8(10), 1057–1062. [Link]
-
Willem, A. et al. (2015). Cyclobutanes as Phenyl Group Bioisosteres: A Case Study on 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors. Journal of Medicinal Chemistry, 58(8), 3476–3488. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of trans-3-(Cbz-amino)cyclobutanecarboxylic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of trans-3-(Cbz-amino)cyclobutanecarboxylic acid (CAS No. 1217802-45-3). As a specialized amino acid derivative frequently used in the synthesis of complex molecules in drug discovery and development, its handling and disposal require a meticulous approach grounded in safety and regulatory compliance. This guide is designed for researchers, scientists, and laboratory managers, offering not just procedural steps but the scientific rationale behind them to ensure a self-validating system of laboratory safety.
Part 1: Hazard Characterization and Regulatory Framework
Understanding the specific hazards of a chemical is the foundation of its safe management. While this compound is not a highly acute toxin, it possesses hazards that necessitate its handling as regulated chemical waste.
1.1. Health Hazard Profile
Safety Data Sheets (SDS) from multiple suppliers consistently classify this compound with the following hazard statements:
The signal word associated with these hazards is "Warning".[1] This profile indicates that direct contact with the skin, eyes, or respiratory system must be avoided through the use of appropriate Personal Protective Equipment (PPE) and engineering controls.
1.2. Regulatory Context: The RCRA Framework
The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3][4] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[4][5] A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7]
While this compound is not a listed hazardous waste, the universal precautionary statement for disposal found on its SDS is P501: Dispose of contents/container to an approved waste disposal plant .[1][2][8][9] This directive explicitly prohibits disposal via standard trash or sewer systems and mandates that it be managed as chemical waste through your institution's Environmental Health & Safety (EHS) program or a licensed waste contractor.
| Property | Identifier/Value | Source(s) |
| CAS Number | 1217802-45-3 | [10] |
| Physical Form | White to Yellow Solid | |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | [1] |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Disposal Statement | P501: Dispose to approved waste disposal plant | [1][2][9] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [3][4] |
Part 2: Pre-Disposal Handling and Waste Accumulation
Proper disposal begins at the point of generation. Adherence to correct handling and accumulation procedures within the laboratory is critical for ensuring safety and compliance.
2.1. Required Personal Protective Equipment (PPE)
Given the compound's irritant properties, the following PPE must be worn when handling the pure substance or its waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
2.2. Waste Segregation: The Principle of Chemical Compatibility
Segregating chemical waste is a cornerstone of laboratory safety to prevent dangerous reactions. As a non-halogenated, solid organic acid, this compound waste must be kept separate from incompatible materials.
Do NOT mix with:
-
Strong Oxidizing Agents: To prevent exothermic and potentially explosive reactions.
-
Strong Bases: To avoid vigorous acid-base neutralization reactions.
-
Aqueous Waste/Liquids: This compound is a solid; it should be collected in a designated solid waste container.
-
Halogenated Organic Waste: Separating halogenated and non-halogenated waste streams is standard practice for cost-effective and environmentally sound final disposal (typically incineration).
The following diagram outlines the decision-making process for proper waste segregation.
Caption: Waste Segregation Decision Flowchart.
2.3. Satellite Accumulation Areas (SAA)
Under RCRA, laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[11] These are locations at or near the point of waste generation and under the control of laboratory personnel.[12] Key requirements for an SAA holding this waste include:
-
The waste container must be clearly labeled as "Hazardous Waste" and list the full chemical name.
-
The container must be kept securely closed except when adding waste.[12]
-
The container must be in good condition and compatible with the chemical.
-
Once a container is full, it must be moved to the central accumulation area within three days.[11]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.
Step 1: Select the Appropriate Waste Container
-
Obtain a designated solid chemical waste container from your institution's EHS department. This is typically a rigid, wide-mouthed container with a screw-top lid to accommodate solids and prevent leakage.
-
Ensure the container is clean, dry, and free of any damage.[12]
-
Verify that the container material (e.g., HDPE) is compatible with the waste.
Step 2: Complete the Hazardous Waste Label
-
Before adding any waste, affix a completed hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
The specific hazard characteristics: "Irritant".
-
The name and contact information of the generating researcher/lab.
-
The accumulation start date (the date the first piece of waste is added).
-
Step 3: Transfer Waste into the Container
-
Perform all waste transfers inside a chemical fume hood to mitigate inhalation risks.[2]
-
Carefully transfer residual solid chemical from weigh boats, spatulas, or reaction vessels into the designated waste container.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care to prevent it from becoming airborne.[2]
Step 4: Decontaminate and Dispose of Associated Materials
-
Empty Product Bottles: The original manufacturer's bottle, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid chemical waste in the appropriate stream (non-halogenated solvent waste). After rinsing, deface the label and dispose of the bottle as instructed by your EHS program.
-
Contaminated Labware: Items such as gloves, weigh boats, and paper towels that are grossly contaminated with the solid should be placed in the designated solid chemical waste container along with the chemical itself.
Step 5: Coordinate Final Disposal
-
Store the sealed and labeled waste container in your lab's SAA.
-
Once the container is full or you are ready for a lab clean-out, follow your institution's procedure to request a pickup from the EHS department.
-
EHS personnel or a licensed hazardous waste disposal company will then transport the waste for final disposal, typically via incineration at a permitted facility.[13]
The overall workflow from generation to final disposal is summarized in the following diagram.
Caption: Overall Waste Management Workflow.
Part 4: Spill and Emergency Procedures
In the event of an accidental spill, immediate and correct action is crucial.
-
For a Small Spill:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the absorbed material into your designated solid chemical waste container.[1]
-
Wipe the area with a cloth dampened with soapy water, and then a clean, wet cloth. Place the cloths in the waste container.
-
-
For a Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the area until the emergency response team arrives.
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
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Daniels Health. (2021, May 25). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Napier, P., et al. (2022). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. [Link]
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Personal protective equipment for handling trans-3-(Cbz-amino)cyclobutanecarboxylic acid
Comprehensive Safety Protocol: Handling trans-3-(Cbz-amino)cyclobutanecarboxylic Acid
As a cornerstone in the synthesis of novel therapeutics and complex molecular architectures, this compound is a vital building block for the modern medicinal chemist.[1][2] Its effective use, however, necessitates a deep respect for its handling requirements. This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals, ensuring that its potential is harnessed safely and efficiently. Our focus extends beyond mere compliance, aiming to instill a proactive safety culture through a thorough understanding of the "why" behind each procedural step.
Immediate Safety Briefing: Hazard Profile
Before handling this compound, it is critical to understand its inherent hazards as identified in its Safety Data Sheet (SDS). This compound is a white to yellow solid classified with the signal word "Warning".[3][4]
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3][4][5][6]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation to the eyes.[3][4][5][6]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[3][4][5][6]
-
Skin Sensitization (H317): May cause an allergic skin reaction in some individuals.
These hazards mandate a multi-faceted approach to personal protection, combining engineering controls with meticulous personal protective equipment (PPE) protocols.
Engineering Controls: Your First Line of Defense
PPE should never be the sole barrier against exposure. The following engineering controls are mandatory when handling this compound.
-
Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transferring, must be performed inside a certified chemical fume hood. This is the primary method to mitigate the risk of inhaling irritating dust (H335).[3][4]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[3][4][6]
-
Emergency Equipment: A fully functional eyewash station and safety shower must be immediately accessible and unobstructed.[4] All personnel should be trained on their location and operation.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific procedure and the quantities of material being handled. A risk assessment is crucial for determining the appropriate level of protection.[7]
| Operation | Scale | Required Hand Protection | Required Eye/Face Protection | Required Body & Respiratory Protection |
| Storage & Inspection | Any | Single pair of nitrile gloves | ANSI Z87.1 safety glasses with side shields[7] | Lab coat, long pants, closed-toe shoes |
| Weighing & Transfer | < 1 gram | Single pair of nitrile gloves | Chemical splash goggles (preferred over safety glasses) | Lab coat, long pants, closed-toe shoes. All work in a chemical fume hood. |
| Weighing & Transfer | > 1 gram | Double-gloving (two pairs of nitrile gloves)[7] | Chemical splash goggles and a face shield[7][8] | Lab coat, long pants, closed-toe shoes. All work in a chemical fume hood. |
| Reaction Setup/Workup | Any | Chemical-resistant gloves (e.g., nitrile) | Chemical splash goggles | Lab coat, long pants, closed-toe shoes. All work in a chemical fume hood. |
| Spill Cleanup | Any | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical splash goggles and a face shield | Lab coat or chemical-resistant apron. If significant dust is present, a NIOSH-approved N95 respirator is required.[8] |
-
Gloves: Disposable nitrile gloves provide the minimum necessary barrier against skin contact to prevent irritation (H315).[7][9] Double-gloving for larger quantities provides an additional layer of safety against potential tears or rapid permeation.
-
Eye Protection: Due to the risk of "serious eye irritation" (H319), standard safety glasses are insufficient for anything beyond passive observation. Chemical splash goggles provide a seal around the eyes, offering superior protection against airborne dust or accidental splashes.[8][9] A face shield is added during larger-scale transfers to protect the entire face.[7]
-
Lab Coat: A standard lab coat protects skin and personal clothing from contamination with the solid compound.[7][9]
-
Respiratory Protection: The primary control is the fume hood. A respirator is an essential secondary measure for emergency situations like a large spill outside of a containment hood, where dust concentrations could overwhelm engineering controls.[8]
Procedural Guide: Weighing and Transferring the Compound
This step-by-step workflow is designed to minimize exposure and ensure operational integrity.
Caption: Workflow for Safely Handling the Solid Compound.
Emergency Response Plan
Preparedness is paramount. All personnel must be familiar with these immediate actions.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] If irritation develops or persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If the person feels unwell, call a poison center or doctor.[4]
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE (see table), cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, labeled disposal container.[4] Avoid generating dust. Wash the spill area thoroughly.
Disposal Plan
All waste materials must be handled as hazardous chemical waste.
-
Solid Waste: Unused compound and any material contaminated with it (e.g., weigh boats, paper liners, contaminated gloves) must be placed in a clearly labeled, sealed hazardous waste container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[3] Do not allow the product to enter drains or waterways.[4]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, minimizing risk while maximizing scientific progress.
References
-
This compound | 1217802-45-3 - Sigma-Aldrich.
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. 7
-
PPE Solutions for Pharmaceutical Industry - DuPont UK. 10
-
Personal Protective Equipment (PPE) - CHEMM. 11
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. 8
-
The Importance of Personal Protective Equipment (PPE) in GLP Labs - Pharma.Tips. 9
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. 12
-
trans-3-(Boc-amino)cyclobutanecarboxylic acid, 97%, Thermo Scientific Chemicals 1 g. 5
-
SAFETY DATA SHEETS - Cato Research Chemicals. 3
-
“One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide. 13
-
Protection Reactions - Wiley-VCH. 14
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. 15
-
trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid - Chem-Impex. 1
-
Amino Acid Protection & Deprotection Services - BOC Sciences.
-
This compound, min 97%, 1 gram. 2
-
cis-3-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid - AK Scientific, Inc. 4
-
SAFETY DATA SHEET - Fisher Scientific. 6
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC - NIH. 17
-
Amine Protection and Deprotection - Master Organic Chemistry. 18
-
Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - ResearchGate. 19
-
Boc-Protected Amino Groups - Organic Chemistry Portal. 20
-
An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. - DOI. 21
-
This compound [P47254] - ChemUniverse. 22
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. aksci.com [aksci.com]
- 5. trans-3-(Boc-amino)cyclobutanecarboxylic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
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- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
